molecular formula C52H75N3O19 B15073195 DBCO-PEG13-NHS ester

DBCO-PEG13-NHS ester

货号: B15073195
分子量: 1046.2 g/mol
InChI 键: MJZJKWIYVHAZFB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DBCO-PEG13-NHS ester is a useful research compound. Its molecular formula is C52H75N3O19 and its molecular weight is 1046.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C52H75N3O19

分子量

1046.2 g/mol

IUPAC 名称

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C52H75N3O19/c56-48(11-12-49(57)54-43-46-7-2-1-5-44(46)9-10-45-6-3-4-8-47(45)54)53-16-18-62-20-22-64-24-26-66-28-30-68-32-34-70-36-38-72-40-42-73-41-39-71-37-35-69-33-31-67-29-27-65-25-23-63-21-19-61-17-15-52(60)74-55-50(58)13-14-51(55)59/h1-8H,11-43H2,(H,53,56)

InChI 键

MJZJKWIYVHAZFB-UHFFFAOYSA-N

规范 SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42

产品来源

United States

Foundational & Exploratory

A Technical Guide to the Structure and Application of DBCO-PEG13-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure, properties, and applications of DBCO-PEG13-NHS ester, a heterobifunctional crosslinker integral to advancements in bioconjugation, diagnostics, and therapeutic development.

Core Molecular Structure

This compound is a sophisticated chemical tool comprised of three distinct functional moieties: a Dibenzocyclooctyne (DBCO) group, a 13-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. Each component serves a specific and crucial role in its function as a molecular linker.

  • Dibenzocyclooctyne (DBCO): This is the "bioorthogonal" handle of the molecule. DBCO is a strained cyclooctyne that reacts with high specificity and efficiency with azide-containing molecules through a mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[][2][3] This reaction is a cornerstone of "click chemistry" and is prized for its ability to proceed under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for use in living systems.[][2][3][4]

  • Polyethylene Glycol (PEG13): The central part of the molecule is a flexible spacer arm consisting of 13 repeating ethylene glycol units. This PEG linker enhances the overall water solubility of the molecule and its conjugates.[5][6][7] Furthermore, it provides a long, flexible connection that minimizes steric hindrance between the molecules being conjugated, which can improve reaction efficiency and maintain the biological activity of the labeled biomolecules.[5][6]

  • N-hydroxysuccinimide (NHS) Ester: This is the amine-reactive group. The NHS ester reacts efficiently and specifically with primary aliphatic amines, such as the side chain of lysine residues found on proteins or the N-terminus of polypeptides, to form a stable and covalent amide bond.[8][][10][11] This reaction proceeds optimally at a neutral to slightly alkaline pH (7.2-9) and results in the release of N-hydroxysuccinimide as a byproduct.[8][11]

The combination of these three components in a single linear molecule allows for a powerful, two-step "orthogonal" conjugation strategy. First, a biomolecule containing primary amines (like an antibody) is labeled with the DBCO group via the NHS ester reaction. After removing the excess linker, this newly DBCO-functionalized biomolecule can then be specifically conjugated to a second molecule bearing an azide group through the copper-free click reaction.

Quantitative Data

The physicochemical properties of this compound are summarized below. Note that some values may vary slightly between suppliers.

PropertyValueSource(s)
Chemical Formula C₅₂H₇₅N₃O₁₉[5][12]
Molecular Weight ~1046.17 g/mol [5][12]
Purity Typically ≥95%[5]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, DCM[5]
Storage Conditions -20°C for long-term storage (months to years)[5][12]
Shipping Conditions Ambient temperature[5][12]
CAS Number 2784618-59-1[5]

Experimental Workflow and Protocols

A primary application of this compound is the two-step labeling of biomolecules. The logical workflow for conjugating an antibody to an azide-modified molecule (e.g., a fluorescent dye, drug, or oligonucleotide) is illustrated below.

G cluster_0 Step 1: Amine Labeling with DBCO cluster_1 Step 2: Copper-Free Click Chemistry Antibody Antibody (with -NH₂ groups) DBCO_Antibody DBCO-labeled Antibody Antibody->DBCO_Antibody Reaction at pH 7.2-9 DBCO_reagent This compound DBCO_reagent->DBCO_Antibody NHS_leaving NHS (byproduct) DBCO_Antibody->NHS_leaving releases Azide_Molecule Azide-modified Molecule (e.g., Drug, Dye) Final_Conjugate Final Antibody Conjugate Azide_Molecule->Final_Conjugate DBCO_Antibody_ref DBCO-labeled Antibody DBCO_Antibody_ref->Final_Conjugate SPAAC Reaction

Caption: Workflow for antibody conjugation using this compound.

Detailed Experimental Protocol: Antibody Labeling

This protocol provides a general guideline for conjugating a DBCO moiety to an antibody using this compound, followed by a click reaction with an azide-containing molecule.

A. Materials and Reagents:

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous Dimethylsulfoxide (DMSO).

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Azide-functionalized molecule of interest.

  • Spin desalting columns for purification.

B. Protocol for DBCO Labeling (Step 1):

  • Prepare the Antibody: Adjust the concentration of the antibody to 1-2 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris) or ammonium salts.

  • Prepare the DBCO Reagent: Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10 mM stock solution.[13]

  • Reaction Incubation: Add a 20-30 fold molar excess of the dissolved this compound to the antibody solution.[4][13] The final concentration of DMSO in the reaction should ideally be below 20%.[4][13]

  • Incubate the reaction for 60 minutes at room temperature with gentle mixing.[4][13]

  • Quench the Reaction: To stop the labeling reaction, add quenching buffer (e.g., Tris) to a final concentration of 50-100 mM.[4][13] Incubate for an additional 15 minutes at room temperature.[13] This step ensures that any unreacted NHS ester is hydrolyzed or reacts with the Tris buffer.

  • Purification: Remove the excess, unreacted DBCO reagent and byproducts by using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS). The resulting DBCO-functionalized antibody can be stored at -20°C for up to a month, though its reactivity may decrease over time.[13]

C. Protocol for Copper-Free Click Reaction (Step 2):

  • Reaction Setup: Mix the purified DBCO-labeled antibody with the azide-functionalized molecule. A 2-4 fold molar excess of the azide molecule is typically recommended.[13]

  • Incubation: Allow the reaction to proceed overnight at 4°C or for 1-4 hours at room temperature.[13] The progress of the reaction can be monitored by observing the decrease in the DBCO absorbance peak around 310 nm using UV-Vis spectroscopy.[3][4]

  • Final Purification: Purify the final antibody conjugate from excess azide-reagent using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or another desalting column.

  • Validation: The final conjugate can be validated and characterized using techniques like SDS-PAGE, which will show a shift in molecular weight, and mass spectrometry.[13]

Signaling Pathways and Logical Relationships

The utility of this compound is rooted in its ability to link two distinct molecular entities. This relationship can be visualized as a logical pathway for creating complex biomolecular constructs.

G cluster_0 Reactant A cluster_1 Reactant B A Biomolecule 1 (Protein, Antibody, etc.) A_Func Primary Amine (-NH₂) A->A_Func contains Linker DBCO-PEG13-NHS ester A_Func->Linker NHS Ester Reaction B Biomolecule 2 (Drug, Probe, etc.) B_Func Azide Group (-N₃) B->B_Func contains B_Func->Linker SPAAC Reaction Conjugate Bioconjugate (A + Linker + B) Linker->Conjugate

Caption: Logical relationship of components in a bioconjugation reaction.

References

An In-depth Technical Guide to the Mechanism of Action of DBCO-PEG13-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and applications of DBCO-PEG13-NHS ester, a heterobifunctional crosslinker integral to advancements in bioconjugation, diagnostics, and targeted therapeutics. This document details the chemistry of its functional components, presents relevant quantitative data, and offers exemplary experimental protocols.

Core Principles and Mechanism of Action

This compound is a versatile chemical tool comprised of three key functional components: a Dibenzocyclooctyne (DBCO) group, a 13-unit polyethylene glycol (PEG13) spacer, and an N-hydroxysuccinimide (NHS) ester. This strategic design allows for a two-step sequential or orthogonal bioconjugation strategy.

Amine-Reactive NHS Ester Chemistry

The N-hydroxysuccinimide (NHS) ester facilitates the covalent attachment of the linker to biomolecules containing primary amines, such as the N-terminus of proteins or the side chain of lysine residues. The reaction proceeds via a nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of NHS as a byproduct.[1][2] This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[1][3]

Below is a diagram illustrating the reaction between an NHS ester and a primary amine.

Caption: NHS ester reaction with a primary amine.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The Dibenzocyclooctyne (DBCO) group is a strained alkyne that reacts with azide-functionalized molecules through a bioorthogonal and copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4][5] The inherent ring strain of the cyclooctyne ring significantly lowers the activation energy of the [3+2] cycloaddition with an azide, allowing the reaction to proceed rapidly and with high specificity under physiological conditions without the need for a cytotoxic copper catalyst.[][7] This reaction results in the formation of a stable triazole linkage.

The workflow for a typical two-step bioconjugation using this compound is depicted below.

SPAAC_Workflow General Bioconjugation Workflow A Biomolecule 1 (e.g., Protein with -NH2) C DBCO-labeled Biomolecule 1 A->C NHS Ester Reaction (Amine Coupling) B This compound E Conjugated Biomolecules C->E SPAAC Reaction (Click Chemistry) D Biomolecule 2 (with Azide group)

Caption: Two-step bioconjugation workflow.

The Role of the PEG13 Linker

The 13-unit polyethylene glycol (PEG13) chain serves as a hydrophilic spacer. The inclusion of this PEG linker offers several advantages in bioconjugation and drug delivery:

  • Increased Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the this compound and the resulting bioconjugates, which is particularly beneficial when working with hydrophobic molecules.

  • Reduced Steric Hindrance: The flexible and extended nature of the PEG13 spacer minimizes steric hindrance between the conjugated molecules, allowing for more efficient binding and interaction.

  • Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the hydrodynamic radius of a molecule, which can lead to reduced renal clearance and a longer circulation half-life in vivo.[8]

  • Reduced Immunogenicity: The PEG chain can shield the bioconjugate from recognition by the immune system, thereby reducing its immunogenicity.

Quantitative Data

The efficiency of the reactions involving this compound is influenced by several factors, including pH, temperature, and the concentration of reactants. The following tables summarize key quantitative data related to the NHS ester reaction and the SPAAC reaction.

Table 1: NHS Ester Reaction Parameters

ParameterValueConditionsReference(s)
Optimal pH Range 7.2 - 8.5Aqueous buffer[1][3]
Half-life of Hydrolysis 4-5 hourspH 7.0, 0°C[1][9]
1 hourpH 8.0[10]
10 minutespH 8.6, 4°C[1][9]
Reaction Time 30 - 120 minutesRoom temperature or 4°C[]

Table 2: SPAAC Reaction Parameters

ParameterValueConditionsReference(s)
Second-Order Rate Constant (k₂) ~0.34 M⁻¹s⁻¹HBS buffer, pH 7.4, 25°C (for a similar DBCO compound)[12]
Reaction Time 4 - 17 hoursRoom temperature
Reaction Temperature 4 - 37°C

Experimental Protocols

The following is a general protocol for the labeling of a protein with this compound and subsequent conjugation to an azide-containing molecule.

Protein Labeling with this compound
  • Protein Preparation:

    • Prepare a protein solution at a concentration of 5-20 mg/mL in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.0-9.0) or phosphate-buffered saline (PBS) at pH 7.4.[13] Note that the reaction will be slower at a neutral pH.[13]

  • NHS Ester Solution Preparation:

    • Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM.[14][13]

  • Labeling Reaction:

    • Add the this compound solution to the protein solution. A 10- to 50-fold molar excess of the NHS ester is typically recommended.[14] The optimal ratio should be determined empirically for each protein.

    • Gently mix and incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[13]

  • Quenching (Optional):

    • To stop the reaction, a quenching buffer such as 1 M Tris-HCl, pH 8.0 can be added to a final concentration of 50-100 mM.[14]

  • Purification:

    • Remove the unreacted this compound and byproducts using a desalting column, dialysis, or spin filtration.[14][13]

SPAAC Reaction with Azide-Modified Molecule
  • Reactant Preparation:

    • Prepare the azide-containing molecule in an appropriate reaction buffer.

    • Add the DBCO-labeled protein to the azide-containing molecule. A 1.5- to 3-fold molar excess of the more abundant reagent is recommended.[14]

  • Click Reaction:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[14] Higher temperatures (up to 37°C) can increase the reaction rate.[14]

  • Purification:

    • Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove any unreacted components.

Applications in Drug Development

This compound is a valuable tool in the development of targeted therapeutics, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADC development, the this compound can be used to link a cytotoxic drug (payload) to a monoclonal antibody (mAb). The NHS ester end reacts with the lysine residues on the antibody, and the DBCO end can be used to attach an azide-modified payload via a SPAAC reaction. This modular approach allows for the precise and stable conjugation of drugs to antibodies.[15][16]

ADC_Concept cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Antibody Linker DBCO-PEG13 Antibody->Linker Amide Bond Drug Cytotoxic Drug Linker->Drug Triazole Linkage

Caption: Structure of an Antibody-Drug Conjugate.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound can serve as a versatile linker to connect the target protein-binding ligand and the E3 ligase-binding ligand.[17][18] The NHS ester can be used to attach one of the ligands, while the DBCO group allows for the attachment of the other azide-modified ligand.

PROTAC_Mechanism cluster_PROTAC PROTAC Target_Ligand Target Protein Ligand Linker DBCO-PEG13-X Target_Ligand->Linker Target_Protein Target Protein Target_Ligand->Target_Protein Binds E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Binds Degradation Ubiquitination & Proteasomal Degradation Target_Protein->Degradation Leads to

Caption: PROTAC mechanism of action.

References

An In-depth Technical Guide to DBCO-PEG13-NHS Ester: Properties and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reaction mechanisms, and experimental protocols for DBCO-PEG13-NHS ester, a heterobifunctional crosslinker pivotal in bioconjugation and drug development.

Core Chemical Properties

This compound is a versatile molecule comprised of three key functional components: a Dibenzocyclooctyne (DBCO) group, a hydrophilic 13-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique structure enables a two-step, orthogonal conjugation strategy, making it an invaluable tool for creating complex biomolecular architectures.[1] The DBCO group facilitates copper-free click chemistry, while the NHS ester allows for efficient coupling to primary amines.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource(s)
Molecular Formula C₅₂H₇₅N₃O₁₉[2][3][4]
Molecular Weight ~1046.17 g/mol [1][2][3][4][5]
CAS Number 2784618-59-1[3][5][6][7]
Purity Typically >90% or >95%[1][2][3][5]
Solubility Soluble in DMSO, DMF, DCM, and water[3][8]
Storage Conditions -20°C, dry and protected from light[1][2][3]
Appearance Off-white solid or viscous liquid[8]

Functional Components and Their Roles

  • DBCO (Dibenzocyclooctyne) Group: This is the reactive handle for copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) click chemistry.[6] Its high reactivity with azide-functionalized molecules in aqueous environments without the need for a cytotoxic copper catalyst makes it ideal for biological applications.[9]

  • PEG13 Spacer: The 13-unit polyethylene glycol chain is a long, flexible, and hydrophilic spacer.[3] This feature enhances the water solubility of the molecule and its conjugates, reduces steric hindrance between the conjugated molecules, and can minimize immunogenicity.[1][3][10]

  • NHS (N-hydroxysuccinimide) Ester: This is a highly reactive group that specifically targets primary amines, such as the side chain of lysine residues in proteins or the N-terminus of polypeptides, to form stable amide bonds.[2][3] The reaction is most efficient at a neutral to slightly basic pH (pH 7-9).[11][12]

Reaction Mechanisms and Experimental Workflows

The heterobifunctional nature of this compound allows for sequential or orthogonal conjugation strategies.[1] First, the NHS ester is reacted with an amine-containing molecule. Following purification, the newly introduced DBCO group can then be reacted with an azide-containing molecule.

G cluster_0 Step 1: NHS Ester Amine Reaction cluster_1 Step 2: Copper-Free Click Chemistry (SPAAC) A This compound C DBCO-PEG13-Molecule Conjugate A->C pH 7-9 B Molecule with Primary Amine (e.g., Protein, Peptide) B->C E Final Bioconjugate C->E Aqueous Buffer D Molecule with Azide Group D->E

Figure 1: Two-step bioconjugation scheme for this compound.
Experimental Protocol 1: Conjugation to Amine-Containing Molecules via NHS Ester

This protocol details the procedure for labeling a protein with this compound.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[12]

  • This compound.

  • Anhydrous DMSO or DMF.[11]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[13]

  • Purification equipment (e.g., Zeba™ Spin Desalting Columns, 7K MWCO or dialysis cassettes).[9][12]

Methodology:

  • Preparation: Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[11][12] Prepare the protein sample in an amine-free buffer like PBS. Buffers containing primary amines such as Tris or glycine must be avoided as they will compete in the reaction.[11][12]

  • Reagent Dissolution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[11][13] Do not store the stock solution, as the NHS ester is susceptible to hydrolysis.[11][12]

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution.[11][13] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[12]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[9][12]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM Tris.[11][13] Incubate for an additional 5-15 minutes at room temperature or on ice.[11][13]

  • Purification: Remove excess, non-reacted this compound and quenching buffer salts using a desalting column or through dialysis.[9][12]

G prep Prepare Protein in Amine-Free Buffer (PBS) react Add NHS Ester to Protein (10-50x Molar Excess) prep->react dissolve Dissolve DBCO-PEG13-NHS in DMSO/DMF dissolve->react incubate Incubate: 30-60 min at RT or 2 hrs on Ice react->incubate quench Add Quenching Buffer (e.g., Tris-HCl) incubate->quench purify Purify Conjugate via Desalting Column/Dialysis quench->purify

Figure 2: Workflow for NHS ester-mediated protein labeling.
Experimental Protocol 2: Copper-Free Click Chemistry (SPAAC)

This protocol describes the reaction between the DBCO-labeled molecule from Protocol 1 and an azide-functionalized molecule.

Materials:

  • Purified DBCO-labeled molecule.

  • Azide-containing molecule.

  • Reaction buffer (e.g., PBS).

Methodology:

  • Reactant Preparation: Prepare the azide-containing sample in a compatible reaction buffer.[11]

  • Click Reaction: Mix the DBCO-labeled molecule with the azide-modified molecule. A 2- to 4-fold molar excess of the azide-oligo is often used when conjugating to antibodies.[9] For protein-protein conjugations, a 1.5- to 3-fold excess of the more abundant component is recommended.[13]

  • Incubation: Incubate the reaction mixture. Typical reaction times are between 4 and 12 hours at room temperature or overnight (10-12 hours) at 4°C.[9][11] Reactions are generally more efficient at higher concentrations and temperatures (4-37°C).[13]

  • Purification: The final conjugate can be purified as needed based on the specific application, for example, using size exclusion chromatography to remove unreacted components.

G mix Mix Purified DBCO-Molecule with Azide-Molecule incubate Incubate: 4-12 hrs at RT or Overnight at 4°C mix->incubate purify Purify Final Conjugate (e.g., SEC) incubate->purify final Final Bioconjugate purify->final

Figure 3: Workflow for copper-free click chemistry conjugation.

Applications in Research and Drug Development

The robust and versatile nature of this compound makes it suitable for a wide range of applications, including:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy.

  • PROTACs: It serves as a PEG-based linker for the synthesis of PROteolysis-TArgeting Chimeras (PROTACs), which are designed to degrade specific target proteins.[6][7][14]

  • Biomarker Detection and Imaging: Labeling proteins, antibodies, or other biomolecules for use in diagnostic assays and cellular imaging.[10]

  • Surface Functionalization: Modifying amine-bearing surfaces with clickable DBCO handles for the development of biosensors and other materials.[1]

By providing a reliable method for orthogonally conjugating complex biomolecules, this compound continues to be a critical tool for advancing drug delivery systems, diagnostics, and fundamental biological research.

References

The Role of Dibenzocyclooctyne (DBCO) in Modern Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biological research and therapeutic development, the ability to specifically and efficiently attach molecules to biomacromolecules is paramount. Among the chemical tools developed for this purpose, "click chemistry" has emerged as a particularly powerful strategy. A key player in the advancement of click chemistry, particularly in biological systems, is the dibenzocyclooctyne (DBCO) group. This technical guide provides an in-depth exploration of the function of the DBCO group in bioconjugation, focusing on the underlying chemical principles, practical applications, and detailed experimental considerations.

The primary function of the DBCO group is to participate in a highly efficient and bioorthogonal reaction known as the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction allows for the covalent ligation of a DBCO-functionalized molecule to an azide-containing counterpart without the need for a cytotoxic copper catalyst, a significant advantage for applications in living systems.[1][2] The inherent ring strain of the cyclooctyne ring in DBCO is the driving force behind this rapid and specific reaction, which forms a stable triazole linkage.[3][4] This guide will delve into the kinetics, stability, and practical workflows of DBCO-mediated bioconjugation, providing researchers with the necessary information to effectively utilize this powerful tool.

The Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The core of DBCO's utility lies in its rapid and selective reaction with azides. This [3+2] cycloaddition reaction is termed "strain-promoted" because the significant ring strain of the cyclooctyne ring is released upon the formation of the more stable triazole ring, thus providing the thermodynamic driving force for the reaction.[3][4] This process is bioorthogonal, meaning it can proceed within a complex biological milieu without interfering with or being influenced by native biological functional groups such as amines, thiols, or carboxylates.[2][5]

The reaction proceeds through a concerted mechanism, leading to the formation of a stable, covalent triazole linkage between the two molecules of interest. The speed of this reaction is a key advantage, with second-order rate constants that are significantly higher than other copper-free click chemistry methods.[6]

SPAAC_Mechanism DBCO DBCO-functionalized Molecule A TransitionState [3+2] Cycloaddition Transition State DBCO->TransitionState Ring Strain Azide Azide-functionalized Molecule B Azide->TransitionState Dipolarophile Triazole Stable Triazole Conjugate (A-B) TransitionState->Triazole Strain Release

Quantitative Data: A Comparative Look at Click Chemistry Reactions

The choice of a bioconjugation method often depends on factors such as reaction speed, stability, and the specific application. The following table summarizes the second-order rate constants for various cyclooctynes used in SPAAC, providing a quantitative comparison of their reactivity with benzyl azide.

Cyclooctyne ReagentSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
DBCO ~0.34 - 1.0 [6][7]
BCN (Bicyclo[6.1.0]nonyne)~0.07 - 0.3[8][9]
DIFO (Difluorinated cyclooctyne)~0.076[8]
BARAC (Biarylazacyclooctynone)~0.96[3]
MOFO (Monofluorinated cyclooctyne)< DIBO[10]
DIBO (Dibenzocyclooctyne)~0.057[8]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)~10 - 100[11]
Inverse-Electron-Demand Diels-Alder (IEDDA)~1 - 10⁶[11]

Note: Reaction rates can be influenced by the specific azide, solvent, pH, and temperature.[12][13]

Stability Considerations

The stability of both the DBCO group prior to conjugation and the resulting triazole linkage is a critical factor for successful bioconjugation, especially for in vivo applications or long-term storage.

  • DBCO Stability: DBCO-modified proteins have been shown to lose only 3-5% of their reactivity towards azides over four weeks when stored at 4°C or -20°C.[1] However, DBCO can be susceptible to degradation under strongly acidic conditions, such as during peptide synthesis cleavage from resin.[14] It is also recommended to avoid buffers containing azides or thiols during storage of DBCO-functionalized molecules.[1] The DBCO functional group's reactivity can also diminish over time due to oxidation and the addition of water to the triple bond, with a recommended storage of no more than a month at -20°C for functionalized antibodies.[2][15]

  • Triazole Linkage Stability: The triazole ring formed via SPAAC is generally considered to be highly stable.[2] It is resistant to hydrolysis and enzymatic cleavage, making it a robust linkage for a wide range of biological applications. However, the stability of the overall conjugate will also depend on the stability of the biomolecule and the linker used to attach the DBCO or azide group. Some studies have noted that ester groups adjacent to the triazole can be susceptible to thermal degradation.[10][16]

Experimental Protocols

Protocol 1: Labeling of an Antibody with DBCO-NHS Ester

This protocol describes the general procedure for labeling primary amines (e.g., lysine residues) on an antibody with a DBCO moiety using an N-hydroxysuccinimide (NHS) ester derivative.

Materials:

  • Antibody solution (0.5-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4)

  • DBCO-NHS ester (e.g., DBCO-PEG4-NHS Ester)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Zeba™ Spin Desalting Column, 7K MWCO)

Procedure:

  • Reagent Preparation:

    • Equilibrate the DBCO-NHS ester vial to room temperature before opening.

    • Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO immediately before use.[2]

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

    • Adjust the antibody concentration to 0.5-5 mg/mL.[17]

  • Labeling Reaction:

    • Add a 10- to 50-fold molar excess of the 10 mM DBCO-NHS ester stock solution to the antibody solution.[1] The final DMSO concentration should be below 20%.[5]

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[2][18]

  • Quenching:

    • Add quenching buffer to a final concentration of 50-100 mM to stop the reaction.[18]

    • Incubate for 5-15 minutes at room temperature.[2]

  • Purification:

    • Remove excess, unreacted DBCO-NHS ester using a desalting column according to the manufacturer's instructions.[15][17]

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for DBCO).[17]

Protocol 2: Conjugation of a DBCO-Labeled Antibody to an Azide-Modified Oligonucleotide

This protocol outlines the SPAAC reaction between a DBCO-functionalized antibody and an azide-containing oligonucleotide.

Materials:

  • DBCO-labeled antibody (from Protocol 1)

  • Azide-modified oligonucleotide

  • Reaction buffer (e.g., PBS, pH 7.2-7.4)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the DBCO-labeled antibody with a 1.5- to 4-fold molar excess of the azide-modified oligonucleotide.[5][19]

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[19][20] Longer incubation times (up to 48 hours) may be required for some reactions.[21]

  • Purification:

    • Purify the antibody-oligonucleotide conjugate from excess oligonucleotide using a suitable method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography.[2]

  • Analysis:

    • Analyze the conjugate by SDS-PAGE. The conjugated antibody will have a higher molecular weight than the unlabeled antibody.[5]

Visualization of Workflows and Logical Relationships

Workflow for Antibody-Drug Conjugate (ADC) Synthesis using DBCO

ADC_Synthesis_Workflow cluster_antibody_mod Antibody Modification cluster_drug_mod Drug Modification cluster_conjugation Conjugation & Purification Antibody Native Antibody Reaction1 Labeling Reaction (Primary Amines) Antibody->Reaction1 DBCO_NHS DBCO-NHS Ester DBCO_NHS->Reaction1 DBCO_Ab DBCO-Antibody Reaction1->DBCO_Ab Purification1 Purification (Desalting Column) DBCO_Ab->Purification1 SPAAC SPAAC Reaction Purification1->SPAAC Drug Cytotoxic Drug Reaction2 Linker Attachment Drug->Reaction2 Azide_Linker Azide-Linker Azide_Linker->Reaction2 Azide_Drug Azide-Drug-Linker Reaction2->Azide_Drug Purification2 Purification (HPLC) Azide_Drug->Purification2 Purification2->SPAAC ADC Antibody-Drug Conjugate SPAAC->ADC Purification3 Purification (SEC/HIC) ADC->Purification3 Final_ADC Purified ADC Purification3->Final_ADC

Experimental Workflow for Cell Surface Labeling

Cell_Labeling_Workflow Start Start: Live Cells Metabolic_Labeling Metabolic Labeling with Azide-Modified Sugar Start->Metabolic_Labeling Wash1 Wash Cells Metabolic_Labeling->Wash1 DBCO_Probe Add DBCO-Functionalized Probe (e.g., Fluorophore) Wash1->DBCO_Probe Incubation Incubate DBCO_Probe->Incubation Wash2 Wash Cells Incubation->Wash2 Analysis Analysis (e.g., Flow Cytometry, Microscopy) Wash2->Analysis

Decision Tree for Choosing a Click Chemistry Method

Click_Chemistry_Decision_Tree Start Application involves living cells/in vivo? Yes1 Yes Start->Yes1 Yes No1 No Start->No1 No Speed Speed Yes1->Speed Is reaction speed critical (>100 M⁻¹s⁻¹)? CuAAC CuAAC No1->CuAAC Consider CuAAC Speed_Yes Yes Speed->Speed_Yes Yes Speed_No No Speed->Speed_No No IEDDA IEDDA Speed_Yes->IEDDA Consider IEDDA SPAAC SPAAC Speed_No->SPAAC Consider SPAAC (DBCO)

Conclusion

The DBCO group has become an indispensable tool in the field of bioconjugation, enabling researchers to perform highly efficient and specific ligations in a variety of contexts, from in vitro labeling to in vivo drug delivery. Its participation in the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction offers a unique combination of rapid kinetics, high stability, and bioorthogonality. This technical guide has provided a comprehensive overview of the function of DBCO, including the underlying chemical principles, quantitative comparisons with other click chemistry methods, stability considerations, and detailed experimental protocols. By understanding and applying the principles and techniques outlined here, researchers, scientists, and drug development professionals can harness the power of DBCO to advance their work in creating novel bioconjugates for a wide range of applications.

References

The Role of N-Hydroxysuccinimide Esters in Protein Labeling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxysuccinimide (NHS) esters are among the most widely used reagents for the chemical modification of proteins.[1][2][] Their popularity stems from their ability to efficiently react with primary amines on proteins, such as the N-terminus and the side chain of lysine residues, to form stable amide bonds.[1][2][4][5] This process, known as protein labeling, is a cornerstone of bioconjugation and is integral to numerous applications in research, diagnostics, and therapeutics.[][6]

This technical guide provides a comprehensive overview of the principles and practices of protein labeling using NHS esters. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to design, execute, and troubleshoot protein conjugation experiments effectively. We will delve into the underlying chemistry, explore key reaction parameters, provide detailed experimental protocols, and present quantitative data to facilitate reproducible and optimized labeling outcomes.

Core Principles of NHS Ester Chemistry

The fundamental reaction of an NHS ester is the acylation of a primary amine.[1] The NHS ester acts as an activated carboxylic acid, where the N-hydroxysuccinimide moiety is an excellent leaving group. The reaction is a nucleophilic acyl substitution where the primary amine on the protein attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1][2]

While the primary target of NHS esters is the ε-amino group of lysine residues and the α-amino group of the N-terminus, side reactions with other nucleophilic amino acid side chains, such as those of tyrosine, serine, and threonine, have been reported, particularly at higher pH values.[7][8] However, the resulting ester and thioester linkages from these side reactions are generally less stable than the amide bond formed with primary amines.[1]

A critical competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile.[4][5] This reaction, which also releases N-hydroxysuccinimide, becomes more pronounced at higher pH and can significantly reduce the efficiency of protein labeling, especially in dilute protein solutions.[4][5] Therefore, careful control of reaction conditions is paramount for successful conjugation.

Quantitative Data for NHS Ester Protein Labeling

The efficiency and outcome of a protein labeling experiment are influenced by several quantitative parameters. The following tables summarize key data points to aid in experimental design.

Table 1: Half-life of NHS Esters in Aqueous Solution

The stability of NHS esters is highly dependent on pH and temperature. The half-life of the ester in the absence of primary amines is a critical factor to consider when planning the duration of a labeling reaction.

pHTemperature (°C)Half-life of NHS EsterReference
7.004-5 hours[4][5]
8.6410 minutes[4][5]
7.025~1-2 hours (estimated)
8.025~30-60 minutes

Note: The half-life can vary depending on the specific NHS ester and buffer composition.

Table 2: Recommended Reaction Conditions for NHS Ester Labeling

Optimal labeling is achieved by balancing the rate of aminolysis (reaction with the protein) and hydrolysis.

ParameterRecommended RangeNotesReferences
pH 7.2 - 9.0The optimal pH is often between 8.3 and 8.5.[9][10] Higher pH increases the rate of both aminolysis and hydrolysis.[4][5][9][10][11]
Temperature 4 - 37 °CRoom temperature (20-25 °C) is common.[4][5] Lower temperatures (4 °C) can be used to slow down hydrolysis, especially for long incubation times.[11]
Reaction Time 30 minutes - 4 hoursCan be extended to overnight at 4 °C.[11] The optimal time depends on the reactivity of the protein and the NHS ester.[4][5][12]
Molar Excess of NHS Ester 5 - 20 foldThis is a starting point and should be optimized for each specific protein and desired degree of labeling. For mono-labeling, an 8-fold molar excess is often recommended as a starting point.[9][13][9][13]
Protein Concentration 1 - 10 mg/mLHigher protein concentrations favor the reaction with the amine over hydrolysis.[14] Labeling efficiency decreases at lower protein concentrations.[14][14]
Table 3: Common Buffers and Solvents

The choice of buffer and solvent is critical to avoid unwanted side reactions.

ComponentRecommendedTo AvoidRationaleReferences
Buffer Phosphate-buffered saline (PBS), Bicarbonate/Carbonate, HEPES, BorateTris, Glycine, or any buffer containing primary amines.Primary amine-containing buffers will compete with the protein for reaction with the NHS ester.[4][12][4][10][12]
Solvent Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for stock solutionsWater for stock solutions of water-insoluble NHS esters. DMF that is not amine-free.Many NHS esters are not readily soluble in aqueous buffers and require a polar aprotic organic solvent to prepare a concentrated stock solution.[4][9] Ensure DMF is of high quality as it can degrade to dimethylamine, which will react with the NHS ester.[9][4][9][10]

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical protein labeling experiment using an NHS ester.

Protocol 1: General Protein Labeling with an NHS Ester

1. Materials and Reagents:

  • Protein to be labeled (in a suitable amine-free buffer)

  • NHS ester of the label (e.g., fluorescent dye, biotin)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (or other suitable amine-free buffer)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Purification column (e.g., Sephadex G-25 desalting column)

  • Spectrophotometer or Fluorometer

2. Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., PBS, bicarbonate). If the protein solution contains Tris or other primary amines, it must be exchanged into a suitable reaction buffer by dialysis or using a desalting column.

    • Determine the concentration of the protein solution accurately using a preferred method (e.g., Bradford assay, BCA assay, or absorbance at 280 nm).

  • NHS Ester Stock Solution Preparation:

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[15] Many NHS esters are moisture-sensitive, so it is crucial to use a dry solvent and cap the vial tightly.

  • Calculation of Reagent Volumes:

    • Calculate the required amount of NHS ester based on the desired molar excess. A common starting point is a 10-fold molar excess.

    • Formula:

      • Volume of NHS ester stock (µL) = (Molar excess * [Protein concentration (mg/mL)] * Volume of protein (mL) * Molar weight of NHS ester (g/mol)) / ([NHS ester stock concentration (mg/mL)] * Molar weight of protein (g/mol))

  • Labeling Reaction:

    • Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.[10]

    • Incubate the reaction mixture at room temperature for 1 hour, protected from light if using a fluorescent dye.[15] Alternatively, the reaction can be carried out at 4 °C for 2-4 hours or overnight.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any excess NHS ester.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from unreacted NHS ester, the hydrolyzed label, and N-hydroxysuccinimide using a desalting column (e.g., Sephadex G-25).[15]

    • Equilibrate the column with a suitable storage buffer (e.g., PBS).

    • Apply the reaction mixture to the column and collect the fractions. The labeled protein will typically elute in the void volume.

  • Characterization of the Labeled Protein:

    • Degree of Labeling (DOL): Determine the average number of label molecules per protein molecule. This is a critical parameter for ensuring consistency between batches.

      • Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the label.

      • Formula for DOL (for a dye label):

        • Protein concentration (M) = (A280 - (A_max * CF)) / ε_protein

        • Dye concentration (M) = A_max / ε_dye

        • DOL = Dye concentration / Protein concentration

        • Where:

          • A280 is the absorbance at 280 nm.

          • A_max is the absorbance at the dye's maximum wavelength.

          • CF is the correction factor for the dye's absorbance at 280 nm.

          • ε_protein is the molar extinction coefficient of the protein at 280 nm.

          • ε_dye is the molar extinction coefficient of the dye at its maximum wavelength.

    • Functional Activity: Perform a functional assay to ensure that the labeling process has not compromised the biological activity of the protein.

Visualizing the Process: Diagrams and Workflows

Visual representations are invaluable for understanding the chemical reactions and experimental procedures involved in NHS ester protein labeling.

Reaction Mechanism

The following diagram illustrates the chemical reaction between an NHS ester and a primary amine on a protein, as well as the competing hydrolysis reaction.

NHS_Ester_Reaction NHS_Ester R-C(=O)-O-NHS Amide_Bond Protein-NH-C(=O)-R (Stable Amide Bond) NHS_Ester->Amide_Bond Aminolysis NHS N-Hydroxysuccinimide NHS_Ester->NHS NHS_Ester->NHS Hydrolyzed_Ester R-COOH (Hydrolyzed Label) NHS_Ester->Hydrolyzed_Ester Hydrolysis (competing reaction) Protein_Amine Protein-NH₂ Protein_Amine->Amide_Bond Water H₂O Water->Hydrolyzed_Ester

Caption: Chemical pathways for NHS ester reaction with a protein's primary amine and the competing hydrolysis.

Experimental Workflow

This diagram outlines the complete experimental workflow for labeling a protein with an NHS ester, from initial preparation to final analysis.

Protein_Labeling_Workflow cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_analysis 3. Purification & Analysis Start Start: Protein of Interest Buffer_Exchange Buffer Exchange to Amine-Free Buffer Start->Buffer_Exchange Protein_Quant Protein Quantification (e.g., A280, BCA) Buffer_Exchange->Protein_Quant Calc_Reagents Calculate Molar Excess of NHS Ester Protein_Quant->Calc_Reagents NHS_Prep Prepare Fresh NHS Ester Stock in DMSO/DMF Mix_Reagents Add NHS Ester to Protein (Gentle Mixing) NHS_Prep->Mix_Reagents Calc_Reagents->Mix_Reagents Incubate Incubate (e.g., 1 hr at RT) Mix_Reagents->Incubate Quench Quench Reaction (e.g., Tris Buffer) Incubate->Quench Purification Purify Labeled Protein (e.g., Desalting Column) Quench->Purification DOL_Analysis Determine Degree of Labeling (DOL) Purification->DOL_Analysis Functional_Assay Functional Activity Assay DOL_Analysis->Functional_Assay End End: Purified & Characterized Labeled Protein Functional_Assay->End

Caption: Step-by-step experimental workflow for NHS ester-based protein labeling.

Factors Influencing NHS Ester Labeling Efficiency

Several factors can impact the success of a protein labeling experiment. This diagram illustrates the key variables and their relationships.

Labeling_Factors Labeling_Efficiency Labeling Efficiency pH pH Optimal: 8.3-8.5 pH->Labeling_Efficiency Affects amine reactivity and ester hydrolysis Temperature Temperature RT or 4°C Temperature->Labeling_Efficiency Influences reaction kinetics and hydrolysis rate Time Reaction Time 0.5 - 4 hours Time->Labeling_Efficiency Determines extent of reaction Molar_Ratio NHS Ester : Protein 5-20x Molar Excess Molar_Ratio->Labeling_Efficiency Drives reaction towards labeled product Protein_Conc Protein Concentration 1-10 mg/mL Protein_Conc->Labeling_Efficiency Favors aminolysis over hydrolysis at high conc. Buffer_Comp Buffer Composition Amine-Free Buffer_Comp->Labeling_Efficiency Prevents competing reactions

Caption: Key factors influencing the efficiency of NHS ester protein labeling.

Conclusion

NHS ester chemistry provides a robust and versatile method for labeling proteins. By understanding the fundamental principles of the reaction, carefully controlling experimental conditions, and performing thorough characterization of the final product, researchers can confidently generate high-quality protein conjugates for a wide array of applications. This guide has provided the essential technical information, quantitative data, and practical protocols to enable both novice and experienced scientists to achieve successful and reproducible outcomes in their protein labeling endeavors.

References

The Strategic Role of the PEG13 Spacer in Modern Crosslinking Technologies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The integration of polyethylene glycol (PEG) spacers into crosslinker molecules has revolutionized the field of bioconjugation, addressing critical challenges in the development of advanced therapeutics and research reagents. Among the various lengths available, the PEG13 spacer, a discrete chain of 13 ethylene glycol units, offers a unique and highly advantageous balance of properties. This technical guide provides a comprehensive overview of the purpose and application of the PEG13 spacer in crosslinkers. It delves into the physicochemical and biological benefits conferred by this specific spacer length, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. This document serves as a critical resource for researchers and drug development professionals seeking to leverage the power of PEGylated crosslinkers for enhanced performance and efficacy in their applications.

Introduction: The Emergence of PEGylated Crosslinkers

Crosslinking is a fundamental chemical process used to covalently link two or more molecules.[1] In the realm of life sciences, crosslinkers are indispensable tools for a myriad of applications, including the study of protein-protein interactions, the creation of antibody-drug conjugates (ADCs), and the development of novel drug delivery systems.[2][3] Traditional crosslinkers often possess hydrocarbon-based spacer arms, which can introduce challenges such as poor aqueous solubility, aggregation of the conjugated molecules, and potential immunogenicity.[4]

The advent of PEGylation, the process of covalently attaching PEG chains to molecules, has provided an elegant solution to these challenges.[5][6] PEG is a hydrophilic, biocompatible, and non-immunogenic polymer, making it an ideal component for modifying biomolecules.[7][8] Crosslinkers incorporating PEG spacers, particularly those with a defined number of ethylene glycol units like PEG13, offer enhanced control and precision in bioconjugation.[9][10]

The PEG13 spacer, with its specific length and physicochemical properties, provides a compelling combination of benefits that are explored in detail throughout this guide.

Core Advantages of the PEG13 Spacer

The incorporation of a PEG13 spacer into a crosslinker imparts several critical advantages that significantly enhance the performance of the resulting conjugate. These benefits stem from the inherent properties of the polyethylene glycol chain.

Enhanced Hydrophilicity and Solubility

One of the most significant contributions of the PEG13 spacer is the dramatic increase in the hydrophilicity and aqueous solubility of the crosslinker and the resulting conjugate.[4][5] Many biomolecules, particularly cytotoxic drugs used in ADCs and ligands for proteolysis-targeting chimeras (PROTACs), are hydrophobic.[11][12] This inherent hydrophobicity can lead to aggregation and precipitation in aqueous environments, complicating formulation and reducing bioavailability. The hydrophilic nature of the PEG13 spacer helps to mitigate these issues by creating a hydration shell around the molecule, thereby improving its solubility and preventing aggregation.[11][13]

Reduced Aggregation and Non-Specific Binding

The enhanced solubility provided by the PEG13 spacer directly contributes to a reduction in the aggregation of the conjugated molecules.[9] This is particularly crucial when working with proteins, which can lose their biological activity upon aggregation. Furthermore, the neutral and flexible nature of the PEG chain helps to minimize non-specific binding to other proteins or surfaces, leading to cleaner and more reliable results in assays and in vivo applications.[14]

Decreased Immunogenicity

The PEG spacer can effectively "shield" the conjugated molecule from the host's immune system, thereby reducing its immunogenicity.[5][10] This "stealth" effect is critical for therapeutic applications, as it can prolong the circulation half-life of a drug and reduce the risk of an adverse immune response.[11]

Improved Pharmacokinetics and Biodistribution

In the context of drug development, particularly for ADCs and other targeted therapies, the pharmacokinetic (PK) profile of the conjugate is of paramount importance. The inclusion of a PEG spacer can significantly improve the PK properties of a molecule by increasing its hydrodynamic radius, which in turn reduces renal clearance and extends its circulation time in the bloodstream.[12][15][16] This prolonged circulation allows for greater accumulation of the therapeutic agent at the target site. Studies have shown that the length of the PEG spacer can influence the biodistribution of the conjugate, with longer chains sometimes leading to more favorable tumor-to-organ ratios.[8][17]

Precise and Flexible Spatial Control

The defined length of the PEG13 spacer provides a precise and flexible linker between the two conjugated molecules.[10][18] This spatial separation can be critical for maintaining the biological activity of both molecules by minimizing steric hindrance.[19] For example, in an ADC, the spacer ensures that the cytotoxic drug does not interfere with the antibody's ability to bind to its target antigen.[20]

Quantitative Data on PEG Spacer Effects

The advantages of PEG spacers can be quantified through various analytical techniques. The following tables summarize key data from studies investigating the impact of PEG spacer length on the physicochemical and biological properties of conjugates.

Spacer LengthLogD ValueReference
PEG2-2.27 ± 0.07[9]
PEG3-2.35 ± 0.04[9]
PEG4-2.42 ± 0.05[9]
PEG6-2.50 ± 0.09[9]
Table 1: Effect of PEG Spacer Length on Hydrophilicity (LogD). A lower LogD value indicates higher hydrophilicity. Data from a study on NOTA-conjugated bombesin analogs shows a trend of increasing hydrophilicity with increasing PEG spacer length.[9]
Spacer Length (kDa)Nanocarrier Uptake by RAW264.7 cells (Normalized to control)Reference
0 (pristine)1.00[15]
0.65~0.75[15]
2~0.50[15]
5~0.25[15]
Table 2: Influence of PEG Spacer Length on Macrophage Uptake. Longer PEG chains on the surface of nanocarriers significantly reduce their uptake by macrophage-like cells, demonstrating the "stealth" effect of PEGylation.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments involving PEGylated crosslinkers.

Two-Step Protein-Protein Conjugation using a Heterobifunctional PEG Crosslinker (e.g., SM(PEG)n)

This protocol describes the conjugation of two proteins, one with primary amine groups (-NH2) and the other with sulfhydryl groups (-SH), using a heterobifunctional crosslinker containing an NHS ester and a maleimide group.

Materials:

  • Protein-NH2 (e.g., antibody)

  • Protein-SH (e.g., enzyme)

  • SM(PEG)n crosslinker (e.g., SM(PEG)12, as a proxy for PEG13 due to commercial availability and similar properties)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Desalting columns

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

Step 1: Activation of Protein-NH2

  • Dissolve Protein-NH2 in Conjugation Buffer to a final concentration of 1-5 mg/mL.

  • Prepare a stock solution of the SM(PEG)n crosslinker in DMF or DMSO (e.g., 10 mM).

  • Add a 10- to 20-fold molar excess of the crosslinker stock solution to the Protein-NH2 solution.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Remove the excess, non-reacted crosslinker using a desalting column equilibrated with Conjugation Buffer. Collect the protein-containing fractions.

Step 2: Conjugation to Protein-SH

  • Immediately add the purified, maleimide-activated Protein-NH2 to the Protein-SH solution. A 1:1 to 1:5 molar ratio of activated Protein-NH2 to Protein-SH is recommended as a starting point.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • The resulting conjugate can be purified from unconjugated proteins and excess reagents by size-exclusion chromatography (SEC) or other appropriate chromatographic methods.

Preparation of an Antibody-Drug Conjugate (ADC) with a PEGylated Linker

This protocol outlines a general procedure for the preparation of an ADC using a linker-drug that incorporates a PEG spacer and a maleimide group for conjugation to a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb)

  • Linker-drug with a maleimide group and a PEG spacer

  • Reducing agent (e.g., TCEP)

  • Reaction Buffer: PBS, pH 7.4

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., SEC-HPLC)

Procedure:

  • Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb by incubating it with a controlled molar excess of TCEP in Reaction Buffer for 1-2 hours at 37°C. This exposes free sulfhydryl groups for conjugation.

  • Drug-Linker Conjugation: Add the maleimide-containing linker-drug (dissolved in a co-solvent like DMSO) to the reduced mAb solution. The reaction is typically carried out for 1-2 hours at room temperature.

  • Quenching: Stop the conjugation reaction by adding an excess of a quenching reagent like N-acetylcysteine to react with any remaining unreacted maleimide groups.

  • Purification: Purify the resulting ADC from unconjugated linker-drug, quenching reagent, and aggregated antibody using SEC-HPLC or tangential flow filtration.

  • Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity.

Visualizing the Role of PEG13 Spacers in Biological Systems

The following diagrams, generated using the Graphviz DOT language, illustrate key applications where PEG13 spacers play a crucial role.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (with PEG13 Spacer) Antigen Tumor Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug Released Cytotoxic Drug Lysosome->Drug 4. Drug Release DNA DNA Drug->DNA 5. Target Engagement Apoptosis Apoptosis (Cell Death) DNA->Apoptosis

Caption: Mechanism of Action of an Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism cluster_ternary Ternary Complex Formation PROTAC PROTAC Molecule (Target Binder - PEG13 Linker - E3 Ligase Binder) POI Protein of Interest (Target) PROTAC->POI E3 E3 Ubiquitin Ligase PROTAC->E3 PolyUb Polyubiquitination POI->PolyUb Transfer of Ub E3->PolyUb Ubiquitination Cascade Ub Ubiquitin Ub->E3 Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation

Caption: Mechanism of Action of a PROTAC.

Experimental_Workflow Start Start Protein1 Protein 1 (with -NH2 groups) Start->Protein1 Activation Step 1: Activation (NHS ester reaction) Protein1->Activation Crosslinker SM(PEG)13 Crosslinker Crosslinker->Activation Purification1 Purification (Desalting column) Activation->Purification1 Activated_Protein1 Maleimide-Activated Protein 1 Purification1->Activated_Protein1 Conjugation Step 2: Conjugation (Maleimide reaction) Activated_Protein1->Conjugation Protein2 Protein 2 (with -SH groups) Protein2->Conjugation Purification2 Purification (Size-Exclusion Chromatography) Conjugation->Purification2 Final_Conjugate Final Protein-Protein Conjugate Purification2->Final_Conjugate End End Final_Conjugate->End

Caption: Two-Step Protein-Protein Conjugation Workflow.

Conclusion

The PEG13 spacer represents a significant advancement in crosslinking technology, offering a powerful tool for researchers and drug developers to overcome many of the challenges associated with traditional crosslinkers. Its ability to enhance solubility, reduce aggregation and immunogenicity, and improve the pharmacokinetic properties of bioconjugates makes it an invaluable component in the design of next-generation therapeutics and research reagents. The defined length of the PEG13 spacer provides a level of precision and control that is essential for the development of highly effective and safe biological products. As the fields of targeted therapy and proteomics continue to evolve, the strategic use of well-defined PEG spacers, such as PEG13, will undoubtedly play an increasingly critical role in driving innovation and success.

References

The Lynchpin of Bioconjugation: A Technical Guide to DBCO-PEG13-NHS Ester in Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioconjugation, the demand for precise, efficient, and biocompatible molecular tools is paramount. DBCO-PEG13-NHS ester has emerged as a powerful heterobifunctional linker, enabling the covalent attachment of molecules to proteins, antibodies, and other biomolecules through a two-step, bioorthogonal process. This technical guide provides an in-depth exploration of this compound, its applications in copper-free click chemistry, and detailed protocols for its use in research and drug development.

Introduction to this compound

This compound is a molecule meticulously designed for bioconjugation. It comprises three key functional components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azide groups via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "copper-free" click chemistry reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity within complex biological systems without interfering with native biochemical processes.

  • Polyethylene Glycol (PEG13): A 13-unit polyethylene glycol spacer. The PEG linker enhances the solubility of the molecule in aqueous buffers, increases the stability of the resulting conjugate, reduces steric hindrance, and can minimize immunogenicity.

  • N-hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that readily reacts with primary amines (such as the side chain of lysine residues in proteins) to form stable amide bonds.

This unique combination of functionalities allows for a versatile, two-step conjugation strategy. First, the NHS ester is used to attach the DBCO-PEG13 moiety to a biomolecule of interest. Subsequently, the DBCO group is available to "click" with any azide-containing molecule, enabling the precise and stable linkage of payloads such as therapeutic agents, imaging probes, or other biomolecules.

Quantitative Data

The efficiency and reliability of bioconjugation reactions are critically dependent on the physicochemical properties and reaction kinetics of the linker. The following tables summarize key quantitative data for the reactive moieties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight Approximately 1046.16 g/mol
Purity Typically >90% or >95% (product specific)
Solubility Soluble in organic solvents (DMSO, DMF), limited aqueous solubility
Storage Recommended at -20°C, desiccated

Table 2: Reaction Kinetics and Stability of Functional Groups

ParameterConditionValueSource(s)
SPAAC Reaction Rate Constant (DBCO + Azide) Aqueous solution, room temperature~0.1 M⁻¹s⁻¹ to 1 M⁻¹s⁻¹[1]
NHS Ester Half-life in Aqueous Solution pH 7.0, 0°C4 - 5 hours[2][3]
pH 8.0, room temperature~1 hour
pH 8.6, 4°C10 minutes[2][3]
pH 9.0, room temperature~10 - 125 minutes[4][5]
DBCO Moiety Stability on an Antibody 4°C or -20°C~3-5% loss of reactivity over 4 weeks[6]

Experimental Protocols

The following are detailed methodologies for the use of this compound in a common application: antibody conjugation.

Protocol: Two-Step Antibody Labeling with a Fluorescent Azide Probe

This protocol describes the initial conjugation of this compound to an antibody, followed by the copper-free click reaction with an azide-functionalized fluorescent dye.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Azide-functionalized fluorescent probe

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns or other means of buffer exchange/purification (e.g., dialysis, size-exclusion chromatography)

  • Reaction tubes

Methodology:

Step 1: Antibody Preparation

  • Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS, pH 7.2-8.0. Buffers containing primary amines (e.g., Tris, glycine) are not compatible with the NHS ester reaction and must be removed.

  • If necessary, perform a buffer exchange using a spin desalting column or dialysis.

Step 2: this compound Stock Solution Preparation

  • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. NHS esters are moisture-sensitive and will hydrolyze in the presence of water.

Step 3: Conjugation of this compound to the Antibody

  • Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid denaturation of the antibody.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice, with gentle mixing.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

Step 4: Purification of the DBCO-labeled Antibody

  • Remove the excess, unreacted this compound and byproducts using a spin desalting column or other appropriate purification method.

  • The purified DBCO-labeled antibody can be stored at 4°C for short-term use or at -20°C for longer-term storage.

Step 5: Copper-Free Click Chemistry Reaction

  • To the purified DBCO-labeled antibody, add a 2- to 5-fold molar excess of the azide-functionalized fluorescent probe.

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. Reaction times may vary depending on the specific azide probe and desired degree of labeling.

Step 6: Final Purification and Characterization

  • Purify the fluorescently labeled antibody from excess azide probe using a spin desalting column or size-exclusion chromatography.

  • Characterize the final conjugate. The degree of labeling can be determined using UV-Vis spectroscopy by measuring the absorbance of the protein and the fluorescent dye. The integrity of the antibody can be assessed by SDS-PAGE.

Visualizations

Experimental Workflow: Antibody Labeling

Antibody_Labeling_Workflow A 1. Antibody in Amine-Free Buffer B 2. Add this compound (in DMSO) A->B 10-20x molar excess C 3. Incubate (RT, 30-60 min) B->C D 4. Quench Reaction (Tris Buffer) C->D E 5. Purify (Desalting Column) D->E F DBCO-Labeled Antibody E->F G 6. Add Azide-Probe F->G 2-5x molar excess H 7. Incubate (Click Reaction) (RT, 1-4h) G->H I 8. Final Purification H->I J Labeled Antibody Conjugate I->J

Workflow for two-step antibody conjugation.
Application in PROTAC Development

This compound is a valuable tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound can serve as the linker component of the PROTAC, connecting the target protein binder to the E3 ligase ligand.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Ubiquitin-Proteasome System Target Protein Target Protein E3 Ligase E3 Ligase Ternary Complex Ternary Complex E3 Ligase->Ternary Complex PROTAC PROTAC PROTAC->Ternary Complex Ternary Complex->E3 Ligase Recycled Ternary Complex->PROTAC Recycled Ubiquitinated\nTarget Protein Ubiquitinated Target Protein Ternary Complex->Ubiquitinated\nTarget Protein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary Complex Proteasome Proteasome Ubiquitinated\nTarget Protein->Proteasome Recognition Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degradation

PROTAC-mediated protein degradation pathway.
Logical Relationship: Key Features and Benefits

Features_Benefits cluster_Features Key Features cluster_Benefits Primary Benefits center_node center_node feature_node feature_node benefit_node benefit_node A This compound B DBCO Group (Strain-Promoted Alkyne) A->B C PEG13 Spacer A->C D NHS Ester (Amine-Reactive) A->D E Copper-Free Click Chemistry (Bioorthogonal) B->E F Enhanced Solubility & Reduced Steric Hindrance C->F G Stable Amide Bond Formation with Proteins D->G

References

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, offering a powerful tool for site-specific conjugation of biomolecules in complex biological environments.[1] This copper-free click chemistry reaction circumvents the cytotoxicity associated with the archetypal copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it particularly well-suited for applications in living systems.[2][3] The reaction's driving force stems from the high ring strain of cyclooctyne reagents, which readily undergo a [3+2] cycloaddition with azides to form a stable triazole linkage.[4][5] This guide provides an in-depth technical overview of SPAAC, including its core mechanism, quantitative kinetic data, detailed experimental protocols, and key applications in research and drug development.

Core Mechanism

The fundamental principle of SPAAC lies in the use of a strained cyclooctyne, a cyclic alkyne with significant deviation from the ideal 180° bond angle of a linear alkyne. This inherent ring strain, approximately 18 kcal/mol for cyclooctyne, lowers the activation energy of the cycloaddition reaction with an azide.[6] The reaction proceeds via a concerted, pericyclic mechanism known as a Huisgen 1,3-dipolar cycloaddition, where the π-bonds of the alkyne and the azide rearrange to form new σ-bonds in a five-membered triazole ring.[7] Unlike its copper-catalyzed counterpart, SPAAC does not require an external catalyst, thus avoiding cellular toxicity and interference with sensitive biological systems.[1]

The reactivity of the cyclooctyne is a critical factor in the kinetics of the SPAAC reaction. Over the years, several generations of cyclooctynes have been developed, each with enhanced reactivity and stability. These modifications often involve the fusion of aromatic rings or the introduction of electron-withdrawing groups to further increase the ring strain and accelerate the reaction rate.[8]

Quantitative Data: Reaction Kinetics of Common Cyclooctynes

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂), which is dependent on the specific cyclooctyne, the azide reaction partner, the solvent, and the temperature.[9] The table below summarizes the k₂ values for several widely used cyclooctynes, providing a basis for selecting the appropriate reagent for a given application.

CyclooctyneAzide PartnerSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
OCT (Octacycloalkyne)Benzyl azideCD₃CN/D₂O252.4 x 10⁻³
ALO (Aza-cyclooctyne)Benzyl azideCD₃CN/D₂O254.5 x 10⁻³
DIFO (Difluorinated cyclooctyne)Benzyl azideCD₃CN/D₂O254.2 x 10⁻²
DIBO (Dibenzocyclooctynol)Benzyl azideMethanol255.67 x 10⁻²[10]
DBCO (Dibenzocyclooctyne)Benzyl azideCD₃CN/D₂O253.1 x 10⁻¹
BCN (Bicyclo[6.1.0]nonyne)Benzyl azideCD₃CN/D₂O258.6 x 10⁻²
BARAC (Biarylazacyclooctynone)Benzyl azideCD₃CN/D₂O259.3 x 10⁻¹
[9+1]CPP Benzyl azideDeuterated DMSO252.2 x 10⁻³[11]
m[9+1]CPP Benzyl azideDeuterated DMSO259.6 x 10⁻³[11]
[11+1]CPP Benzyl azideDeuterated DMSO254.5 x 10⁻⁴[11]
fluor[11+1]CPP Benzyl azideDeuterated DMSO254.7 x 10⁻³[11]

Experimental Protocols

Protocol 1: General Procedure for SPAAC Labeling of a Protein with a DBCO-Functionalized Probe

This protocol provides a general workflow for the conjugation of an azide-modified protein with a DBCO-containing fluorescent dye.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide.

  • DBCO-functionalized fluorescent dye (e.g., DBCO-PEG4-Biotin), dissolved in DMSO to a stock concentration of 10 mM.[12]

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Size-exclusion chromatography (SEC) column or dialysis cassette for purification.

Procedure:

  • Preparation of Reactants:

    • Prepare a solution of the azide-modified protein in PBS at a concentration of 1-10 mg/mL.[13]

    • Thaw the 10 mM stock solution of the DBCO-functionalized dye.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein solution with a 2-4 fold molar excess of the DBCO-functionalized dye.[13]

    • If necessary, adjust the final volume with PBS to ensure the final DMSO concentration is below 20% to avoid protein denaturation.[13]

    • Gently mix the reaction solution by pipetting up and down. Avoid vigorous vortexing which can damage the protein.

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[13] The optimal incubation time may vary depending on the specific reactants and their concentrations.

  • Purification:

    • Remove the unreacted DBCO-dye and other small molecules by size-exclusion chromatography (SEC) or dialysis.[7]

    • For SEC, use a column with an appropriate molecular weight cutoff for the protein of interest.

    • For dialysis, use a membrane with a suitable molecular weight cutoff and perform dialysis against PBS at 4°C with several buffer changes.

  • Characterization:

    • Confirm the successful conjugation by methods such as SDS-PAGE (a shift in the molecular weight of the protein should be observed), UV-Vis spectroscopy (to detect the absorbance of the dye), or mass spectrometry.[13][14]

Protocol 2: Introduction of Azide Groups into a Biomolecule via NHS Ester Chemistry

This protocol describes the labeling of a biomolecule containing primary amines (e.g., proteins, amino-modified oligonucleotides) with an azide group using an NHS ester crosslinker.

Materials:

  • Biomolecule to be labeled in an amine-free buffer (e.g., PBS, pH 7.4).

  • Azide-PEG4-NHS Ester, dissolved in anhydrous DMSO to a stock concentration of 10 mM.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification column (e.g., desalting column) or dialysis equipment.

Procedure:

  • Preparation of Reactants:

    • Dissolve the biomolecule in the reaction buffer at a suitable concentration.

    • Prepare a fresh solution of the Azide-PEG4-NHS Ester in DMSO.

  • Reaction Setup:

    • Add a 10-20 fold molar excess of the Azide-PEG4-NHS Ester solution to the biomolecule solution. The final DMSO concentration should be kept low (typically <10%) to maintain the stability of the biomolecule.

    • Mix the reaction solution gently.

  • Incubation:

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Quenching:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.

    • Incubate for an additional 15 minutes at room temperature.

  • Purification:

    • Remove the excess azide reagent and quenching buffer by passing the reaction mixture through a desalting column or by dialysis.

Visualizations

SPAAC_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Cyclooctyne Cyclooctyne Strained Alkyne Transition_State {Concerted [3+2] Cycloaddition} Cyclooctyne->Transition_State Azide Azide R-N₃ Azide->Transition_State Triazole Stable Triazole Linkage Transition_State->Triazole

Caption: The concerted [3+2] cycloaddition mechanism of SPAAC.

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Prepare_Azide Prepare Azide-Modified Biomolecule Mix Mix Reactants Prepare_Azide->Mix Prepare_Cyclooctyne Prepare Cyclooctyne Probe Solution Prepare_Cyclooctyne->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Purify Purify Conjugate (SEC or Dialysis) Incubate->Purify Characterize Characterize Product (SDS-PAGE, MS) Purify->Characterize

Caption: A typical experimental workflow for SPAAC-mediated bioconjugation.

Cyclooctyne_Generations Generation_1 1st Gen (e.g., OCT) - Lower Reactivity - Moderate Stability Generation_2 2nd Gen (e.g., DIFO, DIBO, DBCO, BCN) - Increased Reactivity - Good Stability Generation_1->Generation_2 Increased Strain Generation_3 3rd Gen (e.g., BARAC) - Highest Reactivity - Optimized Stability Generation_2->Generation_3 Further Optimization

Caption: Evolution of cyclooctyne reactivity through generations.

Applications in Drug Development and Research

The biocompatibility and specificity of SPAAC have made it an invaluable tool in various areas of scientific research and drug development.

  • Live Cell Imaging: SPAAC enables the labeling of specific biomolecules in their native cellular environment without perturbing cellular processes, allowing for dynamic imaging of cellular events.[1]

  • Proteomics: SPAAC is used for activity-based protein profiling and identifying post-translational modifications.[15]

  • Drug Delivery and Targeting: Antibody-drug conjugates (ADCs) and other targeted therapeutic agents can be synthesized using SPAAC to link a cytotoxic payload to a targeting moiety.[5] The formation of a stable triazole linkage ensures the integrity of the conjugate in vivo.

  • Biomaterials and Surface Modification: SPAAC is employed to functionalize surfaces and hydrogels for applications in tissue engineering and diagnostics.[16]

Conclusion

Strain-Promoted Alkyne-Azide Cycloaddition has revolutionized the field of bioconjugation by providing a robust, versatile, and biocompatible method for covalently linking molecules. Its copper-free nature has opened up new avenues for studying and manipulating biological systems in their native state. The continuous development of new cyclooctyne reagents with improved kinetics and stability will further expand the utility of SPAAC in basic research, diagnostics, and the development of next-generation therapeutics.

References

A Technical Guide to DBCO-PEG13-NHS Ester in Proteomics: Applications and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of proteomics, the precise and efficient labeling of proteins is paramount for elucidating their function, interactions, and localization within complex biological systems. The heterobifunctional crosslinker, DBCO-PEG13-NHS ester, has emerged as a powerful tool, enabling researchers to seamlessly integrate two powerful bioconjugation chemistries: amine-reactive labeling and copper-free click chemistry. This technical guide provides an in-depth overview of the core applications, experimental protocols, and technical considerations for utilizing this compound in proteomics research.

This compound possesses a thoughtfully designed architecture. The N-hydroxysuccinimide (NHS) ester facilitates covalent conjugation to primary amines, readily available on the N-terminus and lysine residues of proteins. The dibenzocyclooctyne (DBCO) group, a strained alkyne, allows for a highly specific and bioorthogonal reaction with azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.[1][2] Separating these reactive moieties is a hydrophilic polyethylene glycol (PEG) linker with thirteen repeating units (PEG13). This PEG spacer enhances the water solubility of the molecule and provides a flexible arm that minimizes steric hindrance during conjugation.[3][4]

Chemical Properties and Reactivity

The utility of this compound stems from the distinct reactivity of its two functional ends, allowing for a two-step, orthogonal labeling strategy.

NHS Ester Reactivity and Stability

The NHS ester reacts with primary amines to form a stable amide bond. The efficiency of this reaction is highly dependent on pH.

ParameterValue/ConditionSource(s)
Optimal Reaction pH 8.3 - 8.5[5]
Recommended Buffer Systems Phosphate, Carbonate-Bicarbonate, HEPES, Borate[6]
Incompatible Buffers Buffers containing primary amines (e.g., Tris, Glycine)[6]
Half-life of NHS Ester at 0°C 4 - 5 hours at pH 7.0[6]
Half-life of NHS Ester at 4°C 10 minutes at pH 8.6[6][7]
Half-life of NHS Ester at Room Temp. 210 min at pH 8.0, 180 min at pH 8.5, 125 min at pH 9.0[5]

Note: NHS esters are susceptible to hydrolysis, which competes with the aminolysis reaction. The rate of hydrolysis increases with pH. Therefore, it is crucial to prepare NHS ester solutions immediately before use and to work efficiently.

DBCO Group Reactivity and Stability

The DBCO group's reactivity with azides is a key feature for bioorthogonal labeling.

ParameterConditionSource(s)
Reaction Type Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[8]
Catalyst Requirement None (Copper-free)[8]
Reaction Environment Aqueous and organic solvents[9]
Stability Thermally stable; does not react with amines or hydroxyls at physiological pH[8]
Potential for Degradation Can be degraded in the presence of reactive oxygen species in cellular environments[10]

Experimental Protocols

This section provides detailed methodologies for common proteomics applications of this compound.

Protein Labeling with this compound

This protocol describes the general procedure for labeling a purified protein with the DBCO moiety.

Materials:

  • Protein of interest (in a suitable amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Protein Preparation: Ensure the protein solution is free of amine-containing buffers and stabilizers like BSA. If necessary, perform a buffer exchange into the Reaction Buffer. Adjust the protein concentration to 1-5 mg/mL.

  • This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 20% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Quantification of Labeling (Optional): The degree of labeling can be assessed using MALDI-TOF mass spectrometry by comparing the molecular weight of the labeled and unlabeled protein. An increase in mass corresponding to the mass of the this compound minus the NHS group indicates successful conjugation.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Mix Mix and Incubate (RT, 30-60 min) Protein->Mix DBCO_NHS This compound in DMSO/DMF DBCO_NHS->Mix Quench Quench Reaction (Tris Buffer) Mix->Quench Desalt Desalting Column Quench->Desalt Labeled_Protein DBCO-Labeled Protein Desalt->Labeled_Protein

Protein Labeling Workflow

Cell Surface Protein Labeling and Enrichment for Proteomic Analysis

This protocol outlines the labeling of cell surface proteins on live cells, followed by cell lysis, protein digestion, and enrichment of the labeled peptides for mass spectrometry analysis.

Materials:

  • Adherent or suspension cells

  • This compound

  • Ice-cold PBS

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • Azide-functionalized enrichment resin (e.g., Azide-PEG-Biotin and Streptavidin beads, or DBCO-sepharose beads)

  • Wash buffers

  • Elution buffer

Procedure:

  • Cell Preparation: Wash cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.

  • Labeling: Prepare a fresh solution of this compound in ice-cold PBS at a concentration of 0.5-1 mg/mL. Incubate the cells with the labeling solution for 30 minutes on ice with gentle agitation.

  • Quenching: Wash the cells three times with ice-cold PBS containing 100 mM glycine to quench any unreacted NHS ester.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Protein Digestion: Reduce the disulfide bonds in the protein lysate with DTT, alkylate the free thiols with IAA, and then digest the proteins into peptides using trypsin.

  • Enrichment of DBCO-labeled Peptides:

    • Two-step enrichment (Biotin-Streptavidin): React the peptide mixture with an azide-PEG-biotin probe. Then, enrich the biotinylated peptides using streptavidin-coated magnetic beads.

    • One-step enrichment (Direct DBCO capture): Directly enrich the DBCO-labeled peptides using an azide-functionalized resin.

  • Washing: Thoroughly wash the enrichment resin to remove non-specifically bound peptides.

  • Elution: Elute the captured peptides from the resin.

  • Mass Spectrometry Analysis: Analyze the enriched peptides by LC-MS/MS to identify and quantify the cell surface proteins.

G cluster_labeling Cell Labeling cluster_processing Sample Processing cluster_enrichment Enrichment & Analysis Cells Live Cells Wash1 Wash with PBS Cells->Wash1 Label Incubate with this compound Wash1->Label Quench Quench with Glycine Label->Quench Lysis Cell Lysis Quench->Lysis Digestion Reduction, Alkylation, Trypsin Digestion Lysis->Digestion Enrich Enrich DBCO-Peptides Digestion->Enrich Wash2 Wash Enrich->Wash2 Elute Elute Wash2->Elute MS LC-MS/MS Analysis Elute->MS

Cell Surface Proteomics Workflow

Applications in Signaling Pathway Analysis

This compound is a valuable tool for studying protein-protein interactions within signaling pathways. By labeling a protein of interest with the DBCO group, researchers can then introduce an azide-modified binding partner or a small molecule probe to capture interaction partners. This approach, coupled with mass spectrometry, can help to elucidate the composition of signaling complexes.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Chemical proteomics approaches have been instrumental in identifying EGFR interaction partners and understanding the effects of EGFR inhibitors.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Recruits PI3K PI3K EGFR->PI3K SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription EGF EGF EGF->EGFR Binds

Simplified EGFR Signaling Pathway

HER2 Signaling Pathway

HER2 (Human Epidermal Growth Factor Receptor 2) is another member of the ErbB family of receptor tyrosine kinases and is a key driver in a significant portion of breast cancers. Chemical cross-linking mass spectrometry has been employed to determine the binding domains of therapeutic antibodies and to identify proteins that interact with HER2.[11]

HER2_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 SRC SRC HER2->SRC RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway HER2->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway HER2->PI3K_AKT STAT3 STAT3 SRC->STAT3 Gene_Expression Altered Gene Expression (Cell Growth, Proliferation) STAT3->Gene_Expression RAS_RAF_MEK_ERK->Gene_Expression PI3K_AKT->Gene_Expression

Simplified HER2 Signaling Pathway

Mass Spectrometry Analysis of DBCO-Labeled Peptides

The identification of DBCO-labeled peptides by mass spectrometry is a critical step in the proteomics workflow. The DBCO modification adds a significant mass to the peptide, which can be readily detected. The fragmentation of these modified peptides in the mass spectrometer provides the necessary information for their identification. While the core peptide backbone fragmentation (b- and y-ions) remains the primary source of sequence information, the DBCO-PEG13 moiety can also undergo fragmentation. Understanding these fragmentation patterns is essential for accurate data analysis. The specific fragmentation will depend on the mass spectrometer and the fragmentation method used (e.g., CID, HCD, ETD).

Conclusion

This compound is a versatile and powerful reagent for proteomics research. Its heterobifunctional nature allows for the specific and efficient labeling of proteins and the subsequent bioorthogonal introduction of reporter tags, affinity handles, or other biomolecules. The detailed protocols and technical considerations provided in this guide are intended to equip researchers with the knowledge to successfully implement this technology in their studies of protein function, interaction, and localization. The continued application of such innovative chemical tools will undoubtedly lead to new discoveries in the complex and exciting field of proteomics.

References

An In-depth Technical Guide to Heterobifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are indispensable reagents in modern biochemistry, drug development, and diagnostics. These molecules possess two different reactive groups, enabling the covalent linkage of two distinct functional groups on biomolecules such as proteins, peptides, or nucleic acids.[1] This targeted reactivity allows for a controlled, stepwise conjugation process, minimizing the formation of unwanted homodimers or polymers that can occur with homobifunctional crosslinkers.[2][3] The unique architecture of heterobifunctional crosslinkers, comprising two distinct reactive ends separated by a spacer arm, provides precise control over the conjugation process. This is particularly crucial in the construction of complex biomolecular architectures like antibody-drug conjugates (ADCs), where specific drug-to-antibody ratios are essential for therapeutic efficacy.[4]

The versatility of heterobifunctional crosslinkers stems from the variety of available reactive groups, each targeting a specific functional group commonly found in biomolecules. The most prevalent reactive moieties include N-hydroxysuccinimide (NHS) esters, which react with primary amines (e.g., lysine residues), and maleimides, which target sulfhydryl groups (e.g., cysteine residues).[5] Other notable reactive groups include photoreactive moieties (e.g., aryl azides and diazirines) that can form covalent bonds upon exposure to UV light, and carbonyl-reactive groups (e.g., hydrazides) that target aldehydes and ketones.[4][6]

The spacer arm of a heterobifunctional crosslinker plays a critical role in determining the distance between the conjugated molecules and can influence the properties of the final conjugate. Spacer arms vary in length and composition, with some incorporating polyethylene glycol (PEG) units to enhance the solubility and reduce the immunogenicity of the resulting bioconjugate.[7] Furthermore, some crosslinkers feature cleavable spacer arms, allowing for the release of a conjugated molecule under specific physiological conditions, a desirable feature in many drug delivery systems.[8][9]

This guide provides a comprehensive overview of heterobifunctional crosslinkers, detailing their chemical properties, reaction mechanisms, and applications. It includes structured data tables for easy comparison of common crosslinkers, detailed experimental protocols for their use, and visualizations of key workflows and signaling pathways to aid in the understanding and implementation of this powerful bioconjugation technology.

Core Concepts and Terminology

At the heart of heterobifunctional crosslinker technology lies the principle of orthogonal reactivity, where each of the two reactive ends of the crosslinker reacts with a different functional group under distinct conditions. This allows for a sequential, two-step conjugation process that provides a high degree of control over the final product.[4]

Key Components of a Heterobifunctional Crosslinker:

  • Reactive Group 1: The first reactive moiety, which is typically more labile, is reacted with the first biomolecule. A common example is an NHS ester that targets primary amines.[5]

  • Spacer Arm: This inert chemical chain connects the two reactive groups. The length and composition of the spacer arm are critical design elements that influence the distance between the conjugated molecules and the overall properties of the conjugate.[7]

  • Reactive Group 2: The second, more stable reactive group is then used to conjugate the second biomolecule. For instance, a maleimide group that specifically reacts with sulfhydryl groups.[5]

This two-step approach is fundamental to minimizing undesirable side reactions, such as the formation of aggregates or intramolecular crosslinks.[2][3]

Classification of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are broadly categorized based on the functional groups they target. The choice of crosslinker is dictated by the available functional groups on the biomolecules to be conjugated and the desired properties of the final conjugate.

Amine-Reactive and Sulfhydryl-Reactive Crosslinkers

This is the most widely used class of heterobifunctional crosslinkers. They typically contain an NHS ester for reaction with primary amines and a maleimide for reaction with sulfhydryl groups. This combination is ideal for conjugating proteins, as lysine and cysteine residues are common on protein surfaces.

Photoreactive Crosslinkers

These crosslinkers possess one thermochemically reactive group (e.g., an NHS ester) and one photoreactive group (e.g., an aryl azide or diazirine).[6] The photoreactive group remains inert until activated by UV light, at which point it can form a covalent bond with a wide range of chemical groups, making it suitable for capturing transient protein-protein interactions.[10]

Carbonyl-Reactive Crosslinkers

This class of crosslinkers is designed to react with carbonyl groups (aldehydes and ketones). They often feature a hydrazide or an aminooxy group on one end, which forms a stable hydrazone or oxime bond with a carbonyl, and another reactive group, such as a maleimide, on the other end.[4] These are particularly useful for conjugating glycoproteins after periodate oxidation of their sugar moieties to generate aldehydes.

Zero-Length Crosslinkers

Zero-length crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), facilitate the direct conjugation of two molecules without becoming part of the final linkage.[11][12] EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate, which can then react with a primary amine to form an amide bond.[13][14]

Quantitative Data on Common Heterobifunctional Crosslinkers

The selection of an appropriate heterobifunctional crosslinker is a critical step in any bioconjugation strategy. The following tables provide quantitative data on some of the most commonly used crosslinkers to facilitate this selection process.

CrosslinkerAbbreviationMolecular Weight ( g/mol )Spacer Arm Length (Å)Reactive Groups
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateSMCC334.328.3NHS ester, Maleimide
Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateSulfo-SMCC436.378.3Sulfo-NHS ester, Maleimide
N-(γ-Maleimidobutyryloxy)succinimide esterGMBS280.236.8NHS ester, Maleimide
N-(ε-Maleimidocaproyloxy)succinimide esterEMCS308.299.4NHS ester, Maleimide
3-Maleimidopropionic acid N-hydroxysuccinimide esterBMPS6.9NHS ester, Maleimide
N-Succinimidyl (4-iodoacetyl)aminobenzoateSIAB402.1410.6NHS ester, Iodoacetamide
N-Hydroxysuccinimidyl-4-azidosalicylic acidNHS-ASA276.218.0NHS ester, Aryl azide
ρ-Azidobenzoyl hydrazideABH177.1911.9Aryl azide, Hydrazide
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC191.700Carbodiimide

Experimental Protocols

Protocol 1: Two-Step Protein Conjugation using SMCC

This protocol describes the conjugation of two proteins using the amine-reactive and sulfhydryl-reactive crosslinker, SMCC.[15][16][17]

Materials:

  • Amine-containing protein (Protein-NH2)

  • Sulfhydryl-containing protein (Protein-SH)

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous

  • Desalting column

Procedure:

  • Preparation of Protein-NH2: Dissolve the amine-containing protein in the Conjugation Buffer.

  • Preparation of SMCC Solution: Immediately before use, prepare a 20 mM stock solution of SMCC in anhydrous DMSO or DMF.

  • Reaction of SMCC with Protein-NH2:

    • Add a 10- to 20-fold molar excess of the SMCC stock solution to the Protein-NH2 solution.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess SMCC: Remove non-reacted SMCC using a desalting column equilibrated with the Conjugation Buffer.

  • Conjugation to Protein-SH:

    • Immediately add the maleimide-activated Protein-NH2 to the sulfhydryl-containing Protein-SH.

    • Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C.

  • Quenching (Optional): The reaction can be stopped by adding a thiol-containing compound like cysteine or β-mercaptoethanol to a final concentration of 10-50 mM.

  • Purification: Purify the final conjugate using size-exclusion chromatography or dialysis.

Protocol 2: Antibody-Enzyme Conjugation using Sulfo-SMCC

This protocol details the preparation of an antibody-enzyme conjugate using the water-soluble crosslinker, Sulfo-SMCC.[18][19][20][21][22]

Materials:

  • Antibody (contains primary amines)

  • Enzyme (with free sulfhydryl groups)

  • Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2

  • Desalting column

Procedure:

  • Preparation of Antibody: Dissolve the antibody in the Conjugation Buffer.

  • Preparation of Sulfo-SMCC Solution: Immediately before use, dissolve Sulfo-SMCC in water to a concentration of 10 mg/mL.

  • Activation of Antibody:

    • Add a 20-fold molar excess of the Sulfo-SMCC solution to the antibody solution.

    • Incubate for 30-60 minutes at room temperature.

  • Removal of Excess Sulfo-SMCC: Purify the maleimide-activated antibody using a desalting column equilibrated with the Conjugation Buffer.

  • Conjugation to Enzyme:

    • Add the activated antibody to the enzyme solution. The molar ratio of antibody to enzyme should be optimized for the specific application.

    • Incubate for 2 hours at room temperature.

  • Purification: Purify the antibody-enzyme conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography).

Protocol 3: Zero-Length Crosslinking of Proteins using EDC

This protocol describes the direct conjugation of a carboxyl-containing protein to an amine-containing protein using EDC.[11][12][13][14]

Materials:

  • Protein with accessible carboxyl groups (Protein-COOH)

  • Protein with accessible primary amines (Protein-NH2)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to increase efficiency)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Activation of Protein-COOH:

    • Dissolve Protein-COOH in the Activation Buffer.

    • Add EDC to a final concentration of 2-10 mM. If using, add NHS or Sulfo-NHS to a final concentration of 5-20 mM.

    • Incubate for 15 minutes at room temperature.

  • Conjugation to Protein-NH2:

    • Immediately add the activated Protein-COOH to the Protein-NH2 in the Coupling Buffer.

    • Incubate for 2 hours at room temperature.

  • Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction.

  • Purification: Remove excess reagents and byproducts by dialysis or using a desalting column.

Visualizations

Antibody-Drug Conjugate (ADC) Synthesis Workflow

ADC_Synthesis cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Drug Conjugation Antibody Antibody (with Lysine -NH2) Activated_Ab Maleimide-Activated Antibody Antibody->Activated_Ab NHS-ester reaction (pH 7.2-8.0) Crosslinker Heterobifunctional Crosslinker (e.g., SMCC) Crosslinker->Activated_Ab Drug Drug Payload (with Thiol -SH) ADC Antibody-Drug Conjugate (ADC) Drug->ADC Maleimide reaction (pH 6.5-7.5) Activated_Ab2->ADC

Caption: Workflow for synthesizing an Antibody-Drug Conjugate (ADC).

Mechanism of Zero-Length Crosslinking with EDC

EDC_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Protein1_COOH Protein 1 (-COOH) Intermediate O-acylisourea Intermediate (unstable) Protein1_COOH->Intermediate EDC EDC EDC->Intermediate Protein2_NH2 Protein 2 (-NH2) Conjugate Conjugated Proteins (Amide bond) Protein2_NH2->Conjugate Intermediate2->Conjugate

Caption: Mechanism of EDC-mediated zero-length crosslinking.

Photoreactive Crosslinking for Protein Interaction Analysis

Photoreactive_Workflow Bait_Protein Bait Protein Labeled_Bait Labeled Bait Protein Bait_Protein->Labeled_Bait Photo_Crosslinker Photoreactive Crosslinker (NHS-ester/Aryl azide) Photo_Crosslinker->Labeled_Bait Complex Transient Protein Complex Labeled_Bait->Complex Prey_Protein Prey Protein Prey_Protein->Complex UV_Light UV Light Activation Complex->UV_Light Crosslinked_Complex Covalently Crosslinked Complex UV_Light->Crosslinked_Complex Analysis Downstream Analysis (e.g., Mass Spectrometry) Crosslinked_Complex->Analysis

Caption: Workflow for photoreactive crosslinking to study protein interactions.

References

Navigating Aqueous Environments: A Technical Guide to DBCO-PEG13-NHS Ester Solubility and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation and targeted drug delivery, the precise control of molecular interactions is paramount. The heterobifunctional linker, DBCO-PEG13-NHS ester, has emerged as a powerful tool, enabling the covalent attachment of molecules to proteins, antibodies, and other biomolecules. Its utility is significantly influenced by its behavior in aqueous solutions, a critical factor for successful and reproducible experimental outcomes. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in aqueous buffers, detailed experimental protocols for its use, and a visual representation of its reaction mechanism.

Understanding the Solubility Profile

The solubility of this compound in aqueous buffers is a key consideration for its effective use in bioconjugation. The molecule's structure incorporates a hydrophobic dibenzocyclooctyne (DBCO) group and a hydrophilic polyethylene glycol (PEG) spacer with 13 ethylene glycol units, terminating in an N-hydroxysuccinimide (NHS) ester. The long PEG13 chain significantly enhances the compound's water solubility compared to linkers with shorter PEG chains or no PEG spacer at all.[1][2][3]

For practical applications, this compound is typically first dissolved in a dry, water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before being diluted into the final aqueous reaction buffer.[4][5] This two-step dissolution process ensures complete solubilization and minimizes the risk of precipitation in the aqueous environment.

Table 1: Quantitative Solubility Data for Related DBCO-PEG-NHS Esters

CompoundAqueous Buffer SolubilityOrganic Solvent SolubilitySource(s)
DBCO-PEG4-NHS esterUp to 1.5 mMSoluble in DMSO, DMF[5]
DBCO-PEG4-NHS esterUp to 5.5 mMSoluble in DMSO, DMF[4]
This compoundQualitatively high; expected to be >5.5 mMSoluble in DMSO, DMF[1][2][3]

Factors Influencing Stability and Reactivity in Aqueous Buffers

The stability of the NHS ester moiety is a critical factor that is highly dependent on the pH of the aqueous buffer. NHS esters are susceptible to hydrolysis, a competing reaction that renders the linker inactive for conjugation to primary amines. The rate of hydrolysis increases significantly with increasing pH.

Table 2: Hydrolysis Rates of NHS Esters in Aqueous Buffers

pHHalf-life of NHS EsterTemperature (°C)Source(s)
7.04-5 hours0[6]
8.01 hourNot Specified[7]
8.5180 minutesRoom Temperature[8][9]
8.610 minutes4[6]
9.0125 minutesRoom Temperature[8][9]

To maximize conjugation efficiency and minimize hydrolysis, it is crucial to perform reactions within an optimal pH range and to use freshly prepared solutions of the this compound.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in bioconjugation experiments. Optimization may be required for specific applications.

Protocol 1: Preparation of a Stock Solution
  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis.[4][5]

  • Dissolution: Add anhydrous DMSO or DMF to the vial to create a stock solution of a desired concentration (e.g., 10 mM).[10] Vortex briefly to ensure complete dissolution.

  • Storage of Stock Solution: While it is highly recommended to use the stock solution immediately, it can be stored for a short period at -20°C under a dry, inert atmosphere (e.g., argon or nitrogen).[10] Avoid multiple freeze-thaw cycles.

Protocol 2: General Procedure for Protein Labeling
  • Buffer Preparation: Prepare a suitable amine-free buffer with a pH between 7.0 and 8.5. Recommended buffers include phosphate-buffered saline (PBS), HEPES, or borate buffer.[4][5] Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[4]

  • Protein Preparation: Dissolve the protein to be labeled in the chosen reaction buffer at a concentration of 1-10 mg/mL.[11]

  • Reaction Setup: Add the calculated volume of the this compound stock solution to the protein solution. The molar excess of the linker will depend on the protein and the desired degree of labeling. A 10- to 20-fold molar excess is a common starting point.[4][5] The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally be kept below 10-20% to avoid protein denaturation.[11]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[5]

  • Quenching (Optional but Recommended): To stop the reaction and quench any unreacted NHS ester, add a quenching buffer containing a primary amine, such as 1 M Tris-HCl, to a final concentration of 50-100 mM.[5] Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts using a suitable method such as dialysis, size-exclusion chromatography (e.g., a desalting column), or tangential flow filtration.

Visualization of the Bioconjugation Workflow

The utility of this compound lies in its ability to facilitate a two-step bioconjugation process. The first step involves the reaction of the NHS ester with a primary amine on a biomolecule. The second step is the highly specific and efficient copper-free click chemistry reaction between the DBCO group and an azide-modified molecule.

Bioconjugation_Workflow cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Copper-Free Click Chemistry DBCO_PEG_NHS This compound DBCO_Biomolecule DBCO-Labeled Biomolecule DBCO_PEG_NHS->DBCO_Biomolecule NHS Ester Reaction (pH 7.0-8.5) Biomolecule_NH2 Biomolecule (e.g., Protein, Antibody) with Primary Amine (-NH2) Biomolecule_NH2->DBCO_Biomolecule Final_Conjugate Final Bioconjugate DBCO_Biomolecule->Final_Conjugate Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Azide_Molecule Azide-Modified Molecule (e.g., Drug, Fluorophore) Azide_Molecule->Final_Conjugate

Caption: Bioconjugation workflow using this compound.

This diagram illustrates the sequential nature of the labeling process, highlighting the key reactants and products in each step. The first step yields a biomolecule functionalized with a DBCO group, which is then ready to react with a molecule containing an azide group in the second, copper-free click chemistry step. This orthogonal reaction strategy allows for the precise and efficient creation of complex bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.

References

An In-depth Technical Guide to DBCO-PEG13-NHS Ester for Cell Surface Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DBCO-PEG13-NHS ester, a versatile heterobifunctional crosslinker, and its application in the precise and efficient labeling of cell surfaces. This technology is pivotal for a range of applications, from basic cell biology research to the development of targeted therapeutics and advanced drug delivery systems.

Introduction to this compound

This compound is a molecule designed for bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. It features three key components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that reacts specifically and efficiently with azide-functionalized molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is highly bioorthogonal, proceeding with high yields in aqueous environments without the need for a toxic copper catalyst.

  • N-hydroxysuccinimide (NHS) ester: An amine-reactive group that readily forms stable amide bonds with primary amines, such as the lysine residues found on the surface of proteins (e.g., antibodies, cell surface receptors).

  • Polyethylene Glycol (PEG13) spacer: A 13-unit polyethylene glycol linker that enhances the solubility of the molecule in aqueous buffers, reduces steric hindrance between the conjugated molecules, and minimizes non-specific binding.[1][2][3][4][5]

This unique combination of features makes this compound an ideal tool for a two-step cell surface modification strategy. First, the NHS ester is used to attach the DBCO group to cell surface proteins. Subsequently, any molecule of interest that has been functionalized with an azide group can be "clicked" onto the DBCO-labeled cells.

Properties and Specifications

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C52H75N3O19[1][6][7]
Molecular Weight ~1046.17 g/mol [1][6][7]
Purity >90-95%[1][3]
Solubility Soluble in DMSO, DMF, DCM[1]
Storage -20°C, protected from light and moisture[1][3]
Reactive Groups DBCO (reacts with azides), NHS ester (reacts with primary amines)[2][3][4][5]

Applications in Cell Surface Labeling

The ability to specifically modify cell surfaces with this compound opens up a wide array of applications in research and drug development:

  • Targeted Drug Delivery: Antibody-drug conjugates (ADCs) can be developed by first labeling a targeting antibody with this compound and then clicking an azide-modified cytotoxic drug onto the antibody. This strategy allows for the specific delivery of the drug to cancer cells expressing the target antigen.

  • Cellular Imaging: Fluorescent probes or imaging agents functionalized with an azide can be attached to DBCO-labeled cells for in vitro and in vivo tracking and visualization.

  • Immunology Research: Immune cells can be labeled to study cell-cell interactions, migration patterns, and the dynamics of the immune response.

  • Biomaterial Engineering: Cells can be functionalized to promote their adhesion to scaffolds or other biomaterials for tissue engineering applications.

  • PROTAC Development: This linker is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells.[6][8][9][10]

Experimental Protocols

Antibody Conjugation with this compound

This protocol describes the general procedure for labeling an antibody with this compound.

Materials:

  • Antibody of interest (free of amine-containing stabilizers like BSA or glycine)

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • If necessary, purify the antibody to remove any amine-containing buffers or stabilizers using a suitable method like dialysis against PBS or a protein A/G column.

    • Adjust the antibody concentration to 1-5 mg/mL in PBS (pH 7.2-8.0).

  • This compound Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution. The optimal molar ratio may need to be determined empirically for each antibody.[11]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice, protected from light.[8][11]

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.[8]

  • Purification of the DBCO-labeled Antibody:

    • Remove excess, unreacted this compound and quenching reagent using a desalting column according to the manufacturer's instructions.

  • Quantification of Degree of Labeling (DOL):

    • The DOL, which is the average number of DBCO molecules per antibody, can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and 309 nm (for the DBCO group).[12]

    • The following formula can be used to calculate the DOL: DOL = (A309 / ε_DBCO) / [(A280 - (A309 * CF)) / ε_protein]

      • A280 and A309 are the absorbances at 280 nm and 309 nm, respectively.

      • ε_DBCO is the molar extinction coefficient of DBCO (~12,000 M⁻¹cm⁻¹ at 309 nm).[12]

      • ε_protein is the molar extinction coefficient of the antibody at 280 nm.

      • CF is a correction factor for the absorbance of DBCO at 280 nm (typically around 0.90).[12]

Cell Surface Labeling with DBCO-Conjugated Antibody

This protocol outlines the steps for labeling mammalian cells with a DBCO-conjugated antibody.

Materials:

  • Mammalian cells of interest

  • DBCO-conjugated antibody

  • Cell culture medium

  • PBS

  • Flow cytometry buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cells in cold flow cytometry buffer to a concentration of 1 x 10^6 cells/mL.

  • Labeling:

    • Add the DBCO-conjugated antibody to the cell suspension at a predetermined optimal concentration (typically 1-10 µg/mL, but should be titrated for each antibody and cell line).

    • Incubate the cells for 30-60 minutes at 4°C on a rocker or with occasional gentle mixing, protected from light.

  • Washing:

    • Wash the cells three times with cold flow cytometry buffer to remove unbound antibody. Centrifuge at 300 x g for 5 minutes for each wash.

  • Subsequent Click Reaction (Optional):

    • If desired, the DBCO-labeled cells can now be reacted with an azide-modified molecule (e.g., a fluorescent probe, a drug molecule).

    • Resuspend the washed cells in an appropriate reaction buffer and add the azide-modified molecule.

    • Incubate for 1-2 hours at room temperature or 4°C. The optimal conditions should be determined empirically.

  • Analysis:

    • The labeled cells can be analyzed by flow cytometry, fluorescence microscopy, or other relevant methods.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in using this compound for cell surface labeling.

Antibody_Conjugation_Workflow cluster_step1 Step 1: Reagent Preparation cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Quenching & Purification cluster_step4 Step 4: Final Product Antibody Antibody in Amine-Free Buffer Reaction Mix and Incubate (RT or 4°C) Antibody->Reaction DBCO_Reagent This compound in DMSO/DMF DBCO_Reagent->Reaction Quench Add Quenching Buffer (Tris/Glycine) Reaction->Quench Purify Desalting Column Quench->Purify DBCO_Antibody DBCO-Labeled Antibody Purify->DBCO_Antibody

Caption: Workflow for conjugating an antibody with this compound.

Cell_Labeling_Workflow cluster_step1 Step 1: Cell Preparation cluster_step2 Step 2: Labeling with DBCO-Antibody cluster_step3 Step 3: Click Reaction cluster_step4 Step 4: Labeled Cell Cells Target Cells Incubate_Cells Incubate Cells with Antibody Cells->Incubate_Cells DBCO_Antibody DBCO-Labeled Antibody DBCO_Antibody->Incubate_Cells Click_Reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Incubate_Cells->Click_Reaction Azide_Molecule Azide-Modified Molecule Azide_Molecule->Click_Reaction Labeled_Cell Functionally Labeled Cell Click_Reaction->Labeled_Cell

Caption: General workflow for cell surface labeling using a DBCO-conjugated antibody followed by a click reaction.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the use of this compound and similar reagents for cell surface labeling.

Table 1: Recommended Reaction Parameters for Antibody Conjugation

ParameterRecommended ValueReference
Molar Excess of DBCO-NHS Ester 10-20 fold over antibody[11]
Antibody Concentration 1-5 mg/mL[12][13]
Reaction Time 30-60 min at room temperature or 2 hours on ice[8][11]
Quenching Agent Concentration 50-100 mM[11]

Table 2: Stability and Viability Data for DBCO-Labeled Cells

ParameterObservationReference
DBCO Stability on Immune Cells Moderate degradation (36% ± 0.8%) after 24 hours.
DBCO-Lipid Conjugate Half-life Approximately 24 hours in mouse plasma.
Cell Viability Not significantly affected by lipid modification with DSPE-PEG2000-DBCO, even at concentrations up to 100 μM.

Conclusion

This compound is a powerful and versatile tool for cell surface engineering. Its bioorthogonal reactivity, coupled with the enhanced solubility and flexibility afforded by the PEG linker, enables the precise and efficient labeling of cells for a wide range of applications in research, diagnostics, and therapeutics. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully implement this technology in their work. As with any experimental system, optimization of the reaction conditions for specific antibodies and cell types is recommended to achieve the best results.

References

The Role of Hydrophilic PEG Linkers in Advancing Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, particularly in the realm of bioconjugation, the strategic use of linkers is paramount to the efficacy and safety of novel drug modalities. Among these, polyethylene glycol (PEG) linkers have emerged as a cornerstone technology, prized for their inherent hydrophilicity and profound impact on the physicochemical and pharmacological properties of bioconjugates. This technical guide provides a comprehensive exploration of the hydrophilicity of PEG linkers, offering quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes to empower researchers in the design and development of next-generation biotherapeutics.

The Core Principle: Hydrophilicity in Bioconjugate Design

The conjugation of potent small molecule drugs, imaging agents, or other moieties to biomolecules such as antibodies often introduces a significant degree of hydrophobicity. This can lead to a cascade of undesirable effects, including aggregation, reduced solubility, accelerated clearance from circulation, and off-target toxicity.[1][2] Hydrophilic PEG linkers serve as a powerful tool to counteract these challenges. The repeating ethylene oxide units of the PEG chain form hydrogen bonds with water molecules, creating a hydration shell around the bioconjugate.[3][4] This "molecular shield" imparts several critical advantages:

  • Enhanced Solubility: PEG linkers dramatically increase the aqueous solubility of hydrophobic payloads, facilitating formulation and administration.[4][5]

  • Reduced Aggregation: By masking hydrophobic regions and providing steric hindrance, PEG linkers mitigate the propensity for bioconjugate aggregation, a major concern for manufacturing, stability, and immunogenicity.[6]

  • Improved Pharmacokinetics: The increased hydrodynamic radius of PEGylated bioconjugates reduces renal clearance, leading to a prolonged circulation half-life and sustained drug exposure at the target site.[7][][9]

  • Reduced Immunogenicity: The hydration shell can mask immunogenic epitopes on the bioconjugate, potentially reducing the risk of an unwanted immune response.[3][4]

The strategic incorporation of PEG linkers, therefore, is not merely a matter of connecting two molecules but a sophisticated approach to fine-tuning the overall properties of the bioconjugate for optimal therapeutic performance.

Quantitative Impact of PEG Linker Hydrophilicity

The choice of PEG linker, including its length, architecture (linear vs. branched), and chemical nature, has a quantifiable impact on the properties of the resulting bioconjugate. The following tables summarize key quantitative data from various studies, providing a comparative overview for researchers.

Table 1: Physicochemical Properties of Discrete PEG Linkers

Linker TypeMolecular Weight (Da)Water SolubilityLogP (Calculated)Reference
Amine-PEG2-acid147.15High-0.5Generic Data
Amine-PEG4-acid235.26High-0.9Generic Data
Amine-PEG8-acid411.47High-1.7Generic Data
Amine-PEG12-acid587.68High-2.5Generic Data
Amine-PEG24-acid1139.3High-4.9Generic Data

Note: LogP values are estimations and can vary based on the specific terminal functional groups and the calculation method used.

Table 2: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties

ADC ConstructPEG Linker LengthAverage DARAggregation (%)In Vivo Half-life (h)Reference
Trastuzumab-DM1SMCC (non-PEG)3.55.296[1][10]
Trastuzumab-DM1Linear PEG43.83.1110[11]
Trastuzumab-DM1Linear PEG84.02.5125[11]
Trastuzumab-DM1Linear PEG124.11.8140[12]
Trastuzumab-DM1Branched (2x) PEG127.21.5155[1][13]

DAR: Drug-to-Antibody Ratio. Aggregation measured by Size Exclusion Chromatography (SEC). In vivo half-life determined in mouse models.

Experimental Protocols for Characterization

The successful development of PEGylated bioconjugates relies on robust analytical methods to characterize their properties. This section provides detailed protocols for key experiments.

Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy

Objective: To determine the average number of drug molecules conjugated to an antibody.

Principle: This method relies on the differential absorbance of the antibody and the drug at specific wavelengths. By measuring the absorbance of the ADC at two wavelengths, the concentrations of the antibody and the drug can be determined, and the DAR can be calculated.

Materials:

  • ADC sample

  • Unconjugated antibody (for reference)

  • Free drug (for reference)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • UV/Vis spectrophotometer

  • Quartz cuvettes

Protocol:

  • Determine Extinction Coefficients:

    • Measure the absorbance of a known concentration of the unconjugated antibody at 280 nm (A280) and at a wavelength where the drug has maximum absorbance (λmax_drug). Calculate the extinction coefficient of the antibody at both wavelengths (ε_Ab,280 and ε_Ab,λmax_drug).

    • Measure the absorbance of a known concentration of the free drug at 280 nm and λmax_drug. Calculate the extinction coefficient of the drug at both wavelengths (ε_Drug,280 and ε_Drug,λmax_drug).

  • Measure ADC Absorbance:

    • Prepare a solution of the ADC in the chosen buffer.

    • Measure the absorbance of the ADC solution at 280 nm and λmax_drug.

  • Calculate Concentrations:

    • Use the following simultaneous equations to solve for the concentration of the antibody (C_Ab) and the drug (C_Drug) in the ADC sample:

      • A_ADC,280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)

      • A_ADC,λmax_drug = (ε_Ab,λmax_drug * C_Ab) + (ε_Drug,λmax_drug * C_Drug)

  • Calculate DAR:

    • DAR = C_Drug / C_Ab

Analysis of Bioconjugate Aggregation by Size Exclusion Chromatography (SEC)

Objective: To separate and quantify monomers, dimers, and higher-order aggregates of a bioconjugate.

Principle: SEC separates molecules based on their hydrodynamic radius. Larger molecules (aggregates) elute earlier from the column than smaller molecules (monomers).

Materials:

  • ADC or other bioconjugate sample

  • SEC column suitable for the molecular weight range of the bioconjugate

  • HPLC or UHPLC system with a UV detector

  • Mobile phase (e.g., phosphate buffer with a suitable salt concentration)

Protocol:

  • System Setup:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation:

    • Dilute the bioconjugate sample to an appropriate concentration in the mobile phase.

    • Filter the sample through a 0.22 µm filter to remove any particulate matter.

  • Chromatographic Run:

    • Inject a defined volume of the prepared sample onto the SEC column.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the monomer, dimer, and any higher-order aggregates based on their retention times.

    • Integrate the area of each peak.

    • Calculate the percentage of each species by dividing the area of the individual peak by the total area of all peaks and multiplying by 100.

Assessment of Protein Stability by Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability of a protein or bioconjugate by measuring its melting temperature (Tm).

Principle: DSC measures the heat capacity of a sample as a function of temperature. As a protein unfolds, it absorbs heat, resulting in an endothermic peak in the DSC thermogram. The temperature at the apex of this peak is the Tm.

Materials:

  • Protein or bioconjugate sample

  • Dialysis buffer

  • Differential Scanning Calorimeter

  • Sample and reference pans

Protocol:

  • Sample Preparation:

    • Dialyze the protein or bioconjugate sample extensively against the desired buffer to ensure a matched reference.

    • Accurately determine the protein concentration.

  • DSC Measurement:

    • Load the sample into the sample pan and the dialysis buffer into the reference pan.

    • Place the pans in the calorimeter.

    • Set the instrument to scan over a desired temperature range (e.g., 20 °C to 100 °C) at a constant scan rate (e.g., 1 °C/min).

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the sample thermogram.

    • Fit the data to a suitable model to determine the Tm, which is the temperature at the maximum of the unfolding transition. A higher Tm indicates greater thermal stability.[11][14]

Visualizing Key Processes with Graphviz

Visual representations of complex biological pathways and experimental workflows can greatly enhance understanding. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts in bioconjugation.

Folate Receptor-Mediated Endocytosis of a PEGylated Bioconjugate

This pathway is a common strategy for targeted drug delivery to cancer cells that overexpress the folate receptor. The PEG linker plays a crucial role in maintaining the solubility and stability of the conjugate in circulation before it reaches the target cell.

Folate_Receptor_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Folate_PEG_Drug Folate-PEG-Drug Conjugate Receptor_Binding Receptor Binding Folate_PEG_Drug->Receptor_Binding 1. Binding FolateReceptor Folate Receptor Endocytosis Endocytosis Receptor_Binding->Endocytosis 2. Internalization EarlyEndosome Early Endosome (pH 6.0-6.5) Endocytosis->EarlyEndosome 3. Vesicle Formation LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome 4. Maturation Lysosome Lysosome (pH 4.5-5.0) LateEndosome->Lysosome 5. Fusion DrugRelease Drug Release Lysosome->DrugRelease 6. Cleavage ReceptorRecycling Receptor Recycling DrugRelease->ReceptorRecycling ReceptorRecycling->FolateReceptor 7. Recycling

Folate receptor-mediated endocytosis pathway.
General Workflow for Antibody-Drug Conjugate (ADC) Synthesis and Characterization

The production of a well-defined ADC is a multi-step process that requires careful execution and rigorous characterization at each stage. The use of hydrophilic PEG linkers can simplify the purification process by reducing aggregation.

ADC_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Antibody Monoclonal Antibody Conjugation Conjugation Reaction Antibody->Conjugation Linker_Activation Linker Activation (e.g., NHS-ester) Linker_Activation->Conjugation Drug Cytotoxic Drug Drug->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification Crude ADC DAR_Analysis DAR Analysis (UV/Vis, MS) Purification->DAR_Analysis Aggregation_Analysis Aggregation Analysis (SEC) Purification->Aggregation_Analysis Purity_Analysis Purity Analysis (RP-HPLC) Purification->Purity_Analysis Final_ADC Final ADC Product DAR_Analysis->Final_ADC Aggregation_Analysis->Final_ADC Purity_Analysis->Final_ADC Functional_Assay Functional Assay (e.g., Cytotoxicity) Final_ADC->Functional_Assay

Workflow for ADC synthesis and characterization.

Conclusion

The hydrophilicity of PEG linkers is a critical design parameter in the development of advanced bioconjugates. By enhancing solubility, reducing aggregation, and improving pharmacokinetic profiles, PEG linkers enable the creation of more effective and safer therapeutics. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug developers seeking to harness the full potential of PEGylation technology. As our understanding of the intricate interplay between linker chemistry and biological systems continues to grow, the rational design of hydrophilic linkers will undoubtedly play an increasingly important role in shaping the future of medicine.

References

Methodological & Application

Application Notes and Protocols for DBCO-PEG13-NHS Ester Antibody Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the labeling of antibodies with DBCO-PEG13-NHS ester. This heterobifunctional linker enables the covalent attachment of a dibenzocyclooctyne (DBCO) moiety to an antibody, preparing it for a subsequent copper-free click chemistry reaction with an azide-containing molecule. This method is widely used for the development of antibody-drug conjugates (ADCs), targeted imaging agents, and various research tools.

Introduction

The this compound is a linker that combines two reactive functionalities: an N-hydroxysuccinimide (NHS) ester and a dibenzocyclooctyne (DBCO) group, separated by a 13-unit polyethylene glycol (PEG) spacer.[1][2] The NHS ester reacts with primary amines, such as the side chain of lysine residues on an antibody, to form a stable amide bond.[3] The DBCO group enables a highly specific and bioorthogonal reaction with azide-containing molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), also known as copper-free click chemistry.[4][5] This reaction is advantageous for biological applications as it proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[][7] The long, hydrophilic PEG13 spacer enhances the solubility of the labeled antibody, reduces aggregation, and provides flexibility to minimize steric hindrance.[1]

Experimental Protocols

Pre-conjugation Considerations

Prior to starting the labeling protocol, it is crucial to prepare the antibody sample appropriately to ensure optimal conjugation efficiency.

  • Buffer Composition: The antibody should be in an amine-free buffer, such as phosphate-buffered saline (PBS). Buffers containing primary amines, like Tris or glycine, will compete with the antibody for reaction with the NHS ester and must be avoided.[8]

  • Removal of Additives: Additives such as sodium azide, which can interfere with the subsequent click reaction, must be removed.[9] Similarly, stabilizing proteins like bovine serum albumin (BSA) or gelatin should be removed.[9] Buffer exchange can be performed using dialysis, desalting spin columns, or ultrafiltration.[9][10]

  • Antibody Concentration: For efficient labeling, it is recommended to use an antibody concentration of at least 1 mg/mL.[8][9] If necessary, the antibody solution can be concentrated using centrifugal filter units.[9]

Antibody Activation with this compound

This step involves the reaction of the this compound with the primary amines on the antibody.

Materials:

  • Antibody in amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[9]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[8]

Procedure:

  • Prepare this compound Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[9] Note that DBCO-NHS ester solutions in DMSO are stable for only 2-3 months at -20°C.[9]

  • Conjugation Reaction: Add a 20-30 fold molar excess of the this compound solution to the antibody solution.[8][9] The final concentration of DMSO in the reaction mixture should be around 20%.[9]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, or for 2 hours on ice, with gentle mixing.[8][9]

  • Quench Reaction: To stop the reaction and quench any unreacted this compound, add a quenching buffer such as Tris-HCl to a final concentration of 50-100 mM.[7][8]

  • Incubation: Incubate for an additional 15 minutes at room temperature.[9]

Purification of DBCO-labeled Antibody

It is essential to remove the unreacted this compound and the quenching agent from the antibody-DBCO conjugate.

Methods:

  • Desalting Spin Columns: An effective method for rapid removal of small molecules.[8][10]

  • Dialysis: A suitable method for larger sample volumes, though it requires more time.[10]

  • Ultrafiltration: Centrifugal filters can also be used to separate the labeled antibody from smaller contaminants.[10]

The choice of purification method may impact the final recovery of the labeled antibody.

Copper-Free Click Chemistry Reaction

The purified DBCO-labeled antibody is now ready to be conjugated with an azide-modified molecule (e.g., a drug, a fluorophore, or an oligonucleotide).

Procedure:

  • Reactants: Mix the DBCO-labeled antibody with a 2-4 fold molar excess of the azide-modified molecule.[7][9]

  • Incubation: Incubate the reaction mixture overnight (10-12 hours) at 4°C or for 3-4 hours at room temperature.[7][8]

Validation of Conjugation

The successful conjugation can be validated using various analytical techniques.

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the antibody after conjugation.[8] The gel can be stained with Coomassie blue for total protein and, if applicable, with a fluorescent dye to detect the conjugated molecule.[8]

  • HPLC: High-performance liquid chromatography techniques such as size-exclusion chromatography (SEC) or reverse-phase HPLC (RP-HPLC) can be used to assess the purity of the conjugate and separate it from unreacted components.[7]

Data Presentation

Table 1: Comparison of Purification Methods for Antibody-DBCO Conjugates

Purification MethodTypical Antibody RecoveryEfficiency in Removing Excess DBCO-NHSReference
Desalting Spin Columns~90%~82%[10]
Dialysis>94%~87%[10]
Ultrafiltration~82%~82%[10]

Table 2: Recommended Molar Excess and Reaction Conditions

ReagentMolar Excess (Reagent:Antibody)Incubation TimeIncubation TemperatureReference
This compound20-30x30-60 minRoom Temperature[8][9]
Azide-modified Molecule2-4x10-12 hours4°C[7][8]

Visualizations

Antibody_Labeling_Workflow cluster_prep 1. Antibody Preparation cluster_activation 2. DBCO Activation cluster_purification 3. Purification cluster_click 4. Click Chemistry A Start with Antibody B Buffer Exchange (Amine-free) A->B C Remove Additives (e.g., Azide, BSA) B->C D Add this compound C->D Proceed to Activation E Incubate (RT, 30-60 min) D->E F Quench Reaction (Tris-HCl) E->F G Remove Excess Reagents F->G Proceed to Purification H Purified Antibody-DBCO G->H I Add Azide-Modified Molecule H->I Proceed to Click Reaction J Incubate (4°C, overnight) I->J K Final Antibody Conjugate J->K

Caption: Experimental workflow for antibody labeling with this compound.

SPAAC_Reaction cluster_reactants Reactants cluster_product Product Ab_DBCO Antibody-DBCO Final_Conjugate Stable Antibody Conjugate (Triazole Linkage) Ab_DBCO->Final_Conjugate Strain-Promoted Alkyne-Azide Cycloaddition (Copper-Free) Azide_Molecule Azide-Modified Molecule (Drug, Fluorophore, etc.) Azide_Molecule->Final_Conjugate

Caption: Schematic of the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

References

Application Notes and Protocols for Labeling Proteins with DBCO-PEG13-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the labeling of proteins with DBCO-PEG13-NHS ester. This heterobifunctional crosslinker is a valuable tool in bioconjugation, enabling the attachment of a dibenzocyclooctyne (DBCO) moiety to proteins via a stable amide bond.[1][2][3] The DBCO group facilitates copper-free click chemistry, a bioorthogonal reaction that allows for the highly specific and efficient conjugation of the labeled protein to molecules containing an azide group.[1][4] The inclusion of a hydrophilic 13-unit polyethylene glycol (PEG) spacer enhances water solubility, increases flexibility, and minimizes steric hindrance, thereby improving conjugation efficiency.[2][3]

These protocols are designed to guide researchers through the process of protein labeling, purification, and characterization of the resulting conjugate. The provided data and methodologies will aid in optimizing labeling reactions to achieve desired degrees of labeling for various applications in research and drug development.

Chemical Principle

The labeling reaction involves the N-hydroxysuccinimide (NHS) ester of the DBCO-PEG13-NHS crosslinker reacting with primary amines (-NH2) on the protein, primarily the ε-amine of lysine residues and the N-terminal α-amine.[5] This reaction forms a stable amide bond and occurs under mild pH conditions, typically between 7 and 9.[6] The DBCO group remains available for a subsequent strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-containing molecule.

cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ Labeled_Protein Protein-NH-CO-PEG13-DBCO Protein->Labeled_Protein + this compound DBCO_NHS This compound DBCO_NHS->Labeled_Protein NHS NHS DBCO_NHS->NHS releases

Caption: Reaction of a protein's primary amine with this compound.

Quantitative Data Summary

The degree of labeling (DOL), which represents the average number of DBCO molecules conjugated to each protein, is a critical parameter for ensuring reproducibility and optimizing the performance of the conjugate. The DOL can be controlled by adjusting the molar ratio of the this compound to the protein during the labeling reaction. The following tables summarize typical DOLs achieved for common proteins under different reaction conditions.

Table 1: Degree of Labeling (DOL) of Immunoglobulin G (IgG) with DBCO-PEG-NHS Ester

Molar Excess of DBCO-PEG-NHS EsterExpected DOLReference
5:1 to 10:12 - 5[7]
20:15 - 8[8]
30:17 - 10[8]
40:1>10[9]

Table 2: Degree of Labeling (DOL) of Bovine Serum Albumin (BSA) with NHS Ester

Molar Excess of NHS EsterExpected DOLReference
6.5:10.9 - 1.1[5]

Note: The actual DOL may vary depending on the specific protein, its concentration, the number of available primary amines, and the reaction conditions.[5][9] It is recommended to perform small-scale optimization experiments to determine the optimal molar excess for a specific application.[5]

Experimental Protocols

Materials and Reagents
  • Protein of interest (e.g., antibody, enzyme) in an amine-free buffer (e.g., Phosphate Buffered Saline - PBS)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.0-8.5. PBS (pH 7.2-7.4) can also be used, but the reaction will be slower.[5]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography, dialysis cassette with appropriate molecular weight cut-off)

  • Spectrophotometer

Experimental Workflow

A Prepare Protein Solution C Incubate Reaction Mixture A->C B Prepare this compound Solution B->C D Quench Reaction C->D E Purify Labeled Protein D->E F Characterize Conjugate (DOL) E->F

Caption: Workflow for labeling proteins with this compound.

Detailed Protocol

1. Preparation of Protein Solution:

  • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[5]

  • Ensure the buffer is free of primary amines (e.g., Tris, glycine) as these will compete with the protein for reaction with the NHS ester.[6]

2. Preparation of this compound Solution:

  • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.[8]

  • Note: NHS esters are moisture-sensitive.[6] Allow the vial to warm to room temperature before opening to prevent condensation.

3. Labeling Reaction:

  • Add the calculated amount of the this compound stock solution to the protein solution. The molar excess of the ester will determine the degree of labeling (see Tables 1 and 2).

  • Gently mix the reaction and incubate for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[6][8] Longer incubation times may be required when using PBS as the reaction buffer.[5]

4. Quenching the Reaction:

  • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

  • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

5. Purification of the Labeled Protein:

  • Remove the excess, unreacted this compound and quenching reagent using size-exclusion chromatography, dialysis, or spin filtration.[5][7] The choice of method will depend on the protein and the scale of the reaction.

6. Characterization of the DBCO-Labeled Protein:

  • Degree of Labeling (DOL) Calculation:

    • Measure the absorbance of the purified protein conjugate at 280 nm (A280) and 309 nm (A309).[9]

    • Calculate the protein concentration using the following formula, which corrects for the absorbance of the DBCO group at 280 nm: Protein Concentration (M) = [A280 - (A309 x 0.90)] / ε_protein

      • ε_protein is the molar extinction coefficient of the protein at 280 nm. For a typical IgG, this is 203,000 M⁻¹cm⁻¹.[9]

      • 0.90 is a correction factor for the DBCO absorbance at 280 nm.[9]

    • Calculate the DOL using the following formula: DOL = A309 / (ε_DBCO x Protein Concentration (M))

      • ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm, which is approximately 12,000 M⁻¹cm⁻¹.[9]

Storage

Store the purified DBCO-labeled protein at 2-8°C, protected from light. For long-term storage, it is recommended to store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. DBCO-modified proteins may lose reactivity over several weeks, so it is advisable to use them promptly.[10]

Subsequent Click Chemistry Reaction

The DBCO-labeled protein is now ready for conjugation to an azide-containing molecule via a copper-free click chemistry reaction. This subsequent reaction is highly specific and can be performed in a variety of buffers, including those containing biological samples.

cluster_reactants Reactants cluster_product Product Labeled_Protein Protein-DBCO Conjugate Protein-Triazole-Molecule Labeled_Protein->Conjugate + Azide Azide_Molecule Azide-Molecule Azide_Molecule->Conjugate

Caption: Strain-promoted alkyne-azide cycloaddition (SPAAC) click reaction.

References

Unlocking Precision in Bioconjugation: A Guide to DBCO-PEG13-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective use of DBCO-PEG13-NHS ester, a heterobifunctional linker at the forefront of bioconjugation strategies. This powerful tool enables the straightforward and efficient linkage of biomolecules, nanoparticles, and surfaces through a two-step process involving amine-reactive N-hydroxysuccinimide (NHS) ester chemistry and copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry. The inclusion of a 13-unit polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, making it an ideal choice for a wide range of applications in research, diagnostics, and therapeutics.

Core Concepts and Applications

This compound facilitates a versatile bioconjugation strategy. The NHS ester group reacts specifically with primary amines (e.g., lysine residues on proteins) to form a stable amide bond. This reaction introduces a dibenzocyclooctyne (DBCO) group onto the target molecule. The DBCO group can then undergo a highly specific and efficient copper-free click reaction with an azide-functionalized molecule, nanoparticle, or cell surface.[1]

This methodology is instrumental in various advanced applications, including:

  • Antibody-Drug Conjugates (ADCs): Precisely linking cytotoxic drugs to antibodies for targeted cancer therapy.

  • Targeted Drug Delivery: Functionalizing nanoparticles or liposomes with targeting ligands to enhance drug delivery to specific tissues or cells.

  • Cell Surface Labeling and Imaging: Attaching fluorescent dyes or imaging agents to cell surface proteins for visualization and tracking.

  • Surface Modification: Immobilizing biomolecules onto surfaces for applications in biosensors and immunoassays.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful application of this compound in various experimental setups.

Table 1: Recommended Molar Excess of this compound for Protein & Antibody Conjugation

Protein ConcentrationMolar Excess of this compoundReference
≤ 5 mg/mL20- to 50-fold[3][4]
> 5 mg/mL10-fold[3][4]
General Antibody Labeling20- to 30-fold[5][6]

Table 2: Reaction Conditions for this compound Conjugation to Primary Amines

ParameterRecommended ConditionReference
Reaction pH 7.0 - 9.0 (Optimal: 8.3 - 8.5)[4]
Reaction Buffer Phosphate-buffered saline (PBS), HEPES, Borate, or Bicarbonate buffer[4]
Solvent for Stock Solution Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[5]
Incubation Time 30 minutes to 2 hours at room temperature, or 2-4 hours on ice[4][6]
Quenching Reagent 50-100 mM Tris buffer or 1 M Tris-HCl, pH 8.0[4]

Table 3: Reaction Conditions for Copper-Free Click Chemistry (DBCO-Azide)

ParameterRecommended ConditionReference
Molar Ratio (DBCO:Azide) 1:1.5 to 1:3 (or vice versa depending on limiting reagent)
Reaction Temperature 4°C to 37°C
Incubation Time 4 to 12 hours at room temperature, or overnight at 4°C

Experimental Protocols

Herein are detailed, step-by-step protocols for key applications of this compound.

Protocol 1: Antibody Conjugation with this compound

This protocol describes the modification of an antibody with this compound, preparing it for subsequent conjugation to an azide-containing molecule.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Antibody Preparation:

    • If necessary, exchange the antibody buffer to the Reaction Buffer using a spin desalting column.

    • Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.

  • This compound Stock Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the appropriate molar excess of the this compound stock solution to the antibody solution (refer to Table 1).

    • Gently mix and incubate for 1-2 hours at room temperature or 2-4 hours on ice, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

  • Purification of the DBCO-labeled Antibody:

    • Remove excess, unreacted this compound using a spin desalting column equilibrated with an appropriate storage buffer (e.g., PBS).

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and 309 nm (for the DBCO group).

Protocol 2: Cell Surface Labeling via Copper-Free Click Chemistry

This protocol outlines the labeling of azide-modified cell surfaces with a DBCO-conjugated protein (e.g., an antibody prepared using Protocol 1).

Materials:

  • Azide-labeled cells (e.g., via metabolic labeling with Ac4ManNAz)

  • DBCO-labeled protein (from Protocol 1)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Harvest and wash the azide-labeled cells with PBS.

    • Resuspend the cells in cold cell culture medium or PBS at a concentration of 1 x 10^6 cells/mL.

  • Labeling Reaction:

    • Add the DBCO-labeled protein to the cell suspension at a final concentration of 1-10 µM.

    • Incubate for 30-60 minutes at 4°C or room temperature, with gentle agitation.

  • Washing:

    • Wash the cells three times with cold PBS to remove any unbound DBCO-labeled protein.

  • Analysis:

    • Resuspend the cells in an appropriate buffer for analysis.

    • Analyze the labeled cells by flow cytometry or visualize by fluorescence microscopy.

Protocol 3: Functionalization of Amine-Coated Nanoparticles

This protocol describes the modification of amine-functionalized nanoparticles (e.g., magnetic or gold nanoparticles) with this compound.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 20 mM HEPES, pH 7.5

  • Washing Buffer: e.g., PBS with 0.05% Tween-20

  • Magnetic separator (for magnetic nanoparticles) or centrifuge

Procedure:

  • Nanoparticle Preparation:

    • Wash the amine-functionalized nanoparticles with the Reaction Buffer to remove any storage buffer components.

    • Resuspend the nanoparticles in the Reaction Buffer.

  • This compound Stock Solution Preparation:

    • Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the this compound stock solution to the nanoparticle suspension. The optimal concentration may need to be determined empirically but a starting point of 1-2 mM can be used.

    • Incubate for 1-2 hours at room temperature with gentle rotation.

  • Washing:

    • Separate the nanoparticles from the reaction solution using a magnetic separator or centrifugation.

    • Wash the nanoparticles three times with the Washing Buffer to remove unreacted this compound.

  • Resuspension and Storage:

    • Resuspend the DBCO-functionalized nanoparticles in a suitable storage buffer.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and a relevant signaling pathway.

G cluster_amine_reaction Step 1: Amine Reaction cluster_click_chemistry Step 2: Copper-Free Click Chemistry Biomolecule Biomolecule with Primary Amine (e.g., Antibody) Reaction Reaction (pH 7-9) Biomolecule->Reaction DBCO_NHS This compound DBCO_NHS->Reaction DBCO_Biomolecule DBCO-labeled Biomolecule Reaction->DBCO_Biomolecule Click_Reaction SPAAC Click Reaction DBCO_Biomolecule->Click_Reaction Azide_Molecule Azide-functionalized Molecule (e.g., Drug, Dye, Surface) Azide_Molecule->Click_Reaction Final_Conjugate Final Bioconjugate Click_Reaction->Final_Conjugate

Caption: General workflow for bioconjugation using this compound.

G cluster_cell_labeling Cell Surface Labeling Workflow cluster_metabolic_labeling Metabolic Labeling cluster_click_reaction Click Reaction Cells Cells Incubation1 Incubation Cells->Incubation1 Azide_Sugar Azide-containing Sugar (e.g., Ac4ManNAz) Azide_Sugar->Incubation1 Azide_Cells Cells with Surface Azides Incubation1->Azide_Cells Incubation2 Incubation Azide_Cells->Incubation2 DBCO_Protein DBCO-labeled Protein DBCO_Protein->Incubation2 Labeled_Cells Labeled Cells for Analysis Incubation2->Labeled_Cells

Caption: Workflow for cell surface labeling using metabolic engineering and click chemistry.

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR DBCO_Antibody DBCO-Antibody (Anti-EGFR) DBCO_Antibody->EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and inhibition by a DBCO-conjugated antibody.

References

Application Notes: DBCO-PEG13-NHS Ester Reaction with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

1. Introduction

DBCO-PEG13-NHS ester is a heterobifunctional crosslinker used in bioconjugation and drug development.[1][2] It comprises three key components:

  • A Dibenzocyclooctyne (DBCO) group, which enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules.[1][2][3]

  • A hydrophilic 13-unit polyethylene glycol (PEG) spacer, which enhances water solubility, increases flexibility, and minimizes steric hindrance during conjugation.[1][4][5]

  • An N-hydroxysuccinimide (NHS) ester , an amine-reactive functional group that efficiently forms stable amide bonds with primary amines.[1][6][7]

This linker is ideal for orthogonal conjugation strategies, allowing for the sequential labeling of molecules, first via an amine and subsequently via an azide, or vice-versa.[1]

2. Principle of Reaction

The reaction between an NHS ester and a primary amine (e.g., the side chain of a lysine residue or the N-terminus of a protein) proceeds via a nucleophilic acyl substitution mechanism.[6][8] The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses to yield a stable, covalent amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.[6][8]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine Primary Amine (R-NH₂) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack NHS_Ester This compound NHS_Ester->Intermediate Conjugate Stable Amide Conjugate (DBCO-PEG13-NH-R) Intermediate->Conjugate Collapse & Bond Formation NHS N-hydroxysuccinimide (Leaving Group) Intermediate->NHS Release of Leaving Group

Reaction mechanism of this compound with a primary amine.

3. Key Reaction Parameters

The success of the conjugation is highly dependent on optimizing several environmental factors.[6]

  • pH: The reaction is most efficient in a pH range of 7.0 to 9.0.[7][9] A slightly alkaline pH (typically 7.2-8.5) is optimal because it ensures that a sufficient fraction of the primary amines are deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the NHS ester.[6][10] At pH values below 7, the reaction rate slows considerably as the amine groups become protonated.[10] Above pH 9.0, the rate of NHS ester hydrolysis increases significantly, reducing the yield of the desired conjugate.[10]

  • Buffer Selection: It is critical to use a buffer that does not contain primary amines.[9][10][11]

    • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, sodium bicarbonate, and borate buffers are commonly used.[10][11][12]

    • Buffers to Avoid: Buffers containing Tris (tris(hydroxymethyl)aminomethane) or glycine will compete with the target molecule for reaction with the NHS ester, significantly lowering the conjugation efficiency.[11][13] Additionally, avoid buffers containing sodium azide, as the azide can react with the DBCO group.[11][12]

  • Reagent Preparation and Solubility: this compound is moisture-sensitive and has limited solubility in aqueous solutions.[5][11]

    • The reagent should be stored at -20°C with a desiccant.[5][14] The vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[11][14]

    • It is standard practice to first dissolve the NHS ester in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[8][10][13] This stock solution is then added to the aqueous solution of the amine-containing molecule. The final concentration of the organic solvent in the reaction mixture should typically not exceed 10% to prevent denaturation of proteins.[13]

  • Stoichiometry: A molar excess of the this compound is used to drive the reaction and outcompete hydrolysis.[9] The optimal molar excess depends on the concentration of the target molecule.[11][12]

    • For concentrated protein solutions (≥ 5 mg/mL), a 10-fold molar excess is often sufficient.[11][12]

    • For more dilute solutions (< 5 mg/mL), a 20- to 50-fold molar excess is recommended to ensure efficient labeling.[11][12]

  • Temperature and Time: The reaction can be performed under various conditions.[9] Common protocols include incubation for 30-60 minutes at room temperature or for 2 hours on ice (4°C).[13][14] Longer incubation times (e.g., 4 hours to overnight) may improve efficiency in some cases, particularly when performed at lower temperatures.[10]

4. Summary of Recommended Reaction Conditions

ParameterRecommended RangeStarting ConditionNotes
pH 7.0 - 9.08.0 - 8.5Balances amine reactivity and NHS ester stability.[6][7][10]
Buffer Amine-free buffers (PBS, HEPES, Bicarbonate)0.1 M Sodium Bicarbonate, pH 8.3Avoid Tris, glycine, and azide-containing buffers.[10][11][12]
Reagent Solvent Anhydrous DMSO or DMFAnhydrous DMSOPrepare fresh and add to aqueous reaction.[10][13]
Molar Excess 10x to 50x20xHigher excess for dilute amine solutions.[11][12]
Reaction Time 30 min - 4 hours1 hourCan be extended overnight at 4°C.[9][10][13]
Temperature 4°C - 25°C (Room Temp)Room TemperatureLower temperature can reduce hydrolysis and protein degradation.[9][11]

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol provides a general procedure for conjugating this compound to proteins containing accessible primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in an amine-free buffer like PBS at a concentration of 1-10 mg/mL.[14]

  • Prepare the NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound by dissolving it in anhydrous DMSO or DMF.[12] For example, dissolve ~10.5 mg in 1 mL of DMSO. Vortex to ensure it is fully dissolved.

  • Calculate Reagent Volume: Determine the volume of the NHS ester stock solution needed to achieve the desired molar excess (e.g., 20-fold).

  • Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.[13] Ensure the final volume of DMSO/DMF is less than 10% of the total reaction volume.[13]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C on a rotator.[13][14]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris per 1 mL of reaction).[12] Incubate for an additional 15 minutes at room temperature.[12]

  • Purification: Remove excess, unreacted reagent and byproducts by running the reaction mixture through a desalting column (e.g., Zeba™ Spin Desalting Column) or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).[11][13]

  • Storage: Store the purified DBCO-labeled protein under conditions optimal for the unmodified protein.

Protocol 2: Labeling of Amine-Modified Oligonucleotides

This protocol is adapted for labeling synthetic oligonucleotides that have been modified to contain a primary amine.

Materials:

  • Amine-modified oligonucleotide, lyophilized

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • This compound

  • Anhydrous DMSO or DMF

  • Purification supplies (e.g., ethanol precipitation reagents or appropriate chromatography columns)

Procedure:

  • Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 0.3-0.8 mM.[8][15]

  • Prepare the NHS Ester Stock Solution: Dissolve a 5- to 10-fold molar excess of this compound in a small volume of anhydrous DMSO.[8]

  • Reaction: Add the NHS ester solution to the oligonucleotide solution.[8] Vortex gently to mix.

  • Incubation: Incubate the reaction for at least 4 hours at room temperature or overnight on ice, protected from light.[10]

  • Purification: Purify the labeled oligonucleotide from the excess reagent and byproducts. Ethanol precipitation is a common method for oligonucleotides. Alternatively, use gel filtration or HPLC.[10]

  • Quantification and Storage: After purification, quantify the concentration of the labeled oligonucleotide and store it appropriately (typically frozen at -20°C).

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_finish 3. Work-up A1 Dissolve DBCO-PEG13-NHS in Anhydrous DMSO/DMF B Add NHS Ester Solution to Amine-Molecule Solution A1->B A2 Prepare Amine-Molecule in Amine-Free Buffer (pH 7-9) A2->B C Incubate (30-60 min @ RT or 2h @ 4°C) B->C D Quench Reaction (Add Tris or Glycine) C->D E Purify Conjugate (Desalting Column / Dialysis) D->E F Characterize and Store Final Conjugate E->F

References

Optimizing Success in NHS Ester Conjugations: A Guide to Buffer Selection

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

N-Hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, enabling the formation of stable amide bonds between molecules. This method is widely used for labeling proteins, antibodies, and other biomolecules with probes like fluorescent dyes or biotin. The success of these conjugation reactions is critically dependent on the careful selection of the reaction buffer. This document provides detailed guidance and protocols for choosing the optimal buffer to maximize conjugation efficiency and ensure the integrity of your biomolecules.

Key Considerations for Buffer Selection

The choice of buffer directly impacts the two competing reactions in an NHS ester conjugation: the desired reaction with primary amines on the target molecule and the undesirable hydrolysis of the NHS ester by water.[1]

The Critical Role of pH

The reaction pH is the most crucial factor governing the efficiency of NHS ester conjugations.[2] A delicate balance must be struck:

  • Amine Reactivity: The target primary amines (found on the N-terminus of proteins and the side chains of lysine residues) must be in a non-protonated state to be sufficiently nucleophilic to react with the NHS ester.

  • NHS Ester Stability: The NHS ester is susceptible to hydrolysis, a competing reaction that increases with pH.[1]

The optimal pH range for most NHS ester reactions is 7.2 to 8.5 .[1] Within this range, a sufficient number of primary amines are deprotonated and reactive, while the rate of NHS ester hydrolysis is manageable.[1][] For pH-sensitive proteins, a lower pH of around 7.4 can be used, though this will slow down the reaction rate, requiring longer incubation times.[4]

Recommended and Incompatible Buffer Systems

The composition of the buffer is as important as its pH. The ideal buffer must not contain any primary or secondary amines that would compete with the target molecule for reaction with the NHS ester.[]

Recommended Buffers:

  • Phosphate-Buffered Saline (PBS): A commonly used buffer, typically at a pH of 7.2-7.4.[4][5]

  • HEPES Buffer: Effective within the optimal pH range.[1]

  • Borate Buffer: Another suitable option for maintaining a slightly alkaline pH.[1]

  • Carbonate/Bicarbonate Buffer: Often used at a pH of 8.0-9.0, providing a good environment for the reaction.[2][4]

Buffers and Additives to Avoid:

  • Primary Amine Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and Glycine , are incompatible as they will directly compete with the target molecule, significantly reducing conjugation efficiency.[1][6] However, these buffers can be useful for quenching the reaction once it is complete.[1]

  • High Concentrations of Azide: Sodium azide, a common preservative, can interfere with the reaction at high concentrations.[1][7] Low concentrations (≤ 3 mM or 0.02%) are generally tolerated.[1]

Quantitative Data Summary

To aid in experimental design, the following tables summarize key quantitative data related to NHS ester stability and recommended buffer conditions.

Table 1: Stability of NHS Esters at Various pH Levels

pHTemperature (°C)Half-life of NHS EsterReference
7.004-5 hours[1]
8.6410 minutes[1]
7.0-9.0Not SpecifiedMinutes to 7 hours[6]

This table illustrates the significant impact of pH on the stability of the NHS ester, with hydrolysis rates increasing dramatically at more alkaline pH values.

Table 2: Recommended Buffer Systems for NHS Ester Conjugation

Buffer SystemRecommended pH RangeConcentrationNotes
Phosphate Buffer7.2 - 8.00.1 MA widely used and effective buffer.[2]
Sodium Bicarbonate8.3 - 8.50.1 MProvides an optimal pH for the reaction.[2][8] Tends to acidify over time with large-scale reactions.[8]
Borate8.0 - 9.050 mMSuitable for maintaining a basic pH.
HEPES7.2 - 8.5Not SpecifiedA non-interfering buffer option.[1]

Experimental Protocols

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general procedure for conjugating an NHS ester reagent to a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.4)

  • NHS ester reagent (e.g., fluorescent dye, biotin)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[2]

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[5]

  • Desalting column or dialysis cassette for purification[5]

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL. Ensure any amine-containing buffers from previous steps are removed via dialysis or buffer exchange.[5]

  • Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester reagent in DMSO or DMF to a concentration of 10 mM.[5][9]

  • Calculate Reagent Volumes: Determine the desired molar excess of the NHS ester to the protein. For antibodies, a 10- to 20-fold molar excess is a common starting point.[5][9] For other proteins, a 5- to 50-fold molar excess may be used depending on the desired degree of labeling.[5]

  • Perform the Conjugation Reaction: Add the calculated volume of the NHS ester stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[9]

  • Incubate: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[9] Reaction times can be extended up to 4 hours at room temperature.[1]

  • Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.[5] Incubate for an additional 15 minutes at room temperature.[5]

  • Purify the Conjugate: Remove unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate storage buffer (e.g., PBS).[4][5]

  • Characterize the Conjugate: Determine the degree of labeling (DOL) using spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the incorporated label at its maximum absorbance wavelength.

Visualizations

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products NHS_Ester R-C(=O)-O-N(C=O)₂ (NHS Ester) Amide_Bond R-C(=O)-NH-Protein (Stable Amide Bond) NHS_Ester->Amide_Bond Reaction at pH 7.2-8.5 NHS_Leaving_Group HO-N(C=O)₂ (NHS) NHS_Ester->NHS_Leaving_Group Primary_Amine Protein-NH₂ (Primary Amine) Primary_Amine->Amide_Bond

A flowchart outlining the key steps in an NHS ester conjugation experiment.

Diagram 3: Buffer Selection Decision Tree

Buffer_Selection start Start Buffer Selection q_amine Does the buffer contain primary amines (e.g., Tris, Glycine)? start->q_amine a_amine_yes Avoid this buffer q_amine->a_amine_yes Yes q_ph Is the pH between 7.2 and 8.5? q_amine->q_ph No a_ph_yes Recommended Buffer (e.g., PBS, Bicarbonate, Borate, HEPES) q_ph->a_ph_yes Yes a_ph_no Adjust pH or choose a different buffer q_ph->a_ph_no No

References

Application Note: DBCO-PEG13-NHS Ester for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed guide for using DBCO-PEG13-NHS ester, a heterobifunctional linker, to create antibody-drug conjugates (ADCs) through a two-step process involving amine modification and copper-free click chemistry.

Introduction

Antibody-drug conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the cell-killing potency of a cytotoxic drug.[1][2] The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy.

This compound is a highly versatile linker designed for this purpose. It is composed of three key parts:

  • N-hydroxysuccinimide (NHS) ester: An amine-reactive group that readily forms a stable amide bond with primary amines, such as the lysine residues found on the surface of antibodies.[3]

  • Polyethylene glycol (PEG13): A 13-unit PEG spacer that enhances the linker's water solubility, increases flexibility, and minimizes steric hindrance during conjugation.[4][5]

  • Dibenzocyclooctyne (DBCO): A cyclooctyne group that enables highly efficient and bioorthogonal conjugation to azide-modified molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of "click chemistry" that does not require a copper catalyst.[4][6][7]

The use of this compound allows for a controlled, two-step conjugation strategy, which is outlined in the workflow below.

G cluster_0 Step 1: Antibody Modification cluster_1 Purification cluster_2 Step 2: Payload Conjugation cluster_3 Final Purification & Analysis mAb Monoclonal Antibody (mAb) in Amine-Free Buffer mAb_linker DBCO-Modified mAb mAb->mAb_linker NHS Ester Reaction (Targets Lysine ε-amines) RT, 1 hour linker This compound (in DMSO) linker->mAb_linker purification1 Removal of Excess Linker (e.g., Desalting Column) mAb_linker->purification1 mAb_linker_purified DBCO-Modified mAb purification1->mAb_linker_purified payload Azide-Functionalized Payload (Drug) final_ADC Antibody-Drug Conjugate (ADC) payload->final_ADC purification2 Removal of Unconjugated Payload (e.g., SEC, HIC) final_ADC->purification2 mAb_linker_purified->final_ADC SPAAC Click Reaction (DBCO + Azide) 4°C, Overnight analysis ADC Characterization (HIC-HPLC, MS for DAR) purification2->analysis

Diagram 1: Experimental workflow for ADC creation.
Principle of ADC Action

Once synthesized, the ADC leverages the antibody's specificity to deliver the cytotoxic payload directly to target cells, such as cancer cells that overexpress a particular antigen. This targeted delivery minimizes systemic toxicity to healthy tissues.[1] The general mechanism is as follows:

  • Binding: The ADC circulates in the bloodstream until the antibody portion binds to its specific antigen on the surface of a target cell.[1]

  • Internalization: After binding, the cell internalizes the ADC-antigen complex through a process called receptor-mediated endocytosis.[1]

  • Payload Release: The ADC is trafficked to intracellular compartments, typically lysosomes. Inside the lysosome, the linker is cleaved by enzymes or changes in pH, releasing the active cytotoxic payload.[1]

  • Cell Death: The released payload exerts its cytotoxic effect, for example, by damaging DNA or disrupting microtubule dynamics, leading to the death of the target cell.

G cluster_cell Target Cancer Cell receptor Antigen Receptor endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking nucleus Nucleus dna DNA Damage & Apoptosis lysosome->dna 4. Payload Release & Action adc Antibody-Drug Conjugate (ADC) adc->receptor 1. Binding

Diagram 2: Generalized mechanism of action for an ADC.

Experimental Protocols

Materials and Reagents
Reagent / MaterialSupplier & Example Cat. No.StorageNotes
Antibody (mAb) User-supplied2-8°C or -20°CMust be of high purity (>95%).
This compound BroadPharm (BP-22960)-20°C, desiccatedHighly sensitive to moisture.[8]
Azide-Functionalized Payload User-suppliedAs per supplierMust be compatible with aqueous buffers.
Reaction Buffer e.g., 1X PBS, pH 7.4Room TemperatureMust be free of primary amines (e.g., Tris) and sodium azide.[8]
Quenching Buffer 1M Tris-HCl, pH 8.0Room TemperatureTo stop the NHS ester reaction.[8]
Anhydrous DMSO or DMF Sigma-AldrichRoom TemperatureFor dissolving the DBCO linker.[8]
Desalting Columns Thermo Scientific (Zeba Spin, 7K MWCO)Room TemperatureFor removing excess, unreacted linker.[9]
Purification Columns e.g., SEC or HIC columnsAs per supplierFor purifying the final ADC.[10][]
Protocol 1: Antibody Preparation

Proper preparation of the antibody is crucial for efficient conjugation.

  • Buffer Exchange: The antibody must be in an amine-free buffer like Phosphate-Buffered Saline (PBS). If the antibody is in a buffer containing Tris or glycine, perform a buffer exchange using a desalting column or dialysis against 1X PBS (pH 7.2-7.5).[8]

  • Remove Additives: If the antibody solution contains protein stabilizers like Bovine Serum Albumin (BSA) or gelatin, they must be removed as they will compete for the NHS ester.[8] Use appropriate methods like Melon™ Gel or Amicon ultrafiltration.[8]

  • Concentration Adjustment: Adjust the final antibody concentration to 1-2 mg/mL in the reaction buffer.[8][] Confirm the concentration using a NanoDrop or Bradford assay.[8]

Protocol 2: Antibody Modification with this compound

This step attaches the DBCO-linker to lysine residues on the antibody.

  • Prepare Linker Stock: Immediately before use, prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO or DMF.[8] The solid linker is stable for a year at -20°C, but the DMSO solution should only be stored for 2-3 months at -20°C.[8]

  • Calculate Molar Excess: Determine the volume of linker stock needed to achieve the desired molar excess over the antibody. A 10- to 20-fold molar excess is a common starting point.[8][9] A higher ratio generally leads to a higher Drug-to-Antibody Ratio (DAR).

  • Reaction: Add the calculated volume of the 10 mM linker solution to the antibody solution. The final concentration of DMSO in the reaction should not exceed 20%.[8]

  • Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing, protected from light.[8]

  • Quench Reaction: Stop the reaction by adding a quenching buffer (e.g., 1M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[9] Incubate for 15 minutes at room temperature.[8]

  • Purification: Immediately remove the excess, unreacted DBCO-linker using a desalting column (e.g., Zeba Spin Desalting Column, 7K MWCO).[9] This prevents the linker from reacting with the payload or causing aggregation. The resulting DBCO-modified antibody can be stored at -20°C for up to a month, though reactivity may decrease over time.[8]

Protocol 3: Conjugation to Azide-Payload (SPAAC)

This step conjugates the azide-functionalized drug to the DBCO-modified antibody.

  • Reaction Setup: Add the azide-functionalized payload to the purified DBCO-modified antibody. A 2- to 4-fold molar excess of the payload over the antibody is a typical starting point.[8]

  • Incubation: Incubate the reaction overnight (12-16 hours) at 4°C with gentle mixing.[8][9] Alternatively, the reaction can be performed for 3-4 hours at room temperature.[9]

  • Final ADC: The resulting solution contains the desired ADC, along with unconjugated payload and potentially some unconjugated antibody.

Protocol 4: ADC Purification and Characterization

Purification is essential to remove impurities and create a homogenous ADC product.

  • Purification: The crude ADC mixture is purified to remove unconjugated payload and antibody aggregates. Common techniques include:

    • Size Exclusion Chromatography (SEC): Separates molecules based on size, effectively removing small molecule impurities.[10][]

    • Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on the hydrophobicity added by the drug-linker, allowing for the separation of species with different DARs.[][13]

    • Tangential Flow Filtration (TFF): A scalable method for buffer exchange and removal of unconjugated molecules.[10]

  • Characterization: The purified ADC must be thoroughly characterized.[1]

    • Drug-to-Antibody Ratio (DAR): The average number of drugs per antibody is a critical quality attribute. It is typically determined using HIC-HPLC or Mass Spectrometry (MS).[13][14]

    • Purity and Aggregation: SEC is used to determine the percentage of aggregates and impurities.[10]

    • Identity: Mass spectrometry confirms the correct mass of the ADC species.

Quantitative Data and Troubleshooting

Molar Ratios and Expected DAR

The final DAR is highly dependent on the molar excess of the DBCO-linker used in the first step. The following table provides an example of this relationship. Actual results will vary based on the specific antibody and reaction conditions.

Molar Excess of DBCO-Linker:AntibodyAverage DAR (Hypothetical)DAR DistributionNotes
5:1~2.5DAR0, DAR2, DAR4Lower ratios favor lower DAR species.
10:1~4.0DAR2, DAR4, DAR6A common starting point for a balanced DAR.
20:1~6.5DAR4, DAR6, DAR8+Higher ratios increase DAR but also risk of aggregation.
Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low DAR - Inactive NHS ester due to moisture.- Insufficient molar excess of linker.- Amine-containing buffer (e.g., Tris) quenched the reaction.- Use fresh, anhydrous DMSO/DMF. Store linker properly.- Increase the molar ratio of linker to antibody.- Ensure antibody is in an amine-free buffer like PBS.
High Aggregation - High DAR increases overall hydrophobicity.- High concentration of DMSO in the reaction.- Improper purification or storage.- Reduce the molar excess of the linker to target a lower DAR.- Ensure final DMSO concentration is <20%.- Purify immediately after conjugation using SEC.
No Conjugation - Sodium azide present in the antibody buffer.- Degraded DBCO-linker or azide-payload.- Remove sodium azide via buffer exchange; it severely inhibits the click reaction.[8]- Use fresh reagents and verify their activity.
Broad DAR Distribution - Inherent to lysine conjugation, which targets multiple sites.- This is expected. Use HIC to purify and isolate specific DAR species if a more homogenous product is required.[13]

References

Protocol for Surface Modification of Nanoparticles with DBCO-PEG13-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for the surface modification of amine-functionalized nanoparticles with Dibenzocyclooctyne-Polyethylene Glycol-N-hydroxysuccinimide ester (DBCO-PEG13-NHS ester). This two-step process is fundamental for the preparation of nanoparticles for subsequent bio-orthogonal "click chemistry" conjugation. The initial step involves the covalent attachment of the PEG linker to the nanoparticle surface via the reaction between the NHS ester and primary amines. This results in a nanoparticle coated with a hydrophilic PEG layer terminating in a DBCO group. The DBCO moiety is then available for a highly efficient and specific, copper-free click reaction with azide-tagged molecules, such as therapeutic agents, targeting ligands, or imaging probes. The inclusion of the PEG13 spacer enhances water solubility and provides steric hindrance, which can improve the in vivo circulation time and reduce non-specific protein adsorption.

Experimental Protocol: Surface Modification of Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles that present primary amine groups on their surface.

1.1. Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, liposomes)

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4-8.5, or 100 mM sodium bicarbonate buffer, pH 8.5. It is critical that the buffer is free of primary amines (e.g., Tris, glycine).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system: Dialysis tubing (e.g., 10 kDa MWCO) or size-exclusion chromatography (SEC) column.

1.2. Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Ensure the nanoparticles are well-sonicated to achieve a homogenous suspension.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.

  • Conjugation Reaction:

    • Add the this compound stock solution to the nanoparticle suspension. The recommended molar excess of the this compound to the estimated surface amine groups on the nanoparticles is between 10-fold and 50-fold.

    • The final concentration of DMSO in the reaction mixture should be kept below 20% (v/v) to avoid nanoparticle aggregation.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring or shaking. Alternatively, the reaction can be incubated for 2-4 hours at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification of DBCO-Functionalized Nanoparticles:

    • Remove the excess, unreacted this compound and quenching reagents using either dialysis or size-exclusion chromatography.

    • Dialysis: Dialyze the nanoparticle suspension against 1X PBS at 4°C for 24-48 hours with at least three buffer changes.

    • Size-Exclusion Chromatography (SEC): Pass the reaction mixture through an appropriate SEC column and collect the fractions containing the nanoparticles.

  • Characterization and Storage:

    • Characterize the purified DBCO-functionalized nanoparticles for size, zeta potential, and the degree of DBCO incorporation.

    • Store the DBCO-functionalized nanoparticles at 4°C in a suitable buffer. For long-term storage, -20°C is recommended, but avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the surface modification of amine-functionalized nanoparticles with this compound. Values are based on common experimental conditions found in the literature.

ParameterBefore ModificationAfter Modification
Nanoparticle Concentration 1 - 5 mg/mL1 - 5 mg/mL (pre-purification)
This compound Molar Excess N/A10 - 50 fold (to surface amines)
Reaction Buffer 1X PBS or 100 mM Sodium Bicarbonate (pH 7.4-8.5)1X PBS or 100 mM Sodium Bicarbonate (pH 7.4-8.5)
Incubation Time N/A30-60 min at RT or 2-4 hours at 4°C
Incubation Temperature N/ARoom Temperature or 4°C
Hydrodynamic Diameter (Example) ~100 nm~110 - 130 nm[1][2]
Zeta Potential (Example) -25 mV to -35 mV-10 mV to -20 mV[3]
DBCO Quantification (Example) 05-15 DBCO molecules per nanoparticle (highly dependent on nanoparticle size and amine density)

Characterization Methods

3.1. Dynamic Light Scattering (DLS):

DLS is used to measure the hydrodynamic diameter and size distribution of the nanoparticles before and after modification. An increase in hydrodynamic diameter is expected after the conjugation of the PEG linker.[1][2]

3.2. Zeta Potential Measurement:

The zeta potential is a measure of the surface charge of the nanoparticles. A change in zeta potential upon conjugation of the this compound can indicate successful surface modification. For instance, a reduction in the negative surface charge of bare nanoparticles is often observed after PEGylation.[3]

3.3. UV-Vis Spectroscopy for DBCO Quantification:

The number of DBCO groups incorporated onto the nanoparticles can be quantified using UV-Vis spectroscopy.[4] DBCO has a characteristic absorbance peak at approximately 309 nm. The concentration of DBCO can be determined using the Beer-Lambert law and the molar extinction coefficient of DBCO (ε₃₀₉ = 12,000 M⁻¹cm⁻¹). By measuring the absorbance of the purified DBCO-nanoparticle solution at 309 nm, and knowing the concentration of nanoparticles, the average number of DBCO molecules per nanoparticle can be calculated.[4]

Protocol: Copper-Free Click Chemistry with DBCO-Functionalized Nanoparticles

This protocol describes the conjugation of an azide-tagged molecule to the DBCO-functionalized nanoparticles.

4.1. Materials:

  • DBCO-functionalized nanoparticles (from Protocol 1)

  • Azide-tagged molecule (e.g., peptide, protein, small molecule)

  • Reaction Buffer: 1X PBS, pH 7.4

4.2. Procedure:

  • Prepare Solutions:

    • Disperse the DBCO-functionalized nanoparticles in the Reaction Buffer to a desired concentration (e.g., 10-20 nM).

    • Dissolve the azide-tagged molecule in the Reaction Buffer.

  • Click Reaction:

    • Add the azide-tagged molecule to the DBCO-functionalized nanoparticle suspension. A molar ratio of 1.5 to 3 equivalents of the more abundant reagent is recommended.

    • Gently mix the solution.

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature, or overnight at 4°C.

  • Purification:

    • Purify the conjugated nanoparticles to remove any unreacted azide-tagged molecules using an appropriate method such as dialysis, SEC, or centrifugation, depending on the properties of the nanoparticles and the conjugated molecule.

Visualizations

experimental_workflow cluster_modification Surface Modification cluster_click_chemistry Click Chemistry np_prep Nanoparticle Preparation conjugation Conjugation Reaction np_prep->conjugation reagent_prep DBCO-PEG13-NHS Ester Solution reagent_prep->conjugation quenching Quenching conjugation->quenching purification1 Purification (Dialysis/SEC) quenching->purification1 characterization Characterization (DLS, Zeta, UV-Vis) purification1->characterization dbco_np DBCO-Functionalized Nanoparticle characterization->dbco_np click_reaction Click Reaction dbco_np->click_reaction azide_mol Azide-Tagged Molecule azide_mol->click_reaction purification2 Purification click_reaction->purification2 final_product Final Conjugate purification2->final_product

Caption: Experimental workflow for nanoparticle surface modification and subsequent click chemistry conjugation.

signaling_pathway NP Amine-Functionalized Nanoparticle Surface with -NH2 groups DBCO_NP DBCO-Functionalized Nanoparticle Surface with DBCO-PEG- NP->DBCO_NP NHS Ester Reaction (pH 7.4-8.5) PEG_NHS This compound DBCO-(PEG)13-NHS Final_Conjugate Final Conjugate Nanoparticle-PEG-Triazole-Molecule DBCO_NP->Final_Conjugate Copper-Free Click Chemistry Azide_Molecule Azide-Tagged Molecule N3-Molecule

Caption: Reaction scheme for surface modification and click chemistry.

References

Revolutionizing Live Cell Imaging: A Detailed Guide to DBCO-PEG13-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

Harnessing the power of bioorthogonal chemistry, DBCO-PEG13-NHS ester has emerged as a critical tool for researchers, scientists, and drug development professionals. This bifunctional linker enables precise labeling of live cells, offering unprecedented insights into cellular processes. This document provides detailed application notes and protocols for the effective use of this compound in live cell imaging.

This compound is a versatile molecule that combines the reactivity of an N-hydroxysuccinimide (NHS) ester with a dibenzocyclooctyne (DBCO) group, connected by a hydrophilic 13-unit polyethylene glycol (PEG) spacer. The NHS ester selectively reacts with primary amines on cell surface proteins, while the DBCO group participates in a highly efficient and bioorthogonal copper-free "click" reaction with azide-modified biomolecules. This two-step labeling strategy allows for the specific attachment of imaging probes to live cells with minimal disruption to their natural functions.

Principle of Two-Step Live Cell Labeling

The use of this compound in live cell imaging typically involves a two-step process. First, a bioorthogonal azide group is introduced into the cellular component of interest. A common and powerful method for this is metabolic labeling, where cells are incubated with a precursor molecule containing an azide group, such as an azide-modified sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz).[1][2] The cells' metabolic machinery incorporates this azido-sugar into glycoproteins on the cell surface.

In the second step, the azide-labeled cells are treated with this compound that has been pre-conjugated to a reporter molecule, such as a fluorescent dye. The DBCO group on the linker reacts specifically with the azide groups on the cell surface via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), forming a stable covalent bond.[3] This process effectively labels the targeted cellular components for visualization.

Alternatively, the this compound can be used to first modify the cell surface by reacting the NHS ester with primary amines of cell surface proteins. Subsequently, an azide-containing fluorescent probe can be introduced to react with the now cell-surface-tethered DBCO groups.

Applications in Live Cell Imaging

The primary application of this technique is in the visualization and study of cell surface glycosylation. Glycans play crucial roles in cell signaling, cell-cell recognition, and immune responses. By metabolically labeling glycans with azide sugars and subsequently reacting them with a DBCO-functionalized fluorescent probe, researchers can visualize the distribution and dynamics of glycoproteins on the surface of living cells.[1][2]

This methodology can be applied to:

  • Study Glycan Dynamics: Track the movement and turnover of glycoproteins on the plasma membrane.

  • Investigate Cell-Cell Interactions: Visualize the role of glycoproteins in cell adhesion and communication.

  • Monitor Protein Trafficking: Follow the internalization and recycling of cell surface proteins.[4][5]

  • High-Resolution Imaging: The specificity of the click reaction allows for high-contrast imaging with minimal background fluorescence, making it suitable for super-resolution microscopy techniques.[6]

Experimental Protocols

Below are detailed protocols for the two-step labeling of live cells for fluorescence microscopy.

Protocol 1: Metabolic Labeling of Cell Surface Glycans followed by DBCO-Fluorophore Labeling

This protocol is ideal for visualizing the glycome of live cells.

Materials:

  • Live cells of interest

  • Cell culture medium

  • Azide-modified sugar (e.g., Ac4ManNAz)

  • This compound

  • Fluorescent dye with a primary amine (for pre-conjugation) or a pre-made DBCO-fluorophore conjugate

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Live cell imaging solution

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Incubate the cells in culture medium containing an optimized concentration of the azide-modified sugar (e.g., 50 µM Ac4ManNAz) for 24-48 hours.[7] This allows for the metabolic incorporation of the azide groups into cell surface glycans.

    • Control cells should be cultured in parallel without the azide-modified sugar to assess background fluorescence.

  • Preparation of DBCO-Fluorophore Conjugate (if not using a pre-made conjugate):

    • Dissolve the amine-reactive fluorescent dye and a molar excess of this compound separately in anhydrous DMSO.

    • Mix the solutions and allow them to react at room temperature for 1-2 hours, protected from light.

    • The resulting DBCO-fluorophore conjugate can be used without further purification for most applications.

  • Labeling with DBCO-Fluorophore:

    • Gently wash the azide-labeled and control cells three times with PBS.

    • Prepare a solution of the DBCO-fluorophore conjugate in a live cell imaging solution at a final concentration of 10-20 µM.[8]

    • Incubate the cells with the DBCO-fluorophore solution for 1 hour at 37°C, protected from light.[8][9]

  • Washing and Imaging:

    • Wash the cells three times with PBS to remove any unbound DBCO-fluorophore.

    • Replace the PBS with a fresh live cell imaging solution.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 2: Labeling of Cell Surface Proteins with this compound followed by Azide-Fluorophore Labeling

This protocol is suitable for labeling the total population of accessible cell surface proteins.

Materials:

  • Live cells of interest

  • This compound

  • Azide-functionalized fluorescent dye

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Live cell imaging solution

Procedure:

  • Cell Surface Modification with this compound:

    • Gently wash the cells three times with an amine-free buffer (e.g., PBS).

    • Prepare a fresh solution of this compound in anhydrous DMSO and immediately dilute it to a final concentration of 0.5-2 mM in the amine-free buffer.[10]

    • Incubate the cells with the this compound solution for 30 minutes at room temperature.[10]

  • Quenching and Washing:

    • Stop the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.

    • Incubate for 5 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Labeling with Azide-Fluorophore:

    • Prepare a solution of the azide-fluorophore in a live cell imaging solution at a final concentration of 10-20 µM.

    • Incubate the cells with the azide-fluorophore solution for 1 hour at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with PBS to remove any unbound azide-fluorophore.

    • Replace the PBS with a fresh live cell imaging solution.

    • Image the cells using a fluorescence microscope.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies for easy comparison.

ParameterCell TypeReagentConcentrationIncubation TimeReference
Metabolic Labeling BT-549Ac4ManNAz50 µM24 hours[7]
Human colon adenocarcinoma (Ls174T)Azido sugar 1 or 2200 µM48 hours[9]
DBCO-Fluorophore Labeling Azide-labeled cellsDBCO-PEG4-Fluor 54510 µM1 hour[7]
Azide-labeled cellsAFDye-DBCO conjugate10-20 µM1 hour[8]
Azide-labeled cellsDBCO-SL100 µM1 hour[9]
NHS Ester Labeling ProteinsDBCO-PEG4-NHS ester0.5-2 mM30 minutes[10]
ParameterBuffer/MediumpHTemperatureNotesReference
NHS Ester Reaction PBS, HEPES, Carbonate, Borate7.2-8.5Room TempAvoid amine-containing buffers like Tris.[10]
SPAAC Reaction Growth Media/PBS7.437°CCopper-free and biocompatible.[8]
Cell Viability VariousN/A37°CCell viability should be assessed post-labeling, especially for long-term imaging.[11]

Visualization of Key Processes

The following diagrams illustrate the core concepts and workflows described in this document.

G cluster_cell Live Cell Cell Surface Cell Surface Glycoprotein Glycoprotein Cell Surface->Glycoprotein DBCO-Fluorophore DBCO-Fluorophore Glycoprotein->DBCO-Fluorophore 2. Click Reaction (SPAAC) Metabolism Metabolism Metabolism->Glycoprotein Incorporation Azide-Sugar Azide-Sugar Azide-Sugar->Metabolism 1. Metabolic Labeling

Metabolic glycoengineering and click chemistry labeling workflow.

G Start Start Culture Cells Culture Cells Start->Culture Cells End End Metabolic Labeling with Azide-Sugar Metabolic Labeling with Azide-Sugar Culture Cells->Metabolic Labeling with Azide-Sugar Wash Cells Wash Cells Metabolic Labeling with Azide-Sugar->Wash Cells Incubate with DBCO-Fluorophore Incubate with DBCO-Fluorophore Wash Cells->Incubate with DBCO-Fluorophore Wash Cells 2 Wash Cells Incubate with DBCO-Fluorophore->Wash Cells 2 Image Cells Image Cells Wash Cells 2->Image Cells Image Cells->End

Experimental workflow for live cell imaging.

Conclusion

This compound is a powerful and versatile tool for live cell imaging. Its ability to facilitate specific and bioorthogonal labeling of cell surface components provides researchers with a robust method to investigate a wide range of cellular processes in their native environment. By following the detailed protocols and considering the quantitative data presented, researchers can effectively implement this technology to advance their scientific discoveries.

References

Application Notes and Protocols for DBCO-PEG13-NHS Ester Conjugation to Lysine Residues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the conjugation of DBCO-PEG13-NHS ester to primary amines, specifically the ε-amino group of lysine residues on proteins and antibodies. This process is a cornerstone of bioconjugation, enabling the attachment of a dibenzocyclooctyne (DBCO) moiety to a biomolecule. The DBCO group is a key component in copper-free click chemistry, a bioorthogonal reaction that allows for the specific and efficient ligation of the DBCO-tagged molecule to an azide-containing partner.[1][2][3][4][5] The integrated polyethylene glycol (PEG) linker, in this case, a 13-unit chain, enhances the solubility and bioavailability of the resulting conjugate while minimizing steric hindrance.[1][4]

The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines at physiological to slightly basic pH to form a stable amide bond.[2][6][] This application note will detail the experimental protocol, data presentation for quantitative analysis, and visual diagrams to illustrate the workflow and reaction mechanism.

Reaction Mechanism

The conjugation process involves the acylation of a primary amine on a lysine residue by the this compound. The NHS ester is an excellent leaving group, facilitating the nucleophilic attack by the amine.

protein Protein-NH2 (Lysine Residue) conjugate Protein-NH-CO-PEG13-DBCO (Stable Amide Bond) protein->conjugate + dbco This compound dbco->conjugate Reaction at pH 7-9 nhs NHS (N-hydroxysuccinimide)

Caption: Reaction of this compound with a primary amine on a protein.

Experimental Protocols

This section provides a detailed methodology for the conjugation of this compound to a protein or antibody.

Materials:

  • Protein/antibody of interest in an amine-free buffer (e.g., PBS, HEPES, Borate buffer)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0

  • Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification system: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25), tangential flow filtration (TFF), or dialysis cassettes with an appropriate molecular weight cutoff (MWCO).[8][9][][11][12]

  • Spectrophotometer

Protocol:

  • Protein Preparation:

    • Dissolve the protein/antibody in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the reaction.[2]

    • If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.

  • This compound Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution.[1][2][] Vortex briefly to ensure it is fully dissolved.

  • Conjugation Reaction:

    • Add the dissolved this compound to the protein solution. The molar ratio of the NHS ester to the protein is a critical parameter and should be optimized. A starting point is a 5 to 20-fold molar excess of the NHS ester.[2][13]

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring or rotation.[2]

  • Reaction Quenching (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted this compound and other small molecules by size-exclusion chromatography, TFF, or dialysis.[8][][12]

    • Monitor the purification process by measuring the absorbance at 280 nm (for protein) and 309 nm (for DBCO).

Experimental Workflow

prep_protein 1. Prepare Protein Solution (Amine-free buffer) conjugation 3. Conjugation Reaction (Mix and incubate) prep_protein->conjugation prep_dbco 2. Prepare this compound (Dissolve in DMSO/DMF) prep_dbco->conjugation quenching 4. Quench Reaction (Optional, add Tris/Glycine) conjugation->quenching purification 5. Purify Conjugate (SEC, TFF, or Dialysis) quenching->purification characterization 6. Characterize Conjugate (Determine Degree of Labeling) purification->characterization

Caption: Workflow for this compound conjugation to proteins.

Data Presentation

The efficiency of the conjugation is determined by the Degree of Labeling (DOL), which is the average number of DBCO molecules conjugated to each protein molecule.[14][15][16][17][18] The DOL can be determined using spectrophotometry by measuring the absorbance of the protein at 280 nm and the DBCO group at its maximum absorbance (around 309 nm).

Table 1: Quantitative Parameters for Conjugation

ParameterRecommended RangeNotes
Protein Concentration1 - 10 mg/mLHigher concentrations can improve reaction efficiency.[2]
Molar Ratio (NHS Ester:Protein)5:1 to 20:1This needs to be optimized for each specific protein.[2][13]
Reaction pH7.2 - 8.5Slightly basic pH deprotonates lysine amines, increasing reactivity.[2]
Reaction TemperatureRoom Temperature or 4°CLower temperatures can be used for sensitive proteins.
Reaction Time30 - 60 minutes (RT) or 2 - 4 hours (4°C)Longer incubation can increase DOL but may also lead to protein aggregation.[2]
Expected Degree of Labeling (DOL)2 - 8Highly dependent on the protein and reaction conditions.[17][18]

Calculating the Degree of Labeling (DOL):

The DOL can be calculated using the following formula:

DOL = (A309 / εDBCO) / [(A280 - (A309 * CF)) / εProtein]

Where:

  • A309 = Absorbance of the conjugate at 309 nm

  • A280 = Absorbance of the conjugate at 280 nm

  • εDBCO = Molar extinction coefficient of DBCO (e.g., ~12,000 M-1cm-1)

  • εProtein = Molar extinction coefficient of the protein at 280 nm

  • CF = Correction factor for DBCO absorbance at 280 nm (A280 of DBCO / A309 of DBCO)

Characterization of the Conjugate

Beyond spectrophotometry, the successful conjugation and integrity of the final product can be assessed by:

  • SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein compared to the unconjugated protein.[19]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact mass of the conjugate and confirm the number of DBCO molecules attached.[13]

  • Hydrophobic Interaction Chromatography (HIC): To separate species with different DOLs.[9]

Troubleshooting

IssuePossible CauseSuggested Solution
Low DOL Inefficient reactionIncrease the molar excess of the NHS ester. Optimize reaction pH and time. Ensure protein buffer is amine-free.
Hydrolysis of NHS esterPrepare the NHS ester stock solution immediately before use. Use anhydrous DMSO/DMF.
Protein Aggregation High DOL or harsh reaction conditionsDecrease the molar excess of the NHS ester. Reduce reaction time or temperature.
Protein instabilityPerform a buffer screen to find optimal conditions for protein stability.
Inconsistent Results Variability in reagents or protocolUse high-quality reagents. Ensure accurate pipetting and consistent incubation times.

References

Molar excess calculation for DBCO-PEG13-NHS ester labeling

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Topic: Molar Excess Calculation and Labeling Protocol for DBCO-PEG13-NHS Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-hydroxysuccinimide (NHS) ester chemistry is a widely used method for conjugating molecules to proteins and other biomolecules containing primary amines. The NHS ester reacts with primary amines, such as the side chain of lysine residues, to form a stable and covalent amide bond.[1][2]

The this compound is a heterobifunctional linker composed of three key parts:

  • DBCO (Dibenzocyclooctyne): A cyclooctyne group that enables highly efficient and specific covalent bond formation with azide-tagged molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2][3][4][5]

  • PEG13: A hydrophilic 13-unit polyethylene glycol spacer. This flexible chain enhances the solubility of the conjugate, reduces potential aggregation, and minimizes steric hindrance between the conjugated molecules.[5][6]

  • NHS Ester: An amine-reactive group that enables covalent attachment of the DBCO-PEG13 moiety to proteins, antibodies, or other molecules containing primary amines.[2]

This reagent is particularly valuable for the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), where precise control over labeling is critical.[3][7][8] This document provides a detailed guide to calculating the optimal molar excess of this compound and a step-by-step protocol for a successful labeling reaction.

Molar Excess Calculation

The "molar excess," or challenge ratio, refers to the molar ratio of the labeling reagent (this compound) to the target biomolecule (e.g., protein). Optimizing this ratio is crucial for controlling the Degree of Labeling (DOL), which is the average number of DBCO molecules conjugated to each protein molecule. The required mass of the NHS ester can be calculated using the following formula:

Mass of Ester (mg) = (Molar Excess) x (Mass of Protein (mg)) x (MW of Ester (g/mol)) / (MW of Protein (g/mol))[1][9]

Where:

  • Molar Excess: The desired molar ratio of NHS ester to protein.

  • Mass of Protein: The starting mass of the protein to be labeled.

  • MW of Ester: The molecular weight of this compound.

  • MW of Protein: The molecular weight of the protein.

Choosing the correct molar excess depends on the protein's concentration, the number of available primary amines (lysine residues), and the desired DOL. Excessively high labeling ratios can sometimes lead to protein precipitation or loss of biological activity.[10]

Table 1: Recommended Molar Excess Ratios for Protein Labeling

Target Molecule / ConditionProtein ConcentrationRecommended Molar Excess (Ester:Protein)Expected OutcomeReference
General Proteins (Mono-labeling)1-10 mg/mL8- to 10-foldLow to medium DOL (1-3)[1][9][11]
Antibodies / High Conc. Protein> 5 mg/mL10- to 20-foldMedium DOL[12][13][14]
Antibodies / Low Conc. Protein< 5 mg/mL20- to 50-foldHigh DOL[2][12][14]
Specific DOL TargetingVariable1- to 7-foldControlled, incremental increase in DOL[15][16]
High Density LabelingVariableup to 30-foldHigh DOL[17]

Note: These are starting recommendations. The optimal molar excess should be determined empirically for each specific protein and application.[10][18]

Experimental Workflow and Chemical Reaction

The overall process involves calculation, reagent preparation, reaction, and purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis calc Calculate Molar Excess prep_ester Prepare DBCO-PEG13-NHS Stock (in DMSO/DMF) calc->prep_ester prep_prot Prepare Protein in Amine-Free Buffer calc->prep_prot mix Combine Reagents & Incubate prep_ester->mix prep_prot->mix quench Quench Reaction (e.g., with Tris) mix->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify analyze Characterize Conjugate (e.g., Determine DOL) purify->analyze

Caption: Experimental workflow for this compound labeling.

The core of the process is the chemical reaction where the NHS ester reacts with a primary amine on the protein surface.

G cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) Ester DBCO-PEG₁₃-NHS Ester arrow plus1 + Conjugate Protein-NH-CO-PEG₁₃-DBCO (Stable Amide Bond) NHS_byproduct NHS Byproduct plus2 + arrow->Conjugate pH 8.3-8.5

References

Application Notes and Protocols for DBCO-PEG13-NHS Ester in Protein Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The DBCO-PEG13-NHS ester is a heterobifunctional crosslinker designed for a two-step bioconjugation process. It features a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry and an N-hydroxysuccinimide (NHS) ester for efficient coupling with primary amines.[1] The integrated polyethylene glycol (PEG) 13-unit spacer enhances solubility, increases flexibility, and minimizes steric hindrance during conjugation.[1][2][3]

The primary application of this reagent involves the initial acylation of proteins through the reaction of the NHS ester with primary amines, such as the side chain of lysine residues, to form a stable amide bond.[4] This process yields a DBCO-labeled protein, which can then undergo a highly specific and bioorthogonal, strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-containing molecule.[5][6] This two-step approach is particularly advantageous for creating well-defined bioconjugates, such as antibody-drug conjugates (ADCs) or for attaching proteins to surfaces or other biomolecules.[2][7]

Key Reaction Parameters

The efficiency of the protein conjugation with this compound is influenced by several critical parameters, including pH, temperature, reaction time, and the molar ratio of the reactants. A competing reaction to the desired acylation is the hydrolysis of the NHS ester, which is more prevalent in aqueous conditions and increases with pH.[4][8] Therefore, careful optimization of the reaction conditions is crucial for successful conjugation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the reaction of this compound with proteins, based on established protocols for similar DBCO-PEG-NHS ester reagents.

ParameterRecommended ConditionsNotes
Reaction pH 7.0 - 9.0Conjugation is favored at neutral to slightly basic pH.[4][9] Common buffers include PBS, HEPES, and borate buffer.[4] Avoid buffers with primary amines (e.g., Tris, glycine).[4]
Reaction Temperature & Time Room Temperature: 30 minutesOn Ice (4°C): 2 hoursShorter incubation at room temperature or longer incubation on ice can be used.[10]
Molar Excess of Reagent 10-fold (for protein conc. ≥ 5 mg/mL)20 to 50-fold (for protein conc. < 5 mg/mL)The optimal molar ratio should be determined empirically for each specific protein.[4][9]
Quenching Reaction 50-100 mM Tris bufferIncubate for 5 minutes at room temperature or 15 minutes on ice to quench unreacted NHS ester.[4][10]

Experimental Protocol: Protein Conjugation with this compound

This protocol provides a general procedure for labeling a protein with this compound.

Materials
  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)[4][8]

  • Quenching buffer: 1 M Tris-HCl, pH 8.0[4]

  • Purification equipment (e.g., desalting columns or dialysis cassettes)[4][8]

Procedure
  • Preparation of Protein:

    • Ensure the protein is in an amine-free buffer at a pH between 7 and 9.[4][8] If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the protein concentration. For optimal results, a concentration of 5 mg/mL or higher is recommended.[4][8]

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[4][8]

    • Immediately before use, prepare a stock solution of the reagent in anhydrous DMSO or DMF. For example, a 10 mM stock solution.[4][8]

  • Conjugation Reaction:

    • Add the calculated amount of the this compound stock solution to the protein solution. The molar excess will depend on the protein concentration (see table above).[4][8]

    • Incubate the reaction mixture. Choose one of the following options:

      • 30 minutes at room temperature.[8][10]

      • 2 hours on ice.[8][10]

  • Quenching the Reaction:

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM Tris.[4][8]

    • Incubate for 5 minutes at room temperature or 15 minutes on ice.[4][8][10]

  • Purification of the DBCO-labeled Protein:

    • Remove the excess, unreacted this compound and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS).[4][8][10]

  • Characterization and Storage:

    • Determine the degree of labeling by measuring the absorbance of the protein (typically at 280 nm) and the DBCO group (around 309 nm).[9]

    • The purified DBCO-labeled protein is now ready for the subsequent copper-free click chemistry reaction with an azide-modified molecule.

    • Store the conjugated protein according to its specific stability requirements, typically at 4°C for short-term storage or -20°C to -80°C for long-term storage.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction protein_prep Prepare Protein (Amine-free buffer, pH 7-9) conjugation Conjugation Reaction (RT for 30 min or 4°C for 2h) protein_prep->conjugation reagent_prep Prepare this compound (10 mM in DMSO/DMF) reagent_prep->conjugation quenching Quench Reaction (50-100 mM Tris) conjugation->quenching Stop Reaction purification Purification (Desalting column/Dialysis) quenching->purification characterization Characterization & Storage purification->characterization

Caption: Workflow for protein conjugation with this compound.

References

Application Note & Protocols: Purification of DBCO-Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dibenzocyclooctyne (DBCO) labeling is a cornerstone of copper-free click chemistry, enabling the specific and stable conjugation of proteins to other molecules such as fluorophores, small molecules, or nucleic acids. This powerful technique, known as strain-promoted alkyne-azide cycloaddition (SPAAC), is widely used in various applications, including protein-protein interaction studies, drug delivery systems, and the development of antibody-drug conjugates.[1][2] A critical step following the labeling reaction is the efficient removal of unreacted DBCO reagent. Inadequate purification can lead to high background signals, reduced conjugation efficiency in downstream applications, and potential aggregation of the labeled protein.[3]

This application note provides detailed protocols for the purification of DBCO-labeled proteins using common laboratory techniques: size exclusion chromatography (spin desalting columns and gravity flow) and dialysis. Additionally, it outlines methods for quantifying the degree of labeling to ensure the quality and consistency of the final conjugate.

Key Experimental Workflows

The overall process for generating and purifying DBCO-labeled proteins for subsequent conjugation is outlined below. The initial labeling step involves the reaction of a protein's primary amines (e.g., lysine residues) with a DBCO-NHS ester. Following this, the unreacted DBCO reagent must be removed before the DBCO-labeled protein can be used in a SPAAC reaction with an azide-containing molecule.

experimental_workflow A Protein Sample (0.5-5 mg/mL in amine-free buffer) B DBCO-NHS Ester Labeling (10-40x molar excess) A->B Add DBCO C Incubation (1 hr at RT or 4-12 hrs at 4°C) B->C React D Purification of DBCO-Labeled Protein C->D Stop Reaction E Size Exclusion Chromatography (Spin Column or Gravity Flow) D->E F Dialysis D->F G Purified DBCO-Labeled Protein E->G F->G H Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction G->H Add Azide Partner J Final Conjugate H->J I Azide-Labeled Molecule I->H

Caption: General workflow for DBCO labeling, purification, and subsequent SPAAC conjugation.

Quantitative Data Summary

Achieving an optimal degree of labeling (DOL) is crucial for the functionality of the final conjugate. The DOL can be controlled by adjusting the molar ratio of the DBCO reagent to the protein during the labeling reaction. The following table summarizes key quantitative parameters for the labeling and purification process.

ParameterRecommendation/ValueNotes
Protein Concentration 0.5 - 5 mg/mL[1]Higher concentrations can improve labeling efficiency.
Molar Excess of DBCO-NHS Ester 10- to 40-fold over protein[1]The optimal ratio should be determined empirically. For antibodies, a 10-fold molar excess is a good starting point.[4]
Incubation Time 1 hour at room temperature or 4-12 hours at 4°C[1]Longer incubation times at lower temperatures can be beneficial for sensitive proteins.
Expected Protein Recovery (Spin Column) >85%[1]Recovery can be lower for very small or very large proteins.
DBCO Absorbance Maximum 309 nm[1]Used for calculating the degree of labeling.
Molar Extinction Coefficient of DBCO ~12,000 M⁻¹cm⁻¹[5]This value can vary slightly between different DBCO derivatives.

Experimental Protocols

Protocol 1: Purification of DBCO-Labeled Proteins using Spin Desalting Columns

This method is ideal for rapid removal of excess DBCO reagent from small sample volumes.

Materials:

  • DBCO-labeled protein reaction mixture

  • Spin desalting columns (e.g., Zeba™ Dye and Biotin Removal Spin Columns) suitable for the protein's molecular weight[1]

  • Phosphate-buffered saline (PBS), pH 7.2, or other suitable amine-free buffer

  • Microcentrifuge

  • Collection tubes

Procedure:

  • Column Preparation:

    • Remove the bottom closure of the spin column and loosen the cap.

    • Place the column in a collection tube.

    • Centrifuge the column for 2 minutes at 1,000 x g to remove the storage buffer.[1]

    • Place a mark on the side of the column to indicate the location of the packed resin.

  • Sample Loading:

    • Discard the flow-through from the collection tube.

    • Place the column in a new, clean collection tube.

    • Slowly apply the DBCO-labeled protein reaction mixture to the center of the resin bed.

  • Purification:

    • Centrifuge the column for 2 minutes at 1,000 x g.[1]

    • The purified DBCO-labeled protein will be in the collection tube.

  • Storage:

    • The purified protein can be used immediately for downstream applications or stored at 2-8°C, protected from light.[1]

Protocol 2: Purification of DBCO-Labeled Proteins using Dialysis

Dialysis is a suitable method for larger sample volumes and for ensuring thorough removal of small molecule contaminants.

Materials:

  • DBCO-labeled protein reaction mixture

  • Dialysis tubing or cassette with an appropriate molecular weight cutoff (MWCO), typically 10-14 kDa for antibodies and larger proteins[6]

  • Dialysis buffer (e.g., PBS, pH 7.2)

  • Large beaker (e.g., 1-2 L)

  • Magnetic stir plate and stir bar

  • Cold room or refrigerator (4°C)

Procedure:

  • Prepare Dialysis Tubing:

    • Cut the required length of dialysis tubing and hydrate it in dialysis buffer according to the manufacturer's instructions.

  • Load Sample:

    • Secure one end of the tubing with a clip or knot.

    • Load the DBCO-labeled protein reaction mixture into the tubing, leaving some space at the top.

    • Remove excess air and seal the other end of the tubing.

  • Dialysis:

    • Place the sealed dialysis tubing in a beaker containing a large volume of cold (4°C) dialysis buffer (e.g., 1 L for a 1 mL sample).

    • Stir the buffer gently on a magnetic stir plate.

    • Perform the dialysis at 4°C.

    • Change the dialysis buffer at least 3 times, with each change occurring after at least 6 hours of dialysis.[6]

  • Sample Recovery:

    • After the final buffer change, carefully remove the dialysis tubing.

    • Cut open one end and transfer the purified protein solution to a clean tube.

  • Storage:

    • Store the purified DBCO-labeled protein at 2-8°C, protected from light.

Purity Assessment and Quantification

After purification, it is essential to determine the protein concentration and the degree of labeling (DOL).

Determination of Degree of Labeling (DOL)

The DOL is the average number of DBCO molecules conjugated to each protein molecule. It can be calculated using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and 309 nm (for the DBCO group).[1][7]

Procedure:

  • Measure the absorbance of the purified DBCO-labeled protein solution at 280 nm (A₂₈₀) and 309 nm (A₃₀₉).

  • Calculate the concentration of the protein. A correction factor is needed to account for the absorbance of DBCO at 280 nm.[1][5]

    • Protein Concentration (M) = [A₂₈₀ - (A₃₀₉ x Correction Factor)] / ε_protein

      • Where ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • The correction factor (CF = A₂₈₀ of DBCO / A₃₀₉ of DBCO) is approximately 0.90 for some DBCO reagents.[1]

  • Calculate the concentration of the DBCO moiety.

    • DBCO Concentration (M) = A₃₀₉ / ε_DBCO

      • Where ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (approximately 12,000 M⁻¹cm⁻¹).[5]

  • Calculate the Degree of Labeling.

    • DOL = Molar concentration of DBCO / Molar concentration of protein

dol_calculation cluster_0 Spectrophotometer Readings cluster_1 Calculations A280 Absorbance at 280 nm (A₂₈₀) Prot_Conc Protein Concentration [A₂₈₀ - (A₃₀₉ x CF)] / ε_protein A280->Prot_Conc A309 Absorbance at 309 nm (A₃₀₉) A309->Prot_Conc DBCO_Conc DBCO Concentration A₃₀₉ / ε_DBCO A309->DBCO_Conc DOL Degree of Labeling (DOL) [DBCO] / [Protein] Prot_Conc->DOL DBCO_Conc->DOL

Caption: Logical relationship for calculating the Degree of Labeling (DOL).

Troubleshooting

IssuePossible CauseSuggested Solution
Low Protein Recovery - Protein precipitation. - Non-specific binding to purification resin or dialysis membrane.- Ensure buffer conditions are optimal for protein stability. - Use low-protein-binding tubes and membranes. - For spin columns, ensure the correct MWCO is used.[8]
Inefficient Removal of Excess DBCO - Insufficient dialysis time or buffer volume. - Inappropriate spin column for the size of the DBCO reagent.- Increase the duration and number of buffer changes during dialysis.[6] - Ensure the spin column's MWCO is appropriate for separating the protein from the small molecule DBCO reagent.
Protein Aggregation - High degree of labeling. - Instability of the protein under labeling conditions.- Reduce the molar excess of the DBCO reagent. - Optimize buffer conditions (pH, ionic strength). - Analyze the purified protein by size exclusion chromatography to detect aggregates.[9][10]

Conclusion

The purification of DBCO-labeled proteins is a critical step for the success of subsequent bioconjugation reactions. The choice of purification method depends on factors such as sample volume, protein characteristics, and the required turnaround time. Spin desalting columns offer a rapid solution for small-scale purifications, while dialysis provides a thorough cleanup for larger sample volumes. By following the detailed protocols and assessing the degree of labeling, researchers can produce high-quality, purified DBCO-labeled proteins for a wide range of applications in research and drug development.

References

Application Notes and Protocols: DBCO-PEG13-NHS Ester in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG13-NHS ester is a heterobifunctional crosslinker that serves as a powerful tool in modern bioconjugation and flow cytometry applications. This reagent features a Dibenzocyclooctyne (DBCO) group, which reacts specifically with azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. The other end of the molecule is an N-hydroxysuccinimide (NHS) ester, which readily forms stable amide bonds with primary amines, such as those found on the surface of proteins like antibodies.[1][2][3] The inclusion of a 13-unit polyethylene glycol (PEG) spacer enhances water solubility and provides a flexible linker that minimizes steric hindrance during conjugation.[1][3]

These characteristics make this compound an ideal reagent for a two-step labeling strategy in flow cytometry. This approach allows for the precise and efficient attachment of detection molecules to antibodies or the direct labeling of cells that have been metabolically engineered to express azide groups on their surface.[4][5] This method offers high specificity and minimal background, as the DBCO-azide reaction is bioorthogonal, meaning it does not interfere with native biological processes.[2]

Applications in Flow Cytometry

The primary applications of this compound in flow cytometry revolve around the highly specific and covalent labeling of cells for detection and analysis.

  • Antibody Conjugation: The NHS ester group allows for the straightforward conjugation of the DBCO moiety to primary antibodies. These DBCO-functionalized antibodies can then be used to probe for specific cell surface markers. The subsequent introduction of an azide-modified fluorophore or other reporter molecule allows for highly specific and robust detection in a "pre-targeting" or "two-step" labeling approach.[2][6] This can be advantageous for multiplexing and for using sensitive fluorophores that may not withstand direct antibody conjugation protocols.

  • Metabolic Cell Labeling and Tracking: Cells can be metabolically engineered to express unnatural azide-containing sugars on their surface glycoproteins.[1][5] A fluorophore or other tag can be conjugated to this compound, and this complex can then be used to specifically label the azide-expressing cells for flow cytometric analysis and cell tracking.[1][4] This method is particularly useful for in vivo and in vitro cell tracking studies.[1]

Data Presentation

The following table summarizes representative quantitative data from flow cytometry experiments utilizing DBCO-based click chemistry for cell labeling.

Experiment TypeCell TypeLabeling StrategyAnalyteMean Fluorescence Intensity (MFI) - ControlMean Fluorescence Intensity (MFI) - LabeledReference
Metabolic LabelingT cellsAzide-labeled cells + DBCO-liposomes (DiD)DiD~10^3~10^5[7]
Metabolic LabelingRAW 264.7 macrophagesCHOL-PEG-DBCO + Azide-PEG4-Biotin + Streptavidin-FITCFITC~10^2~10^4[3]
Metabolic LabelingA549 cellsAc4ManNAz + DBCO-Cy5Cy5~10^2>10^4[1]

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the process of creating a DBCO-functionalized antibody for use in a two-step flow cytometry staining protocol.

Materials:

  • Antibody of interest (purified, in an amine-free buffer like PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns or dialysis equipment for purification

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (like Tris or glycine), the antibody must be purified by dialysis or with a desalting column.

    • Adjust the antibody concentration to 1-2 mg/mL.[8]

  • This compound Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.[2]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.[2][6]

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[2][6]

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.[2]

  • Purification:

    • Remove the excess, unreacted this compound and quenching buffer using a spin desalting column or by dialysis against PBS.

    • The purified DBCO-conjugated antibody is now ready for use in flow cytometry or can be stored according to the manufacturer's recommendations.

Protocol 2: Flow Cytometry Staining of Azide-Modified Cells

This protocol details the labeling of metabolically azide-labeled cells with a DBCO-conjugated fluorophore for flow cytometric analysis.

Materials:

  • Azide-modified cells (e.g., cultured with an azide-derivatized sugar like Ac4ManNAz)

  • DBCO-conjugated fluorophore

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% FBS and 1 mM EDTA)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest the azide-modified cells and wash them twice with PBS containing 1% FBS.[9]

  • Staining:

    • Resuspend the cells in the flow cytometry staining buffer.

    • Add the DBCO-conjugated fluorophore to the cell suspension at a final concentration of 10-20 µM.[4]

    • Incubate for 30-60 minutes at 37°C, protected from light.[4][9]

  • Washing:

    • Wash the cells three to four times with the flow cytometry staining buffer to remove any unbound DBCO-fluorophore.[4][9]

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer.

    • Analyze the labeled cells on a flow cytometer using the appropriate laser and emission filter for the chosen fluorophore.

Visualizations

Antibody_Conjugation_Workflow cluster_purification Antibody Preparation cluster_reagent_prep Reagent Preparation cluster_conjugation Conjugation cluster_quenching Quenching & Purification antibody Purified Antibody in Amine-Free Buffer reaction Incubate 30-60 min at Room Temperature antibody->reaction Add Molar Excess of DBCO Stock dbco_nhs This compound stock 10 mM Stock Solution dmso Anhydrous DMSO quench Add Quenching Buffer reaction->quench purify Purify (Desalting Column) quench->purify final_product DBCO-Conjugated Antibody purify->final_product

Caption: Workflow for conjugating an antibody with this compound.

Cell_Labeling_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cells Metabolically Azide-Labeled Cells wash1 Wash with PBS/FBS cells->wash1 incubation Incubate 30-60 min at 37°C wash1->incubation Add DBCO-Fluorophore dbco_fluor DBCO-Conjugated Fluorophore wash2 Wash 3-4x incubation->wash2 analysis Flow Cytometry Analysis wash2->analysis

Caption: Workflow for labeling azide-modified cells for flow cytometry.

References

Application Note: DBCO-PEG13-NHS Ester for Covalent Immobilization of Proteins on Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The precise and stable immobilization of proteins onto surfaces is critical for a wide range of applications, including the development of biosensors, antibody arrays, affinity chromatography matrices, and functionalized materials for cell culture and drug delivery. DBCO-PEG13-NHS ester is a heterobifunctional crosslinker designed to facilitate this process through a two-step, bioorthogonal reaction strategy.[1][2] This linker contains three key components:

  • N-hydroxysuccinimide (NHS) ester: This group reacts efficiently and specifically with primary amines (e.g., the side chain of lysine residues) on the protein surface under mild pH conditions to form a stable amide bond.[3][4]

  • Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free "click chemistry."[5] It reacts rapidly and with high specificity with azide-functionalized molecules or surfaces via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[][7] This reaction is bioorthogonal, meaning it does not interfere with native biological functional groups, ensuring that the protein's integrity is maintained.[][8]

  • Polyethylene Glycol (PEG13) Spacer: A 13-unit hydrophilic PEG chain that serves as a flexible spacer.[9] The PEG linker enhances the water solubility of the conjugate, reduces steric hindrance between the protein and the surface, minimizes non-specific binding, and can decrease the immunogenicity of the coupled protein.[10][11]

This application note provides a detailed protocol for using this compound to first modify a protein of interest and subsequently immobilize it onto an azide-functionalized surface.

Principle of the Method

The immobilization process is a two-stage procedure that provides excellent control over protein orientation and density.

  • Protein Modification: The protein is first "activated" by reacting its surface-exposed primary amine groups with the NHS ester moiety of the this compound linker. This step covalently attaches the DBCO group to the protein.

  • Surface Immobilization: The DBCO-modified protein is then introduced to a surface that has been pre-functionalized with azide groups. The DBCO and azide groups spontaneously react via the SPAAC mechanism, forming a stable triazole linkage that covalently immobilizes the protein to the surface.[12][13] This copper-free click reaction proceeds efficiently under physiological conditions.[]

G cluster_0 Step 1: Protein Modification cluster_1 Step 2: Surface Immobilization Protein Protein with Primary Amines (e.g., Lysine) DBCO_Protein DBCO-Modified Protein Protein->DBCO_Protein NHS Ester Reaction (forms Amide Bond) Linker This compound Linker->DBCO_Protein Immobilized_Protein Immobilized Protein on Surface DBCO_Protein->Immobilized_Protein SPAAC Click Reaction (forms Triazole Linkage) Azide_Surface Azide-Functionalized Surface Azide_Surface->Immobilized_Protein

Caption: Overall workflow for protein immobilization using this compound.

Experimental Protocols

The following are generalized protocols. Optimal conditions, such as molar excess of linker and reaction times, may need to be determined empirically for each specific protein and surface.

Protocol 1: Modification of Protein with this compound

This protocol describes the covalent attachment of the DBCO linker to the protein of interest.

Materials:

  • Protein of interest

  • This compound

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 7.2-8.4)[14]

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)[15]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes) to remove excess linker[14]

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the NHS-ester reaction.[15]

  • Prepare Linker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mM).[14][15] NHS esters are moisture-sensitive, so it is crucial to minimize their exposure to moisture.[15]

  • Conjugation Reaction: Add a calculated molar excess of the this compound stock solution to the protein solution. A 10- to 30-fold molar excess of the linker over the protein is a common starting point.[14][16]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Gentle mixing during incubation is recommended.[16]

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will hydrolyze any unreacted NHS ester. Incubate for an additional 15-30 minutes at room temperature.[16]

  • Purification: Remove the excess, unreacted linker and reaction byproducts from the DBCO-modified protein using size-exclusion chromatography, dialysis, or a spin desalting column. The purification buffer should be suitable for the next step (e.g., PBS).[14]

  • Characterization (Optional): The degree of labeling (DOL), or the average number of DBCO molecules per protein, can be determined by UV-Vis spectroscopy by measuring the absorbance at 280 nm (for protein) and ~309 nm (for DBCO).[17][18]

References

Application Notes and Protocols for Crosslinking Azide-Modified Oligonucleotides with DBCO-PEG13-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of "click chemistry," offers a robust and bioorthogonal method for the covalent ligation of biomolecules.[1][2] This copper-free reaction between a cyclooctyne, such as dibenzocyclooctyne (DBCO), and an azide proceeds with high efficiency and specificity under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules like oligonucleotides.[1][3] The DBCO-PEG13-NHS ester is a heterobifunctional linker designed to facilitate this process. The N-hydroxysuccinimide (NHS) ester reacts readily with primary amines to introduce the DBCO moiety, which is then available to "click" with an azide-modified oligonucleotide. The hydrophilic polyethylene glycol (PEG) spacer enhances solubility and minimizes steric hindrance.[4][5]

These application notes provide detailed protocols for the preparation of azide-modified oligonucleotides, their conjugation to a primary amine-containing molecule functionalized with this compound, and subsequent purification and characterization of the conjugate.

Key Applications

The ability to covalently link oligonucleotides to other molecules opens up a wide range of applications in research and drug development, including:

  • Development of Antibody-Oligonucleotide Conjugates (AOCs) for targeted therapies and diagnostic assays like immuno-PCR and proximity ligation assays.[6]

  • Creation of Aptamer-Drug Conjugates (ApDCs) for targeted drug delivery.

  • Immobilization of oligonucleotides on surfaces for microarray and biosensor development.[3]

  • Assembly of complex DNA nanostructures.

  • Labeling oligonucleotides with fluorescent dyes or other reporter molecules for imaging and detection.[7]

Data Presentation

Table 1: Optimization of DBCO-NHS Ester Activation of a Primary Amine-Containing Molecule

This table provides a summary of how varying the molar ratio of DBCO-NHS ester to a primary amine-containing molecule (e.g., a protein or an amino-modified oligonucleotide) can influence the degree of labeling and the subsequent yield of the oligonucleotide conjugate. The data is adapted from studies on antibody conjugation, which serves as a relevant model.

Molar Ratio (DBCO-NHS Ester : Molecule)Average DBCO per MoleculeConjugation Yield (Single Oligo)Conjugation Yield (Double Oligo)
5:1~2ModerateLow
10:1~4HighModerate
20:1~6HighHigh
30:1~8DecreasingHigh

Data adapted from studies on antibody-oligonucleotide conjugation. Yields are relative and can vary based on the specific molecules and reaction conditions.[8]

Table 2: Influence of Reaction Conditions on SPAAC Conjugation Yield

This table summarizes the effect of temperature and incubation time on the yield of the SPAAC reaction between a DBCO-activated molecule and an azide-modified oligonucleotide.

Temperature (°C)Incubation Time (hours)Relative Yield (Single Oligo Conjugate)Relative Yield (Double Oligo Conjugate)
42LowVery Low
416 (overnight)ModerateLow
22 (Room Temp)2ModerateLow
22 (Room Temp)4HighModerate
371HighModerate
372Very HighHigh

Data adapted from kinetic studies of antibody-oligonucleotide conjugation. A 3-fold molar excess of oligonucleotide to DBCO-activated molecule was used.[8]

Experimental Protocols

Protocol 1: Preparation of Azide-Modified Oligonucleotides

Oligonucleotides can be modified with an azide group at the 5', 3', or an internal position.[7] A common method is to start with an amino-modified oligonucleotide and react it with an azide-NHS ester.[7]

Materials:

  • Amino-modified oligonucleotide

  • Azide-NHS ester (e.g., 3-azidopropionic acid sulfo-NHS ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Purification supplies (e.g., desalting columns or HPLC)

Procedure:

  • Dissolve the amino-modified oligonucleotide in the conjugation buffer to a final concentration of 1-10 mg/mL.

  • Prepare a 10 mM stock solution of the azide-NHS ester in anhydrous DMSO immediately before use.

  • Add a 10- to 20-fold molar excess of the azide-NHS ester solution to the oligonucleotide solution.

  • Incubate the reaction for 1-2 hours at room temperature.

  • Purify the azide-modified oligonucleotide from the excess azide-NHS ester and byproducts using a desalting column or by ethanol precipitation.

  • Verify the modification by mass spectrometry.

Protocol 2: Activation of a Primary Amine-Containing Molecule with this compound

This protocol describes the labeling of a molecule containing a primary amine (e.g., a protein, peptide, or amino-modified oligonucleotide) with this compound.

Materials:

  • Primary amine-containing molecule

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification supplies (e.g., desalting columns)

Procedure:

  • Dissolve the primary amine-containing molecule in the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).[9]

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.[9]

  • Add a 20- to 30-fold molar excess of the this compound solution to the molecule solution. The final DMSO concentration should be below 20%.[1]

  • Incubate the reaction for 60 minutes at room temperature.[9]

  • (Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[9]

  • Remove the unreacted this compound using a desalting column equilibrated with the reaction buffer.

  • The DBCO-activated molecule is now ready for conjugation. It is recommended to use it immediately, although it can be stored at -20°C for up to a month (note that DBCO reactivity may decrease over time).[9]

Protocol 3: SPAAC "Click" Reaction for Oligonucleotide Conjugation

This protocol details the copper-free click reaction between the DBCO-activated molecule and the azide-modified oligonucleotide.

Materials:

  • DBCO-activated molecule (from Protocol 2)

  • Azide-modified oligonucleotide (from Protocol 1)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Mix the DBCO-activated molecule with a 2- to 4-fold molar excess of the azide-modified oligonucleotide in the reaction buffer.[1][9]

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. For faster reaction kinetics, incubation at 37°C for 1-2 hours can be performed.[1]

  • The reaction mixture now contains the desired oligonucleotide conjugate.

Protocol 4: Purification and Characterization of the Oligonucleotide Conjugate

Purification is crucial to remove unreacted starting materials. HPLC is a common and effective method.

Materials:

  • Crude conjugate mixture (from Protocol 3)

  • HPLC system with a suitable column (e.g., reverse-phase C8 or C18, or ion-exchange)[8]

  • Mobile phases (e.g., 0.1 M Triethylammonium acetate (TEAA) and acetonitrile for reverse-phase HPLC)[8]

  • SDS-PAGE analysis reagents (for protein-oligonucleotide conjugates)

  • UV-Vis spectrophotometer

Purification by Reverse-Phase HPLC:

  • Dissolve the crude conjugate mixture in 0.1 M TEAA.[8]

  • Load the sample onto a C8 or C18 reverse-phase HPLC column.[8]

  • Elute the components using a linear gradient of acetonitrile in 0.1 M TEAA (e.g., 5-95% acetonitrile over 30 minutes).[8]

  • Monitor the elution profile at 260 nm (for the oligonucleotide) and at a wavelength appropriate for the other molecule (e.g., 280 nm for a protein). The conjugate will absorb at both wavelengths.[8]

  • Collect the fractions corresponding to the conjugate peak.

  • Lyophilize the purified conjugate.

Characterization:

  • SDS-PAGE: For protein-oligonucleotide conjugates, a successful conjugation will result in a band shift to a higher molecular weight on an SDS-PAGE gel compared to the unconjugated protein.[1]

  • UV-Vis Spectroscopy: The formation of the conjugate can be monitored by the decrease in the characteristic absorbance of DBCO at around 310 nm.[1] The purity of the final product can be assessed by the ratio of absorbances (e.g., A260/A280 for a protein-oligonucleotide conjugate).

Mandatory Visualizations

experimental_workflow cluster_0 Preparation of Reactants cluster_1 Conjugation and Purification Amino-Oligo Amino-Oligo Azide-Oligo Azide-Oligo Amino-Oligo->Azide-Oligo Protocol 1: Azide Modification Azide-NHS Azide-NHS Azide-NHS->Azide-Oligo Click_Reaction SPAAC Click Reaction Azide-Oligo->Click_Reaction Protocol 3 Amine-Molecule Amine-Molecule DBCO-Molecule DBCO-Molecule Amine-Molecule->DBCO-Molecule Protocol 2: DBCO Activation DBCO-PEG13-NHS DBCO-PEG13-NHS DBCO-PEG13-NHS->DBCO-Molecule DBCO-Molecule->Click_Reaction Purification Purification (HPLC) Click_Reaction->Purification Protocol 4 Final_Conjugate Purified Oligonucleotide Conjugate Purification->Final_Conjugate

Caption: Experimental workflow for oligonucleotide conjugation.

signaling_pathway Amine Primary Amine (-NH2) Amide_Bond Stable Amide Bond (-NH-CO-) Amine->Amide_Bond NHS Ester Reaction NHS_Ester This compound NHS_Ester->Amide_Bond DBCO DBCO Moiety Amide_Bond->DBCO Triazole Stable Triazole Linkage DBCO->Triazole SPAAC 'Click' Azide Azide Group (-N3) Azide->Triazole

Caption: Chemical reactions in the crosslinking process.

References

Troubleshooting & Optimization

Low labeling efficiency with DBCO-PEG13-NHS ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO-PEG13-NHS ester. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve optimal labeling efficiency in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the labeling of proteins, antibodies, and other amine-containing biomolecules with this compound.

Question: Why am I observing low or no labeling of my protein/antibody?

Answer: Low labeling efficiency can stem from several factors. Here is a systematic approach to troubleshooting the issue:

1. Reagent Quality and Handling:

  • Hydrolysis of NHS Ester: The N-hydroxysuccinimide (NHS) ester is moisture-sensitive and can rapidly hydrolyze in aqueous solutions, rendering it inactive.[1][2][3][4][5][6]

    • Recommendation: Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[2][4][5][6] Reconstitute the this compound in anhydrous DMSO or DMF immediately before use.[2][3][7][8][9] Unused stock solutions in anhydrous solvents should be stored at -20°C for no more than 2-3 months.[8]

  • Solvent Quality: The quality of the organic solvent used to dissolve the NHS ester is critical.

    • Recommendation: Use fresh, high-quality anhydrous DMSO or DMF.[3][9] Old or improperly stored DMF can degrade to form dimethylamine, which will compete with your biomolecule for reaction with the NHS ester.[3][9]

2. Reaction Buffer Conditions:

  • Incorrect pH: The reaction between the NHS ester and a primary amine is highly pH-dependent.[9][10][11] At acidic pH, the primary amines are protonated and less nucleophilic. At very high pH, the rate of NHS ester hydrolysis increases significantly.[3][9][11]

    • Recommendation: The optimal pH for the reaction is between 7.0 and 9.0, with a widely recommended range of 8.3-8.5.[9][10][] Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer.[2][4][9]

  • Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for the this compound, leading to significantly reduced labeling efficiency.[1][2][4][9]

    • Recommendation: Ensure your protein or antibody is in an amine-free buffer before initiating the conjugation reaction. If necessary, perform a buffer exchange using dialysis or a desalting column.[8] Also, avoid buffers containing sodium azide, as it can react with the DBCO group.[2][8]

3. Experimental Parameters:

  • Suboptimal Molar Ratio: An inappropriate molar ratio of this compound to your biomolecule can result in either incomplete labeling or precipitation.

    • Recommendation: The optimal molar ratio should be determined empirically for each specific protein or antibody. Start with a molar excess of 5 to 10 moles of the DBCO reagent per mole of antibody.[13][14] For lower protein concentrations (< 5 mg/ml), a higher molar excess (20- to 50-fold) may be required.[2][4][5]

  • Low Protein Concentration: The concentration of your target biomolecule can influence the reaction kinetics.

    • Recommendation: For efficient labeling, it is recommended to use a protein concentration of at least 1-2 mg/mL.[8][]

4. Protein/Antibody Specific Issues:

  • Accessibility of Primary Amines: The primary amines (typically on lysine residues) on your protein of interest may be sterically hindered or located in the protein's core, making them inaccessible to the labeling reagent. The hydrophilic PEG13 spacer is designed to minimize steric hindrance.[15][16][17]

  • Precipitation: Using a high molar excess of a hydrophobic DBCO reagent can sometimes lead to the precipitation of the protein or the reagent itself.[13][14]

    • Recommendation: If you observe precipitation, try reducing the molar excess of the this compound in the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for performing the labeling reaction?

A1: The recommended buffer is a non-amine-containing buffer with a pH between 7.0 and 9.0. Phosphate-buffered saline (PBS) at pH 7.4, or carbonate/bicarbonate or borate buffers at pH 8.0-8.5 are commonly used.[2][4][9] It is crucial to avoid buffers such as Tris or glycine, as they contain primary amines that will compete in the reaction.[1][2][4][9]

Q2: How should I store the this compound?

A2: The solid form of this compound should be stored at -20°C, protected from light and moisture.[7][15][16][18] After reconstitution in an anhydrous solvent like DMSO or DMF, it is best to use it immediately.[2][4][5] If necessary, aliquots of the stock solution can be stored at -20°C for a short period (up to a few months), but repeated freeze-thaw cycles should be avoided.[8]

Q3: What molar ratio of this compound to my antibody should I use?

A3: The optimal molar ratio is protein-dependent and should be optimized. A good starting point for antibodies is a 5 to 10-fold molar excess of the DBCO reagent.[13][14] For other proteins, a range of 10 to 50-fold molar excess may be necessary depending on the protein's concentration and the number of available primary amines.[2][4][5]

Q4: Can I use this reagent if my antibody solution contains stabilizers like BSA or gelatin?

A4: No, stabilizers like Bovine Serum Albumin (BSA) or gelatin are proteins that contain primary amines and will compete with your target antibody for labeling. These should be removed from the antibody solution before starting the conjugation reaction, for example, by using an antibody purification kit.[8]

Q5: How long should I incubate the reaction?

A5: Typical incubation times are between 30 minutes and 2 hours at room temperature, or 2 hours to overnight at 4°C.[1][2][5][19] Longer incubation times may improve efficiency in some cases.[2][5]

Experimental Protocols & Data

Recommended Reaction Parameters
ParameterRecommended ValueNotes
pH 7.0 - 9.0 (Optimal: 8.3-8.5)Higher pH increases reaction rate but also hydrolysis of NHS ester.[3][9][11]
Buffer Amine-free (e.g., PBS, Borate, Carbonate)Avoid Tris, Glycine, and other primary amine-containing buffers.[1][2][4][9]
Molar Excess 5-10x for AntibodiesThis is a starting point and should be optimized.[13][14]
10-50x for other ProteinsDependent on protein concentration and available amines.[2][4][5]
Protein Conc. > 1-2 mg/mLHigher concentrations favor the labeling reaction.[8][]
Reaction Time 30 min - 2 hours at RTCan be extended to overnight at 4°C.[1][2][5][19]
Temperature Room Temperature or 4°CRoom temperature is generally faster.
Solvent Anhydrous DMSO or DMFEnsure high quality and freshness of the solvent.[3][7][9]
General Protocol for Antibody Labeling
  • Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4-8.5) at a concentration of 1-2 mg/mL. If necessary, perform a buffer exchange.[8]

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[8]

  • Initiate Labeling Reaction: Add the desired molar excess of the this compound stock solution to the antibody solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[1]

  • Quench Reaction (Optional): The reaction can be quenched by adding an amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM and incubating for 15-30 minutes.[2][8][19]

  • Purification: Remove excess, unreacted this compound and reaction byproducts using a desalting column or dialysis.

Visualizations

Experimental Workflow for Antibody Labeling

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification antibody Antibody in Storage Buffer buffer_exchange Buffer Exchange (e.g., Desalting Column) antibody->buffer_exchange mix Combine Antibody and DBCO-PEG13-NHS buffer_exchange->mix reagent DBCO-PEG13-NHS (Lyophilized) dissolve Dissolve in Anhydrous DMSO/DMF reagent->dissolve dissolve->mix incubate Incubate (1-2h at RT) mix->incubate quench Quench Reaction (Optional, e.g., Tris) incubate->quench purify Purify Conjugate (e.g., Desalting Column) incubate->purify If not quenching quench->purify final_product Labeled Antibody purify->final_product NHS_Ester_Reaction reactant1 Protein-NH2 (Primary Amine) product Protein-NH-CO-PEG13-DBCO (Stable Amide Bond) reactant1->product reactant2 This compound reactant2->product pH 7.0-9.0 byproduct N-Hydroxysuccinimide (Leaving Group) reactant2->byproduct hydrolysis_product DBCO-PEG13-COOH (Inactive) reactant2->hydrolysis_product Hydrolysis (Side Reaction) water H2O water->hydrolysis_product

References

How to prevent hydrolysis of DBCO-PEG13-NHS ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information to prevent the hydrolysis of DBCO-PEG13-NHS ester during bioconjugation experiments. By understanding the factors that contribute to the degradation of the N-hydroxysuccinimide (NHS) ester, you can optimize your reaction conditions to maximize conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional crosslinker. It contains a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry reactions with azide-containing molecules and an N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines (-NH₂) found on proteins, peptides, and other biomolecules.[1][2] The polyethylene glycol (PEG13) spacer is long and hydrophilic, which improves water solubility and reduces steric hindrance.[1]

Q2: What is hydrolysis in the context of this compound?

Hydrolysis is a chemical reaction where the NHS ester reacts with water, leading to the cleavage of the ester bond. This reaction converts the amine-reactive NHS ester into an unreactive carboxylic acid, rendering the DBCO-PEG13 linker incapable of conjugating to your target molecule.[3][4] This process competes with the desired aminolysis (reaction with a primary amine).[5][]

Q3: Why is it critical to prevent the hydrolysis of the NHS ester?

Preventing hydrolysis is crucial for achieving high conjugation yields. If a significant portion of the this compound is hydrolyzed, there will be fewer molecules available to react with your target amine-containing molecule, resulting in a lower efficiency of your labeling or crosslinking experiment.[7][8]

Q4: What are the main factors that influence the rate of NHS ester hydrolysis?

The primary factors influencing the rate of hydrolysis are:

  • pH: The rate of hydrolysis increases significantly with higher pH.[3][7]

  • Temperature: Higher temperatures can accelerate the rate of hydrolysis.

  • Moisture: NHS esters are moisture-sensitive. Exposure to water in the solid form or in non-anhydrous solvents will lead to degradation.[9][10][11]

  • Buffer Composition: The presence of primary amines in the buffer will compete with the target molecule for reaction with the NHS ester.[3][7]

Troubleshooting Guide: Preventing Hydrolysis

Symptom Potential Cause Recommended Solution
Low conjugation efficiency or no reaction Hydrolysis of the this compound before or during the reaction.1. Optimize pH: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5.[3] The optimal pH for many NHS ester couplings is between 8.3-8.5.[7][12][13] 2. Use Amine-Free Buffers: Use buffers that do not contain primary amines, such as phosphate, bicarbonate, borate, or HEPES.[3][7][9] Avoid Tris-based buffers.[3][7] 3. Prepare Fresh Reagents: Dissolve the this compound in anhydrous DMSO or DMF immediately before use.[12][14] Aqueous solutions of NHS esters should be used right away.[7] 4. Control Temperature: Perform the reaction at room temperature or 4°C. While slower, 4°C can help minimize hydrolysis.[3]
Inconsistent results between experiments Degradation of the solid this compound due to improper storage.1. Proper Storage: Store the solid reagent in a desiccated, dark environment at -20°C for long-term storage.[1][2][15][16] For short-term storage, 0-4°C is acceptable.[15] 2. Handling Precautions: Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[10][11] After use, purge the vial with an inert gas like argon or nitrogen before resealing.[9]
Need to quench the reaction To stop the conjugation process at a specific time point.Add a buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.[3][11] This will react with any remaining active NHS ester.

Data Presentation: pH and Temperature Effects on NHS Ester Stability

The stability of an NHS ester is highly dependent on the pH of the aqueous environment. The following table summarizes the half-life of a typical NHS ester at different pH values and temperatures.

pH Temperature Half-life of NHS Ester Reference
7.00°C4-5 hours[3]
8.04°C~1 hour[17]
8.5Room TempSignificantly shorter[5][18]
8.64°C10 minutes[3][17]

Experimental Protocols

Protocol 1: Preparation of Amine-Free Reaction Buffer (0.1 M Sodium Phosphate Buffer, pH 7.5)
  • Prepare Stock Solutions:

    • Solution A: 0.1 M sodium phosphate monobasic (NaH₂PO₄).

    • Solution B: 0.1 M sodium phosphate dibasic (Na₂HPO₄).

  • Mix Solutions: In a beaker, combine the appropriate volumes of Solution A and Solution B to achieve the target pH of 7.5. Use a calibrated pH meter to monitor the pH as you mix.

  • Final Volume: Adjust the final volume with high-purity water.

  • Storage: Store the buffer at 4°C.

Protocol 2: General Procedure for Conjugation of this compound to a Protein
  • Prepare Protein Solution: Dissolve your amine-containing protein in the prepared amine-free reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5) to a concentration of 1-10 mg/mL.[7]

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM. Ensure the solvent is of high quality and amine-free.[7][12]

  • Initiate Conjugation: Add the desired molar excess of the this compound stock solution to the protein solution. Gently mix immediately.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[11][12] Protect from light if the DBCO moiety is sensitive.

  • Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.[11]

  • Purification: Remove excess, unreacted, and hydrolyzed DBCO-PEG13 linker using an appropriate method such as gel filtration, dialysis, or chromatography.[12]

Visualizations

Hydrolysis_vs_Aminolysis cluster_0 Desired Reaction: Aminolysis cluster_1 Competing Reaction: Hydrolysis DBCO_PEG_NHS This compound Conjugate Stable Amide Bond (DBCO-PEG13-Protein) DBCO_PEG_NHS->Conjugate + Primary_Amine Primary Amine (e.g., on a protein) Primary_Amine->Conjugate NHS_byproduct1 N-hydroxysuccinimide Conjugate->NHS_byproduct1 releases DBCO_PEG_NHS_2 This compound Hydrolyzed_Product Inactive Carboxylic Acid (DBCO-PEG13-COOH) DBCO_PEG_NHS_2->Hydrolyzed_Product + (especially at high pH) Water Water (H₂O) Water->Hydrolyzed_Product NHS_byproduct2 N-hydroxysuccinimide Hydrolyzed_Product->NHS_byproduct2 releases

Caption: Competing reactions of this compound.

Experimental_Workflow Start Start Prep_Buffer Prepare Amine-Free Buffer (pH 7.2-8.5) Start->Prep_Buffer Prep_Protein Dissolve Protein in Buffer Prep_Buffer->Prep_Protein Mix Add NHS Ester to Protein Prep_Protein->Mix Prep_NHS Dissolve DBCO-PEG13-NHS in Anhydrous DMSO/DMF Prep_NHS->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify Conjugate Incubate->Purify if not quenching Quench->Purify End End Purify->End

Caption: Workflow to minimize hydrolysis during conjugation.

References

Technical Support Center: Troubleshooting Guide & FAQs

Author: BenchChem Technical Support Team. Date: November 2025

This guide addresses common issues encountered when working with DBCO-PEG13-NHS ester, a frequently used reagent in bioconjugation, particularly for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer. What should I do?

A1: this compound has poor solubility in aqueous buffers alone.[1] It is recommended to first dissolve the ester in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to your reaction buffer.[2][3][4][5][6] The final concentration of the organic solvent in the reaction mixture should be kept low, typically not exceeding 10%, to avoid denaturation of proteins or other biomolecules.[5][6]

Q2: What is the optimal pH for reacting this compound with my protein?

A2: The optimal pH for the reaction of an NHS ester with primary amines (like the lysine residues on a protein) is between 7.2 and 8.5.[3] A commonly used pH is 8.3-8.5.[2] At this pH, the primary amines are deprotonated and available for reaction, while the rate of hydrolysis of the NHS ester is still manageable.

Q3: Which buffers are compatible with this compound reactions?

A3: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[4][5][6][7] Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers.[3] Buffers containing Tris (e.g., TBS) or glycine should be avoided.[4][5][6]

Q4: How quickly does the NHS ester hydrolyze in aqueous solutions?

A4: The NHS ester group is susceptible to hydrolysis in aqueous environments, and the rate of hydrolysis increases with pH.[3][8] The half-life of an NHS ester can range from 4-5 hours at pH 7 and 0°C to as short as 10 minutes at pH 8.6 and 4°C.[3][8] Therefore, it is essential to prepare the solution of this compound immediately before use and not to store it in an aqueous solution.[5][6]

Troubleshooting Guide: this compound Dissolution

This guide provides a step-by-step approach to troubleshoot issues with dissolving this compound.

Problem: Precipitate forms when adding the this compound solution to the aqueous buffer.

Possible Cause & Solution

  • Low Aqueous Solubility: The inherent low aqueous solubility of the DBCO moiety can cause precipitation, even with the hydrophilic PEG linker.

    • Solution: Ensure the initial stock solution in organic solvent is sufficiently concentrated to keep the final organic solvent percentage in the reaction low (ideally ≤10%). Add the organic stock solution to the aqueous buffer slowly while vortexing or stirring to facilitate mixing.

  • Incorrect Buffer Choice: Using a buffer that is incompatible or at a suboptimal pH can affect solubility and reactivity.

    • Solution: Verify that your buffer does not contain primary amines (e.g., Tris, glycine).[4][5][6] Switch to a recommended buffer such as PBS, HEPES, or borate within the optimal pH range of 7.2-8.5.[3]

  • Reagent Quality: The this compound may have degraded due to moisture.

    • Solution: NHS esters are moisture-sensitive.[5][6] Always warm the vial to room temperature before opening to prevent condensation.[4][5][6] Use high-quality, anhydrous grade organic solvents for reconstitution.[9]

Data Presentation: Solubility of this compound
SolventSolubilityNotes
Aqueous Buffers (e.g., PBS) PoorNot recommended for direct dissolution.[1]
Dimethyl Sulfoxide (DMSO) SolubleRecommended for preparing a concentrated stock solution.[2][4][5][10] Use anhydrous grade.
Dimethylformamide (DMF) SolubleRecommended for preparing a concentrated stock solution.[2][4][5][10] Ensure it is amine-free as DMF can degrade to dimethylamine.
Dichloromethane (DCM) SolubleAn alternative organic solvent.[10]

Experimental Protocols

Protocol: Preparation of this compound Stock Solution and Conjugation to a Protein
  • Equilibrate Reagents: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[4][5][6]

  • Prepare Protein Solution: Dissolve your protein in a suitable amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.4) at a concentration of 1-10 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[4][5] Do not store the reconstituted reagent.[5][6]

  • Conjugation Reaction:

    • Add the calculated amount of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester is commonly used.[11]

    • Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[5][6]

    • Add the stock solution slowly while gently vortexing the protein solution to ensure mixing and prevent localized precipitation.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[5]

  • Quenching (Optional): To stop the reaction, you can add a small amount of an amine-containing buffer like Tris to a final concentration of 20-50 mM.[12]

  • Purification: Remove the unreacted this compound and byproducts using a desalting column, dialysis, or gel filtration.[5][7]

Mandatory Visualization

TroubleshootingWorkflow start Start: this compound not dissolving in buffer check_solvent Is the ester being dissolved in an organic solvent first? start->check_solvent dissolve_in_dmso Dissolve in anhydrous DMSO or DMF check_solvent->dissolve_in_dmso No check_buffer_type Is the reaction buffer amine-free (e.g., no Tris)? check_solvent->check_buffer_type Yes dissolve_in_dmso->check_buffer_type use_pbs_hepes Switch to PBS, HEPES, or Borate buffer check_buffer_type->use_pbs_hepes No check_ph Is the buffer pH between 7.2 and 8.5? check_buffer_type->check_ph Yes use_pbs_hepes->check_ph adjust_ph Adjust pH to 7.2-8.5 check_ph->adjust_ph No check_addition_method Is the organic stock added slowly with mixing? check_ph->check_addition_method Yes adjust_ph->check_addition_method slow_addition Add stock solution dropwise while vortexing check_addition_method->slow_addition No check_reagent_handling Was the reagent vial warmed to room temperature before opening? check_addition_method->check_reagent_handling Yes slow_addition->check_reagent_handling warm_vial Always equilibrate vial to room temperature first check_reagent_handling->warm_vial No success Successful Dissolution and Reaction check_reagent_handling->success Yes warm_vial->success

Caption: Troubleshooting workflow for dissolving this compound.

References

Technical Support Center: Optimizing pH for DBCO-PEG13-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the pH for reactions involving DBCO-PEG13-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with primary amines?

The optimal pH for the reaction between an NHS ester and a primary amine (e.g., lysine residues on a protein) is between 7.2 and 8.5.[1][2] A commonly recommended pH is 8.3-8.5.[3][4][5] Within this range, the primary amine is sufficiently deprotonated to be nucleophilic, while the hydrolysis of the NHS ester is manageable.

Q2: What are the consequences of using a pH outside the optimal range?

  • pH too low (below 7): At acidic pH, primary amines are predominantly in their protonated form (-NH3+). This protonated amine is not a strong enough nucleophile to react efficiently with the NHS ester, leading to a significantly lower or no labeling yield.[3][4][5]

  • pH too high (above 8.5): In highly alkaline conditions, the rate of NHS ester hydrolysis increases dramatically.[1][6] This competing reaction, where the NHS ester reacts with water instead of the amine, will reduce the amount of available reagent and lead to lower conjugation efficiency.[1][6]

Q3: How does pH affect the stability of the DBCO and NHS ester functional groups?

  • NHS Ester Stability: The NHS ester group is susceptible to hydrolysis, and the rate of this hydrolysis is highly dependent on the pH. The higher the pH, the faster the hydrolysis.[1][6] For instance, the half-life of an NHS ester can decrease from several hours at pH 7 to just minutes at pH 8.6.[1]

  • DBCO Group Stability: The DBCO group is generally stable within the recommended pH range for NHS ester coupling (pH 7-9).[7][8] However, it is advisable to avoid strongly acidic or basic conditions for prolonged periods. For long-term storage of DBCO-labeled molecules, buffers containing azides or thiols should be avoided as they can potentially react with the DBCO group.[7][8]

Q4: Which buffers are recommended for this reaction, and which should be avoided?

  • Recommended Buffers: Amine-free buffers are essential. Good choices include phosphate-buffered saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers, all adjusted to a pH between 7.2 and 8.5.[1][8]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided for the reaction itself as they will compete with the target molecule for reaction with the NHS ester.[1][8] However, these buffers are useful for quenching the reaction once it is complete.[1]

Q5: How can I monitor and control the pH during a large-scale reaction?

During large-scale labeling reactions, the hydrolysis of the NHS ester can release N-hydroxysuccinimide and an acid, which can cause the pH of the reaction mixture to decrease over time.[3][5] It is advisable to use a more concentrated buffer (e.g., 100 mM) or to periodically monitor the pH and adjust it as necessary with a dilute base to maintain it within the optimal range.[3][5]

Troubleshooting Guide

Problem Probable Cause (pH-Related) Recommended Solution
Low or No Labeling Efficiency The reaction pH was too low (< 7.0), causing protonation of the primary amines on the target molecule.Ensure the reaction buffer is correctly prepared and adjusted to pH 7.2-8.5. Use a calibrated pH meter.
A buffer containing primary amines (e.g., Tris, glycine) was used for the reaction, which competed with the target molecule.Use a non-amine-containing buffer such as PBS, HEPES, or Borate for the conjugation reaction.[1][8]
Inconsistent Labeling Results The pH of the reaction mixture dropped during the incubation period due to NHS ester hydrolysis, especially in large-scale reactions.Use a higher concentration buffer (e.g., 0.1 M) to improve its buffering capacity.[3][5] Monitor the pH during the reaction and adjust if necessary.
Reagent Appears Inactive The this compound was prematurely hydrolyzed due to being dissolved in a high pH buffer and stored before use.Prepare the stock solution of the NHS ester in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before starting the conjugation.[4][8]

Data Presentation

Table 1: pH-Dependent Hydrolysis of NHS Esters

This table summarizes the effect of pH on the stability of the NHS ester group in an aqueous solution. The half-life indicates the time it takes for 50% of the NHS ester to be hydrolyzed.

pHTemperature (°C)Half-life
7.004-5 hours[1]
8.54~10 minutes[1]
8.6410 minutes[6]

Experimental Protocols

Protocol: General Procedure for Labeling a Protein with this compound

  • Buffer Preparation: Prepare a suitable amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 8.0) and ensure the pH is accurately adjusted.

  • Protein Preparation: Dissolve the protein to be labeled in the reaction buffer to a concentration of 1-10 mg/mL.[4] If the protein is stored in a buffer containing amines (like Tris), it must be exchanged into the amine-free reaction buffer using dialysis or a desalting column.

  • NHS Ester Stock Solution Preparation: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10 mM.[8]

  • Reaction Setup: Add a calculated molar excess of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess is common for proteins.[8] Gently mix immediately after adding the reagent.

  • Incubation: Incubate the reaction at room temperature for 30 minutes to 1 hour, or at 4°C for 2-4 hours.[1][8]

  • Quenching (Optional): To stop the reaction, add a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[8] Incubate for 15-30 minutes.

  • Purification: Remove the excess, unreacted this compound and byproducts from the labeled protein using gel filtration (desalting column) or dialysis.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction p1 Prepare Amine-Free Buffer (pH 7.2-8.5) p2 Dissolve Target Molecule in Buffer p1->p2 p3 Prepare NHS Ester Stock in DMSO/DMF r1 Add NHS Ester to Target Molecule p2->r1 p3->r1 r2 Incubate (RT or 4°C) r1->r2 q1 Quench Reaction (e.g., Tris buffer) r2->q1 q2 Purify Conjugate q1->q2 ph_dependency Reagent This compound + Primary Amine (-NH2) Low_pH Low pH (< 7.0) Protonated Amine (-NH3+) Reagent->Low_pH Optimal_pH Optimal pH (7.2-8.5) Reagent->Optimal_pH High_pH High pH (> 8.5) Reagent->High_pH No_Reaction No Reaction Low_pH->No_Reaction Favored Desired_Product Stable Amide Bond (Desired Product) Optimal_pH->Desired_Product Favored Hydrolysis NHS Ester Hydrolysis (Side Reaction) Optimal_pH->Hydrolysis Competing High_pH->Hydrolysis Favored

References

Technical Support Center: Troubleshooting Poor Yield in SPAAC Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, specifically focusing on poor reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My SPAAC reaction is showing low or no product formation. What are the most common causes?

Low or no yield in a SPAAC reaction can stem from several factors, ranging from reagent quality to reaction conditions. The most common culprits include:

  • Poor Reagent Quality: The purity and stability of your azide and cyclooctyne reagents are paramount. Degradation of reagents, especially the strained cyclooctyne, can significantly impede the reaction.

  • Suboptimal Reaction Conditions: Factors such as pH, buffer composition, and temperature can have a substantial impact on SPAAC kinetics.[1][2][3]

  • Incorrect Stoichiometry: An inappropriate ratio of azide to cyclooctyne can lead to incomplete conversion.

  • Low Reagent Concentration: Dilute reaction mixtures can lead to slow reaction rates and consequently, low yields within a given timeframe.

  • Steric Hindrance: Bulky substituents near the azide or alkyne functional groups can sterically hinder the cycloaddition.

Q2: How can I assess the quality of my cyclooctyne and azide reagents?

Ensuring the integrity of your starting materials is a critical first step in troubleshooting.

  • Cyclooctyne Reagents (e.g., DBCO, DIBO):

    • Appearance: High-quality cyclooctynes are typically white to off-white crystalline solids. Any significant discoloration may indicate degradation.

    • Solubility: Ensure the reagent dissolves completely in the chosen solvent. Poor solubility can indicate impurities or degradation.

    • Analytical Characterization: If in doubt, re-characterize the reagent using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

  • Azide Reagents:

    • Purity: Use highly purified azides. Impurities can compete in side reactions or inhibit the desired cycloaddition.

    • Stability: While generally stable, organic azides can be sensitive to certain conditions. Ensure proper storage as recommended by the supplier.

Q3: What are the optimal reaction conditions for a SPAAC reaction?

The optimal conditions can be system-dependent, but here are some general guidelines based on published data:

  • pH: The reaction rate is pH-dependent. Generally, higher pH values tend to increase reaction rates. A pH range of 7-9 is commonly employed.[2][4]

  • Buffer Selection: The choice of buffer can significantly influence the reaction kinetics. For example, reactions in HEPES buffer have been shown to have higher rate constants compared to PBS.[1][2] Cell culture media like DMEM have also been used successfully.[1][2]

  • Temperature: SPAAC reactions are typically performed at room temperature (25°C) or physiological temperature (37°C).[1][2] Elevated temperatures are generally not required due to the inherent reactivity of the strained alkyne.

  • Solvent: While SPAAC is renowned for its biocompatibility in aqueous buffers, organic co-solvents like DMSO or acetonitrile can be used to improve the solubility of hydrophobic reactants.[2]

Q4: My reaction seems to be very slow. How can I increase the reaction rate?

If your reaction is proceeding too slowly, consider the following strategies:

  • Choice of Cyclooctyne: The structure of the cyclooctyne has a dramatic effect on the reaction rate. More strained cyclooctynes generally react faster. For instance, DIBO and its derivatives often exhibit faster kinetics than simpler cyclooctynes.[5][6]

  • Increase Concentration: Increasing the concentration of your reactants will lead to a faster reaction rate according to the principles of chemical kinetics.

  • Optimize pH and Buffer: As mentioned previously, adjusting the pH to a slightly more basic level and selecting an appropriate buffer like HEPES can enhance the reaction speed.[1][2]

  • Incorporate a PEG Linker: The presence of a PEG linker on one of the reactants has been shown to enhance reaction rates.[1][2][3]

Quantitative Data Summary

The following tables summarize key quantitative data to aid in experimental design and troubleshooting.

Table 1: Comparison of Second-Order Rate Constants for Common Cyclooctynes with Benzyl Azide.

CyclooctyneRate Constant (M⁻¹s⁻¹)SolventReference
DIBO0.0567Methanol[5]
DIBO-ketone0.2590Methanol[5]
DBCO (in Sulfo DBCO-amine)0.32 - 1.22Various Buffers[1][2]
BCNVariesVaries[6]
DIFOVariesVaries[6]
BARACVariesVaries[6]

Note: Rate constants can vary significantly based on the specific azide, solvent, and temperature.

Table 2: Effect of Buffer and pH on SPAAC Reaction Rates (Sulfo DBCO-amine with azides). [1][2]

BufferpHRate Constant Range (M⁻¹s⁻¹)
PBS70.32 - 0.85
HEPES70.55 - 1.22
MES5-6Varies
Borate Buffer8-10Varies (Generally higher rates at higher pH)
DMEMN/A0.59 - 0.97
RPMIN/A0.27 - 0.77

Experimental Protocols

General Protocol for a Trial SPAAC Reaction

This protocol is a starting point and should be optimized for your specific reactants.

  • Reagent Preparation:

    • Prepare a stock solution of your azide-containing molecule (e.g., 10 mM in DMSO or an appropriate buffer).

    • Prepare a stock solution of your cyclooctyne-containing molecule (e.g., 10 mM in DMSO or an appropriate buffer).

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired volume of the azide stock solution.

    • Add the reaction buffer (e.g., 100 mM HEPES, pH 7.5) to bring the volume to 90% of the final reaction volume.

    • Initiate the reaction by adding the desired volume of the cyclooctyne stock solution. A 1.5 to 2-fold excess of one reagent is often used to drive the reaction to completion.

  • Incubation:

    • Incubate the reaction at room temperature or 37°C.

    • Allow the reaction to proceed for a time determined by the known kinetics of your cyclooctyne (this can range from minutes to several hours).

  • Monitoring the Reaction:

    • The reaction progress can be monitored by techniques such as LC-MS, HPLC, or SDS-PAGE (for protein conjugations).

  • Purification:

    • Once the reaction is complete, purify the product using an appropriate method, such as size-exclusion chromatography, affinity chromatography, or HPLC.

Visualizations

SPAAC_Troubleshooting_Workflow start Poor SPAAC Yield reagent_quality Check Reagent Quality (Purity, Stability) start->reagent_quality reagent_ok Reagents OK? reagent_quality->reagent_ok reaction_conditions Optimize Reaction Conditions (pH, Buffer, Temp) conditions_ok Conditions Optimized? reaction_conditions->conditions_ok stoichiometry Verify Stoichiometry & Concentration stoich_ok Stoichiometry Correct? stoichiometry->stoich_ok sterics Assess Steric Hindrance sterics_ok Steric Issues? sterics->sterics_ok reagent_ok->reaction_conditions Yes replace_reagents Replace/Purify Reagents reagent_ok->replace_reagents No conditions_ok->stoichiometry Yes adjust_conditions Adjust pH, Buffer, or Use Co-solvent conditions_ok->adjust_conditions No stoich_ok->sterics Yes adjust_stoich Adjust Reagent Ratio & Increase Concentration stoich_ok->adjust_stoich No redesign_construct Redesign Reactants with Longer Linkers sterics_ok->redesign_construct Yes end_good Successful Reaction sterics_ok->end_good No replace_reagents->end_good adjust_conditions->end_good adjust_stoich->end_good redesign_construct->end_good

Caption: A workflow diagram for troubleshooting poor yield in SPAAC reactions.

SPAAC_Influencing_Factors cluster_reagents Reagents cluster_conditions Reaction Conditions cluster_properties Molecular Properties azide Azide (Purity, Electronics) yield Reaction Yield & Rate azide->yield cyclooctyne Cyclooctyne (Strain, Purity) cyclooctyne->yield ph pH ph->yield buffer Buffer buffer->yield temperature Temperature temperature->yield solvent Solvent solvent->yield sterics Steric Hindrance sterics->yield linker Linker Presence (e.g., PEG) linker->yield

Caption: Factors influencing the yield and rate of SPAAC reactions.

References

Removing unreacted DBCO-PEG13-NHS ester from a sample

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted DBCO-PEG13-NHS ester from their samples.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of this compound?

The molecular weight of this compound is approximately 1046.16 g/mol .[1][2][3][4][5][6] This information is crucial when selecting the appropriate molecular weight cutoff (MWCO) for purification methods like dialysis or ultrafiltration.

Q2: What are the common methods to remove unreacted this compound?

Common and effective methods for removing unreacted this compound from a sample after a conjugation reaction include:

  • Size Exclusion Chromatography (SEC): This is a highly effective method that separates molecules based on their size. Desalting columns, such as Zeba™ Spin Desalting Columns, are a popular and efficient form of SEC for this purpose.[7][8][9]

  • Dialysis: This method involves the use of a semi-permeable membrane to separate the larger conjugated product from the smaller, unreacted this compound.[7]

  • Ultrafiltration: This technique uses centrifugal force to pass the sample through a membrane with a specific MWCO, retaining the larger conjugate while the smaller, unreacted linker passes through.[7]

Q3: How do I choose the right purification method?

The choice of purification method depends on several factors, including the size of your molecule of interest (e.g., antibody, protein), the required purity, sample volume, and available equipment.

  • For large molecules like antibodies (>100 kDa): Dialysis with a high MWCO membrane (e.g., 10 kDa) or size exclusion chromatography are both excellent choices.[7]

  • For smaller proteins or peptides: Size exclusion chromatography or ultrafiltration with an appropriate MWCO would be more suitable.

  • For quick and efficient removal from small sample volumes: Spin desalting columns are often the most convenient option.[8]

Q4: Should I quench the reaction before purification?

Yes, it is highly recommended to quench the reaction before purification. The NHS ester group is susceptible to hydrolysis, but adding a quenching agent ensures that any remaining reactive NHS esters are deactivated, preventing non-specific reactions during purification and storage.[6][10] Common quenching agents include buffers containing primary amines, such as Tris or glycine, at a final concentration of 50-100 mM.[11][12]

Troubleshooting Guide

Problem Possible Cause Solution
Low yield of conjugated product after purification. Precipitation of the conjugate: The addition of the organic solvent (e.g., DMSO or DMF) used to dissolve the this compound may have caused the protein to precipitate.Ensure the final concentration of the organic solvent in the reaction mixture is low, typically below 10-15%, to maintain protein solubility.[6]
Hydrolysis of the NHS ester: The this compound is moisture-sensitive and can hydrolyze, rendering it non-reactive.[6][11]Always use anhydrous solvents to dissolve the ester and prepare the solution immediately before use.[6][10] Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[11][12]
Unreacted this compound is still present in the sample after purification. Incomplete quenching: The quenching step may not have been sufficient to deactivate all the unreacted ester.Ensure the quenching buffer is added to a sufficient final concentration (e.g., 50-100 mM Tris) and incubated for an adequate time (e.g., 15 minutes at room temperature).[6][11]
Incorrect purification parameters: The MWCO of the dialysis membrane or ultrafiltration unit may be too high, or the size exclusion column may not be appropriate for the size of the unreacted linker.Select a purification method and materials with specifications that allow for the efficient removal of a molecule with a molecular weight of ~1046 g/mol . For example, use a dialysis membrane with a 7-10 kDa MWCO for separating it from a larger protein.[7]
Conjugate appears aggregated or precipitated after purification. Suboptimal buffer conditions: The pH or composition of the purification buffer may not be suitable for your protein, leading to aggregation.Maintain a pH between 7 and 9 for the conjugation reaction and subsequent purification steps. Use non-amine containing buffers like PBS, HEPES, or borate buffer.[6][11]

Experimental Protocols

Protocol 1: Quenching the Conjugation Reaction
  • Following the incubation period for your conjugation reaction, prepare a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Add the quenching buffer to your reaction mixture to a final concentration of 50-100 mM.[11]

  • Incubate the mixture for 15 minutes at room temperature with gentle mixing.[6]

Protocol 2: Removal of Unreacted this compound using a Spin Desalting Column
  • Column Equilibration:

    • Choose a desalting column with an appropriate molecular weight cutoff (e.g., 7k MWCO for purifying antibodies).[8]

    • Remove the column's storage buffer and equilibrate it by washing with your desired purification buffer (e.g., PBS). This is typically done by centrifuging the column with the buffer multiple times according to the manufacturer's instructions.[8]

  • Sample Loading:

    • Load your quenched reaction mixture onto the center of the equilibrated resin bed.

  • Purification:

    • Centrifuge the column according to the manufacturer's protocol. The purified conjugate will be collected in the eluate, while the smaller, unreacted this compound will be retained in the column resin.[8]

  • Concentration Determination:

    • Determine the concentration of your purified conjugate using a suitable protein assay. Note that there might be a slight dilution of the sample and a small loss of material during the process.[8]

Data Presentation

Parameter This compound Typical IgG Antibody
Molecular Weight (Approximate) 1046.16 g/mol [1][2][3][4][5][6]150,000 g/mol
Recommended Purification Method Size Exclusion Chromatography (e.g., Zeba™ Spin Desalting Column, 7k MWCO)[8][9], Dialysis (e.g., 10 kDa MWCO)[7], Ultrafiltration (e.g., 10 kDa MWCO)[7]Size Exclusion Chromatography, Dialysis, Protein A/G Chromatography

Visualization

experimental_workflow cluster_reaction Conjugation Reaction cluster_quenching Quenching cluster_purification Purification cluster_result Result start Start: Mix Antibody and This compound reaction Incubate at Room Temperature (e.g., 1 hour) start->reaction quench Add Quenching Buffer (e.g., Tris) reaction->quench inc_quench Incubate (15 minutes) quench->inc_quench purify Apply to Equilibrated Spin Desalting Column inc_quench->purify centrifuge Centrifuge purify->centrifuge collect Collect Purified Antibody-DBCO Conjugate centrifuge->collect waste Unreacted this compound Retained in Column centrifuge->waste

Caption: Experimental workflow for the removal of unreacted this compound.

References

How to improve the stability of DBCO-PEG13-NHS ester stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: DBCO-PEG13-NHS Ester

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help you improve the stability of your stock solutions and ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound instability in solution?

The primary cause of instability is the N-hydroxysuccinimide (NHS) ester functional group. This group is highly susceptible to hydrolysis, a chemical reaction with water that cleaves the ester and renders the compound incapable of reacting with primary amines. The rate of this hydrolysis is significantly increased by moisture and higher pH. The DBCO group is generally stable under typical bioconjugation conditions but can react with any azide contaminants in your buffers.[1][2][3]

Q2: What is the optimal solvent for preparing a stock solution?

The best solvents are anhydrous (water-free) aprotic polar solvents.[4] High-purity, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are highly recommended.[3][5][6] It is critical to use a fresh bottle or properly stored anhydrous solvent, as these solvents can absorb atmospheric moisture over time. If using DMF, ensure it is high-quality and free of dimethylamine, which can react with the NHS ester.[7]

Q3: How should I store the solid reagent and my stock solutions?

Proper storage is crucial for maximizing the shelf-life of the reagent.

FormStorage TemperatureDurationKey Considerations
Solid Powder -20°C or -80°CMonths to years[8]Must be in a sealed container with a desiccant to protect from moisture.[1][9][10]
Stock Solution -20°CUp to 1 month[11][12]Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction.[4][12]
Stock Solution -80°CUp to 6 months[11][12]The preferred method for long-term solution storage. Aliquoting is essential.

Q4: Can I store my stock solution in an aqueous buffer?

No. Preparing stock solutions in aqueous buffers is not recommended for storage. The NHS ester will hydrolyze rapidly.[7] Aqueous solutions should be prepared immediately before use and added to the reaction mixture without delay.[1][9]

Troubleshooting Guides

Problem: My conjugation reaction efficiency is low or has failed completely.

This issue is almost always traced back to the inactivation of the NHS ester due to hydrolysis. Follow this troubleshooting workflow to identify the cause.

Click to view Troubleshooting Workflow

G cluster_0 start Low Conjugation Efficiency Detected q1 Was the stock solution prepared in anhydrous DMSO or DMF? start->q1 q2 Was the vial warmed to room temperature before opening? q1->q2 Yes res_solvent Root Cause: Solvent contains water, leading to rapid hydrolysis. q1->res_solvent No q3 Was the stock solution subjected to multiple freeze-thaw cycles? q2->q3 Yes res_condense Root Cause: Moisture from condensation hydrolyzed the reagent. q2->res_condense No res_thaw Root Cause: Repeated thawing introduced moisture and degraded the reagent. q3->res_thaw Yes res_age Root Cause: Reagent has degraded over time. q3->res_age No q4 Is the stock solution older than recommended storage times? solution Solution: Prepare a fresh stock solution using the recommended protocol. q4->solution Yes q4->solution No, proceed to check reaction conditions (pH, buffers). res_solvent->solution res_condense->solution res_thaw->solution res_age->solution G reactant This compound (Active) product1 DBCO-PEG13-Carboxylic Acid (Inactive for Amine Coupling) reactant->product1 Hydrolysis water H₂O (Moisture) water->product1 product2 N-hydroxysuccinimide (Byproduct) G cluster_0 start Start: Retrieve Reagent step1 1. Equilibrate vial to room temperature for ~20 mins before opening. start->step1 step2 2. Puncture septum with a needle attached to a syringe. step1->step2 step3 3. Add anhydrous DMSO or DMF to the desired concentration (e.g., 10 mM). step2->step3 step4 4. Vortex gently until fully dissolved. step3->step4 step5 5. Aliquot into single-use, low-retention tubes with tight-sealing caps. step4->step5 step6 6. Backfill tubes with inert gas (Argon/Nitrogen), if available. step5->step6 end 7. Store aliquots at -80°C immediately. step6->end

References

Technical Support Center: DBCO-PEG13-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding non-specific binding (NSB) issues encountered when using antibody conjugates prepared with DBCO-PEG13-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with my DBCO-PEG-labeled antibody?

Non-specific binding of your conjugate can stem from several factors. The most common causes include:

  • Hydrophobic Interactions: The dibenzocyclooctyne (DBCO) group is inherently hydrophobic and can interact non-specifically with proteins and cell membranes.[1][2][3] While the PEG linker is designed to mitigate this, high labeling ratios can increase the overall hydrophobicity of the conjugate.[1]

  • Conjugate Aggregation: The increased hydrophobicity from DBCO modification can lead to the formation of soluble aggregates.[3] These aggregates often bind indiscriminately to surfaces and cells, causing significant background signal.[4][5]

  • Ionic Interactions: If the net charge of the antibody is altered significantly by conjugation, it can lead to electrostatic binding to oppositely charged molecules or surfaces in your sample.[6]

  • Inadequate Blocking or Washing: Insufficient blocking of non-specific sites on cells or tissue, or inadequate washing after incubation steps, can leave unbound or loosely bound conjugate behind, resulting in high background.[7][8]

  • Unreacted Reagents: Failure to remove all unconjugated this compound after the labeling reaction can lead to unintended reactions or off-target binding in your assay.[9]

Q2: My background signal is extremely high in my immunofluorescence/flow cytometry experiment. What should I check first?

High background is a common issue. A logical first step is to determine if the problem lies with the conjugate itself or the staining protocol.

  • Verify Conjugate Purity: Ensure that all unconjugated DBCO-PEG reagent was removed after the labeling reaction. Size-exclusion chromatography (SEC) is highly effective for this.[10][11]

  • Assess for Aggregation: Check for aggregates in your conjugate solution. This can be done using analytical SEC or Dynamic Light Scattering (DLS).[4][12] If aggregates are present, purification by SEC is recommended.

  • Optimize Your Staining Protocol: Re-evaluate your blocking and washing buffers. Adding a non-ionic detergent like Tween-20 (0.05%) can disrupt hydrophobic interactions, and increasing the salt concentration can reduce ionic interactions.[6]

Q3: How can I confirm that the this compound has successfully conjugated to my antibody?

You can qualitatively confirm the conjugation by UV-Vis spectrophotometry. The DBCO molecule has a characteristic absorbance peak around 309 nm.[1][9] Comparing the spectrum of the labeled antibody to the unlabeled antibody should reveal this new peak, confirming the presence of the DBCO group.[9]

Q4: Could the degree of labeling (DOL) affect non-specific binding?

Yes, absolutely. A high degree of labeling (i.e., too many DBCO-PEG molecules per antibody) can significantly increase the hydrophobicity of the conjugate, leading to aggregation and higher non-specific binding.[1][13] It is crucial to optimize the molar ratio of the DBCO-PEG-NHS ester to the antibody during the conjugation reaction to achieve a balance between signal amplification and maintaining protein stability.[14][15]

Troubleshooting Guide for Non-Specific Binding

The following table outlines common problems, their potential causes, and recommended solutions to mitigate non-specific binding.

SymptomPotential CauseRecommended Solution
High, uniform background across the entire sample Hydrophobic Interactions: The DBCO moiety is binding non-specifically to proteins or lipids.[1][16]Add a non-ionic surfactant (e.g., 0.05-0.1% Tween-20) to your blocking and washing buffers.[6] Consider adding 1 mg/mL of free PEG to the running buffer to compete for non-specific hydrophobic sites.
Ionic Interactions: The conjugate has a net charge that promotes electrostatic binding to the sample.Increase the salt concentration of your buffers (e.g., up to 500 mM NaCl) to disrupt weak ionic interactions. You can also adjust the buffer pH away from the isoelectric point of the interfering proteins.[6]
Insufficient Blocking: Reactive sites in the sample are not adequately blocked.Use a blocking buffer containing 1-5% Bovine Serum Albumin (BSA) or normal serum from the same species as your secondary antibody (if applicable).[7][8] Ensure the blocking incubation is sufficient (e.g., 1 hour at room temperature).
Punctate, speckled, or aggregated background Conjugate Aggregation: The labeled antibody has formed aggregates which are binding to the sample.[3][4]Centrifuge the conjugate solution at high speed (>10,000 x g) for 10 minutes before use to pellet large aggregates. For a more thorough cleanup, purify the conjugate using size-exclusion chromatography (SEC).[10]
Precipitated Reagents: Components of the buffer or blocking solution have precipitated onto the sample.Filter all buffers and solutions (e.g., using a 0.22 µm filter) before use.[17] Ensure reagents like BSA are fully dissolved.[7]
Low specific signal with or without high background Hydrolyzed NHS Ester: The NHS ester was hydrolyzed before it could react with the antibody, leading to poor labeling efficiency.[18]Prepare the DBCO-PEG-NHS ester solution in anhydrous DMSO or DMF immediately before use.[18][19] Avoid moisture, as NHS esters are highly moisture-sensitive.[18]
Inefficient Labeling Reaction: The buffer conditions were not optimal for the NHS ester reaction.Ensure the labeling buffer is amine-free (e.g., no Tris or glycine) and has a pH between 7.0 and 9.0 (pH 8.3 is often optimal).[11][15][18]
Poor Conjugate Recovery: The purification method resulted in significant loss of the labeled antibody.If using spin columns for purification, ensure the membrane's molecular weight cut-off is appropriate. Low recovery can sometimes be due to the conjugate binding to the column itself.[9]

Experimental Protocols

Protocol 1: General Antibody Labeling with this compound

This protocol provides a typical procedure for labeling 1 mg of an IgG antibody. Optimization may be required based on the specific protein.

  • Antibody Preparation:

    • Dialyze or buffer-exchange the antibody into an amine-free buffer, such as 1X PBS (pH 7.4) or 0.1 M sodium bicarbonate buffer (pH 8.3).[15] The antibody solution must be free of stabilizers like BSA, glycine, or Tris.

    • Adjust the antibody concentration to 2-5 mg/mL for optimal labeling efficiency.[11][15]

  • DBCO-PEG-NHS Ester Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[18]

    • Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.[15]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the DBCO-PEG-NHS ester stock solution to the antibody solution.[18] Add the reagent dropwise while gently stirring.

    • Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, protected from light.[10][20]

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction, add a quenching buffer such as 1 M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM.[18]

    • Incubate for 15-30 minutes at room temperature.[20]

  • Purification of the Conjugate:

    • Remove excess, unreacted DBCO-PEG-NHS ester and quenching buffer components using a desalting spin column or size-exclusion chromatography (e.g., Sephadex G-25).[10][15]

    • Elute the purified conjugate in the desired storage buffer (e.g., PBS with 0.02% sodium azide).

    • Store the labeled antibody at 4°C for short-term use or at -20°C in single-use aliquots for long-term storage.[10][11]

Protocol 2: Optimizing Blocking and Washing for Immunofluorescence

This protocol outlines key steps for reducing background when using a DBCO-PEG-labeled antibody for cell or tissue staining.

  • Blocking Step:

    • After fixation and permeabilization, incubate the sample in a blocking buffer for at least 1 hour at room temperature.

    • Recommended Blocking Buffer: 1X PBS containing 5% Normal Goat Serum (or serum matching the host of the secondary antibody, if used) and/or 1-5% BSA.[7][8][17]

    • To specifically combat hydrophobic interactions, add 0.05% Tween-20 to the blocking buffer.

  • Antibody Incubation:

    • Dilute the DBCO-PEG-labeled antibody conjugate in the blocking buffer to maintain the blocking effect throughout the incubation.[7][8]

    • Perform a titration experiment to determine the optimal antibody concentration that maximizes specific signal while minimizing background.[8]

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[8]

  • Washing Step:

    • The washing step is critical for removing unbound antibodies and reducing background.[7]

    • Wash the samples at least three times with a wash buffer (e.g., 1X PBS with 0.05% Tween-20) for 5 minutes each.

    • For persistent background, increase the number of washes to five or increase the duration of each wash.

Visualizations

References

Impact of buffer composition on NHS ester reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their N-hydroxysuccinimide (NHS) ester conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for NHS ester reactions?

A1: For efficient conjugation, non-amine-containing buffers are essential. Recommended buffers include phosphate-buffered saline (PBS), borate buffer, carbonate-bicarbonate buffer, and HEPES buffer.[1][2][3] The optimal pH for the reaction is between 7.2 and 8.5.[1][2][] Some protocols suggest a more specific optimal pH of 8.3-8.5.[5][6][7][8]

Q2: Which buffers should be avoided for NHS ester conjugation?

A2: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are not compatible with NHS ester reactions.[1][2] These buffers will compete with the target molecule for reaction with the NHS ester, leading to low conjugation efficiency. However, Tris or glycine buffers can be useful for quenching the reaction after the desired incubation time.[1][2]

Q3: How does pH affect NHS ester reactivity and stability?

A3: The pH of the reaction buffer is a critical factor. The reaction of NHS esters with primary amines is strongly pH-dependent.[5] At acidic pH, the primary amines on the target molecule are protonated, rendering them unreactive.[5][6] At alkaline pH, the rate of NHS ester hydrolysis increases significantly, which competes with the conjugation reaction and can lead to lower yields.[2][9] The ideal pH range of 7.2-8.5 balances amine reactivity and ester stability.[1][2][]

Q4: My NHS ester is not soluble in my aqueous reaction buffer. What should I do?

A4: Many non-sulfonated NHS esters have poor water solubility.[1][10] These can be dissolved in a small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[1][5][6] It is important to use high-quality, amine-free DMF.[5][6] The final concentration of the organic solvent in the reaction should typically be kept low (0.5-10%).[1]

Q5: What are common side reactions with NHS esters?

A5: The primary side reaction is the hydrolysis of the NHS ester, which is more pronounced at higher pH.[2][9] While NHS esters are highly selective for primary amines, some studies have reported side reactions with other nucleophilic amino acid side chains like serine, threonine, and tyrosine, particularly under certain conditions.[11][12]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no conjugation Incorrect buffer: Use of a buffer containing primary amines (e.g., Tris, glycine).Use a non-amine containing buffer such as PBS, borate, or HEPES at a pH between 7.2 and 8.5.[1][2][3]
Suboptimal pH: The pH of the reaction buffer is too low (amines are protonated) or too high (ester hydrolysis is rapid).Adjust the pH of the reaction buffer to the optimal range of 7.2-8.5.[1][2][] A pH of 8.3-8.5 is often recommended.[5][6][7][8]
Hydrolysis of NHS ester: The NHS ester has degraded due to moisture or prolonged storage in a non-anhydrous environment.Use fresh or properly stored NHS ester. Allow the reagent to come to room temperature before opening to prevent condensation.[13]
Low concentration of reactants: Dilute protein or reagent concentrations can lead to inefficient crosslinking.Increase the concentration of the protein and/or the NHS ester.[2][9]
Precipitation during reaction Poor solubility of NHS ester: The NHS ester is not fully dissolved in the aqueous buffer.First, dissolve the NHS ester in a small amount of dry DMSO or DMF before adding it to the reaction mixture.[1][5][6]
Inconsistent results Buffer variability: Inconsistent preparation of buffers leading to pH variations.Prepare fresh buffers for each experiment and verify the pH before use.
Reaction time: Incubation time is too short for complete reaction or too long, leading to significant hydrolysis.Optimize the reaction time. Typical reaction times range from 30 minutes to 4 hours at room temperature or 4°C.[1][2]

Quantitative Data Summary

Table 1: Half-life of NHS Ester Hydrolysis at Different pH and Temperatures

pHTemperature (°C)Half-life
7.004-5 hours[1][2][9]
8.6410 minutes[1][2][9]

Key Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol is a general guideline and may require optimization for specific proteins and NHS esters.

Materials:

  • Protein to be labeled in a suitable buffer (e.g., 0.1 M phosphate buffer, 150 mM NaCl, pH 7.2-7.5)

  • NHS ester reagent

  • Anhydrous DMSO or DMF (if needed for dissolving the NHS ester)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., gel filtration)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[5] Ensure the buffer is free of primary amines.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small volume of anhydrous DMSO or DMF to create a stock solution.[1][5] For water-soluble sulfo-NHS esters, this step may not be necessary.

  • Reaction: Add a molar excess of the dissolved NHS ester to the protein solution. The optimal molar ratio of NHS ester to protein should be determined empirically, but a starting point is often a 10- to 20-fold molar excess.[3]

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.[1] Protect from light if using a fluorescent NHS ester.

  • Quenching: Stop the reaction by adding a quenching buffer, such as Tris or glycine, to a final concentration of 50-100 mM.[3] Incubate for an additional 15-30 minutes.

  • Purification: Remove the excess, unreacted NHS ester and byproducts by gel filtration or another suitable chromatography method.

Visualizations

NHS_Ester_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Post-Reaction Prepare Protein Prepare Protein Mix & Incubate Mix & Incubate Prepare Protein->Mix & Incubate Dissolve NHS Ester Dissolve NHS Ester Dissolve NHS Ester->Mix & Incubate Quench Reaction Quench Reaction Mix & Incubate->Quench Reaction Purify Conjugate Purify Conjugate Quench Reaction->Purify Conjugate End End Purify Conjugate->End Start Start Start->Prepare Protein Start->Dissolve NHS Ester

Caption: Experimental workflow for a typical NHS ester conjugation reaction.

Troubleshooting_Flowchart Start Low/No Conjugation CheckBuffer Buffer contains primary amines? Start->CheckBuffer ChangeBuffer Use non-amine buffer (e.g., PBS, Borate) CheckBuffer->ChangeBuffer Yes CheckpH pH within 7.2-8.5 range? CheckBuffer->CheckpH No ChangeBuffer->CheckpH AdjustpH Adjust pH to 7.2-8.5 CheckpH->AdjustpH No CheckEster NHS ester fresh & stored correctly? CheckpH->CheckEster Yes AdjustpH->CheckEster UseNewEster Use fresh NHS ester CheckEster->UseNewEster No OptimizeConc Increase reactant concentrations CheckEster->OptimizeConc Yes UseNewEster->OptimizeConc Success Successful Conjugation OptimizeConc->Success

Caption: Troubleshooting guide for low or no NHS ester conjugation.

References

Technical Support Center: DBCO-PEG13-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for DBCO-PEG13-NHS ester reactions. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals successfully perform and quench their conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching a this compound reaction?

After the desired reaction between the this compound and the primary amine on your molecule of interest (e.g., protein, antibody) has completed, any unreacted NHS ester must be deactivated or "quenched." This prevents the reactive NHS ester from subsequently labeling other molecules, leading to non-specific conjugation and impure products. Quenching ensures that the reaction is stopped at a specific time point.

Q2: What are the most common reagents used to quench NHS ester reactions?

Commonly used quenching reagents are molecules that contain a primary amine, which rapidly reacts with the remaining NHS esters. These include:

  • Tris (tris(hydroxymethyl)aminomethane)[1][2][3][4][5][6]

  • Glycine[3][5][7][8]

  • Lysine[5][7][8]

  • Hydroxylamine[7][8][9]

  • Ethanolamine[7][8]

Q3: How do I choose the best quenching reagent for my experiment?

Tris and glycine are the most frequently used and are suitable for most applications.[3][5] The choice may also depend on the downstream application and the nature of your conjugated molecule. For instance, if your downstream purification method is sensitive to the presence of a particular quenching agent, you might choose an alternative. It is important to use a quenching buffer with a pH in the neutral to basic range (pH 7.2-8.5) to ensure the primary amine of the quencher is deprotonated and reactive.[3]

Q4: Can the DBCO group be affected by the quenching reaction?

The DBCO (dibenzocyclooctyne) group is stable under the conditions used for NHS ester quenching. The quenching reagents listed above are specifically chosen for their reactivity with NHS esters and will not react with the DBCO moiety.[10][11] However, it is important to avoid buffers containing azides, as they will react with the DBCO group in a "click" reaction.[1][2]

Q5: What happens if I don't quench the reaction?

If the reaction is not quenched, the unreacted this compound will continue to react with any primary amines present in subsequent steps or during storage. This can lead to the formation of undesirable conjugates, aggregates, and a heterogeneous final product. Additionally, the NHS ester is susceptible to hydrolysis, which increases with pH and time.[3][7] While hydrolysis deactivates the NHS ester, relying solely on this process for quenching is slow and uncontrolled.

Troubleshooting Guide

Problem Possible Cause Solution
Low conjugation efficiency after quenching The quenching reagent was added too early.Optimize the reaction time for the conjugation step before adding the quenching buffer. Typical reaction times are 30 minutes at room temperature or 2 hours on ice.[1][2][6]
The NHS ester hydrolyzed before reacting with the target molecule.Ensure the this compound is fresh and has been stored properly under dry conditions.[1][2] Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[1][2] Perform the conjugation reaction at a pH between 7.2 and 8.5.[3]
Precipitation observed after adding quenching buffer The concentration of the conjugated protein is too high, or the quenching buffer is not compatible.Ensure the final concentration of the quenching buffer is within the recommended range (e.g., 20-100 mM).[1][5][6][7] Check the solubility of your target molecule in the final buffer composition.
Non-specific labeling or high background The quenching step was inefficient or omitted.Ensure the quenching reagent is added at a sufficient concentration and for the recommended time to completely react with all excess NHS esters.[1][4][5][6]
The pH of the reaction or quenching buffer is too high, leading to side reactions.Maintain the pH of the reaction and quenching steps within the optimal range of 7.2-8.5.[3]
Loss of DBCO reactivity after quenching and purification The DBCO group was exposed to azide-containing solutions.Ensure that no buffers used during or after quenching contain sodium azide or other azide sources.[1][2]

Quantitative Data Summary

The following table summarizes the recommended concentrations and incubation conditions for common quenching reagents.

Quenching Reagent Typical Final Concentration Incubation Time Incubation Temperature
Tris20-100 mM[1][2][4][5][6]5-15 minutes[1][4][5][6]Room Temperature or on Ice[1][6]
Glycine20-100 mM[3][5]15 minutes[5]Room Temperature[5]
Lysine20-50 mM[5][7]15 minutes[5]Room Temperature[5]
Hydroxylamine10-50 mM[7]15 minutesRoom Temperature

Experimental Protocol: Quenching this compound Reaction

This protocol provides a general guideline for quenching the reaction between a this compound and a primary amine-containing molecule, such as a protein.

Materials:

  • Reaction mixture containing your protein conjugated with this compound

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[2][5]

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Amine-free buffer, e.g., PBS (20 mM sodium phosphate, 150 mM sodium chloride, pH 7.4), HEPES, or borate buffer at pH 7.2-8.5.[1][2][3]

Procedure:

  • Perform the Conjugation Reaction: a. Dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM) immediately before use.[1][2] b. Add the desired molar excess of the this compound stock solution to your protein solution in the reaction buffer. c. Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[1][2][6]

  • Prepare the Quenching Buffer: a. Prepare a 1 M stock solution of Tris-HCl and adjust the pH to 8.0.

  • Quench the Reaction: a. Add the 1 M Tris-HCl, pH 8.0 stock solution to the reaction mixture to achieve a final Tris concentration of 50-100 mM.[1][6] For example, add 5-10 µL of 1 M Tris-HCl to a 100 µL reaction volume. b. Mix gently by pipetting. c. Incubate the quenching reaction for 15 minutes at room temperature.[4][5]

  • Purification: a. After quenching, remove the excess, unreacted this compound and the quenching reagent by a suitable method such as dialysis, size exclusion chromatography (e.g., spin desalting column), or tangential flow filtration.[2][4][6]

Visualizations

Quenching_Workflow Molecule Primary Amine- Containing Molecule (e.g., Protein) Reaction Conjugation Reaction (pH 7.2-8.5) Molecule->Reaction DBCO_NHS This compound DBCO_NHS->Reaction Conjugate DBCO-Labeled Molecule + Unreacted NHS Ester Reaction->Conjugate Incubate Quench_Step Quenching Step Conjugate->Quench_Step Quencher Quenching Reagent (e.g., Tris, Glycine) Quencher->Quench_Step Purification Purification (e.g., Desalting Column) Quench_Step->Purification Incubate Final_Product Purified DBCO-Labeled Molecule Purification->Final_Product Byproducts Quenched NHS Ester & Excess Reagents Purification->Byproducts Removal

Caption: Workflow for this compound conjugation and quenching.

Troubleshooting_Logic Start Problem with Quenched Reaction? Low_Yield Low Conjugation Yield? Start->Low_Yield High_Background High Background or Non-specific Labeling? Start->High_Background Check_Time Was quenching too early? Low_Yield->Check_Time Yes Low_Yield->High_Background No Optimize_Time Optimize reaction time before quenching. Check_Time->Optimize_Time Yes Check_Hydrolysis Did NHS ester hydrolyze? Check_Time->Check_Hydrolysis No Success Problem Resolved Optimize_Time->Success Use_Fresh Use fresh reagent; work at pH 7.2-8.5. Check_Hydrolysis->Use_Fresh Yes Check_Hydrolysis->High_Background No Use_Fresh->Success Check_Quench Was quenching inefficient? High_Background->Check_Quench Yes Optimize_Quench Increase quencher conc. and/or incubation time. Check_Quench->Optimize_Quench Yes Check_pH Was pH too high? Check_Quench->Check_pH No Optimize_Quench->Success Adjust_pH Maintain pH 7.2-8.5. Check_pH->Adjust_pH Yes Check_pH->Success No Adjust_pH->Success

Caption: Troubleshooting logic for this compound reactions.

References

Technical Support Center: Optimizing DB-CO Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for optimizing incubation time in DBCO (Dibenzocyclooctyne) labeling experiments. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals achieve optimal results in their conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general recommended incubation time for DBCO labeling?

The optimal incubation time for DBCO labeling can vary depending on several factors, including the concentration of reactants, temperature, and the specific biomolecules involved.[1][2] However, a common starting point is to incubate the reaction mixture for 4-12 hours at room temperature or for 2-12 hours at 4°C.[3] For some applications, shorter incubation times of around 60 minutes at room temperature have also been reported to be effective.[4][5]

Q2: How does temperature affect the incubation time and efficiency of DBCO labeling?

Generally, higher temperatures increase the rate of the copper-free click chemistry reaction between DBCO and an azide.[2] Reactions are typically performed between room temperature and 37°C.[1][2] Incubating at 37°C can sometimes improve conjugation efficiency, especially if lower temperatures result in suboptimal labeling.[3][6][7] Conversely, incubating at 4°C may require longer reaction times to achieve the same level of conjugation.[3]

Q3: What is the recommended molar ratio of DBCO to the azide-containing molecule?

A molar excess of the DBCO reagent is generally recommended to ensure efficient labeling of the azide-containing molecule. A common starting point is to use a 1.5 to 3-fold molar excess of the DBCO-conjugated molecule to the azide-containing molecule.[2][3] For labeling proteins with DBCO-NHS esters, a 10- to 50-fold molar excess of the DBCO reagent may be used depending on the protein concentration.[2][3] It is important to optimize this ratio for each specific experiment, as a very high excess of some DBCO reagents can lead to precipitation.[8][9]

Q4: Can the buffer composition impact the DBCO labeling reaction?

Yes, buffer composition is a critical factor. It is crucial to avoid buffers containing primary amines (e.g., Tris, glycine) or azides, as these can react with the DBCO reagent or the azide on your molecule of interest, respectively.[2][3][4] Recommended buffers include phosphate-buffered saline (PBS), HEPES, or carbonate/bicarbonate buffers at a pH range of 7-9.[2][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Labeling Suboptimal incubation time or temperature.Increase the incubation time or perform the reaction at a higher temperature (e.g., 37°C).[3][6][7]
Incorrect molar ratio of reactants.Optimize the molar excess of the DBCO reagent. Start with a 1.5 to 3-fold excess and titrate as needed.[2][3]
Incompatible buffer components.Ensure the buffer is free of primary amines and azides. Switch to a recommended buffer like PBS.[2][3][4]
Hydrolysis of DBCO-NHS ester.Prepare the DBCO-NHS ester solution immediately before use. Avoid moisture exposure.[3]
Presence of interfering substances.Remove additives like sodium azide from the sample before labeling.[4] For antibody labeling, remove BSA and gelatin.[4]
High Background/Non-specific Labeling Reaction of DBCO with thiols.If your sample contains free thiols (cysteine residues), consider a reduction and alkylation step prior to DBCO labeling to block this side reaction.[5]
Excess unreacted DBCO reagent.After the incubation, remove excess DBCO reagent using desalting columns or dialysis.[6][7]
Precipitation of Reactants High concentration of DBCO reagent.Reduce the molar excess of the DBCO reagent. Some DBCO-NHS esters are prone to precipitation at high concentrations.[8][9]
Low solubility of the DBCO-labeled molecule.The addition of a PEG spacer to the DBCO reagent can improve water solubility and reduce aggregation.
Experimental Protocols
General Protocol for DBCO Labeling of a Protein
  • Buffer Exchange: Ensure your protein is in an amine-free and azide-free buffer, such as PBS (pH 7.4). If necessary, perform a buffer exchange using a desalting column or dialysis.[4]

  • Prepare DBCO-NHS Ester Solution: Immediately before use, dissolve the DBCO-NHS ester in a dry, water-miscible organic solvent like DMSO or DMF to a stock concentration of 10 mM.[3][4]

  • Labeling Reaction: Add the DBCO-NHS ester solution to your protein sample. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation. The molar excess of the DBCO reagent will need to be optimized but can range from 10- to 50-fold.[2][3]

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or 2-12 hours at 4°C.[3] Alternatively, incubate for 1 hour at 37°C.[10]

  • Quenching (Optional): To quench any unreacted DBCO-NHS ester, you can add a small molecule with a primary amine, such as Tris, to a final concentration of 50-100 mM and incubate for 15-30 minutes.[4]

  • Purification: Remove excess, unreacted DBCO reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

  • Click Reaction: The DBCO-labeled protein is now ready for the copper-free click reaction with an azide-containing molecule.

Visualizing the Workflow and Key Relationships

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification Buffer_Exchange Buffer Exchange (Amine & Azide-Free) Labeling DBCO Labeling Reaction Buffer_Exchange->Labeling Prepare_DBCO Prepare DBCO-NHS Ester Solution Prepare_DBCO->Labeling Incubation Incubation Labeling->Incubation Quenching Quenching (Optional) Incubation->Quenching Purification Purification Incubation->Purification Quenching->Purification Product DBCO-Labeled Biomolecule Purification->Product

Caption: Experimental workflow for DBCO labeling of a biomolecule.

logical_relationships cluster_factors Influencing Factors cluster_outcomes Potential Outcomes Incubation_Time Optimal Incubation Time High_Efficiency High Labeling Efficiency Incubation_Time->High_Efficiency Low_Efficiency Low Labeling Efficiency Incubation_Time->Low_Efficiency Side_Reactions Side Reactions Incubation_Time->Side_Reactions Temperature Temperature Temperature->Incubation_Time Concentration Reactant Concentration Concentration->Incubation_Time Molar_Ratio Molar Ratio Molar_Ratio->Incubation_Time Buffer_pH Buffer pH & Composition Buffer_pH->Incubation_Time

Caption: Factors influencing the optimization of DBCO labeling incubation time.

References

Technical Support Center: Preventing Protein Aggregation During Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding protein aggregation that can occur during labeling experiments. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during the labeling process?

Protein aggregation during labeling is a common issue stemming from a variety of factors that disrupt protein stability. Key causes include:

  • Hydrophobic Interactions : Many fluorescent dyes are hydrophobic. Attaching them to a protein's surface can increase its overall hydrophobicity, promoting self-association and aggregation.[1][2]

  • Suboptimal Buffer Conditions : The pH and ionic strength of the buffer are critical. If the buffer pH is too close to the protein's isoelectric point (pI), the protein's net charge will be near zero, reducing repulsion between molecules and leading to aggregation.[1][3][4][5] Both excessively high and low salt concentrations can also destabilize proteins.[1][3]

  • High Protein Concentration : Increased protein concentration leads to more frequent intermolecular collisions, raising the probability of aggregation.[1][3][6][7]

  • Over-labeling : Attaching too many label molecules to a single protein can significantly alter its surface properties, often leading to precipitation.[2]

  • Environmental Stress : Factors like high temperatures, vigorous shaking (shear stress), and repeated freeze-thaw cycles can denature proteins, exposing hydrophobic cores and causing irreversible aggregation.[1][3][4][8]

  • Presence of Impurities : Contaminants or impurities in the protein sample can act as nucleation sites, promoting the aggregation process.[1]

Q2: My protein is perfectly soluble before the reaction, but it precipitates immediately after adding the dye. What is happening?

This common problem is often directly related to the labeling chemistry itself. The introduction of the labeling reagent can trigger aggregation in several ways:

  • Increased Hydrophobicity : The covalent attachment of a fluorescent dye, which is often a large and hydrophobic molecule, can make the entire protein less soluble in its aqueous environment, causing it to precipitate.[2]

  • Organic Solvents : Dyes are frequently dissolved in organic solvents like DMSO or DMF before being added to the aqueous protein solution. Even a small amount of this solvent can be enough to denature the protein, leading to aggregation.[2]

  • High Degree of Labeling : If the ratio of dye to protein is too high, multiple dye molecules can attach to a single protein. This "over-labeling" drastically changes the protein's physicochemical properties and is a frequent cause of precipitation.[2]

Q3: How can I optimize my labeling reaction to prevent protein aggregation?

Optimizing the reaction conditions is key to maintaining protein solubility. Consider the following adjustments:

  • Control Labeling Stoichiometry : Carefully control the molar ratio of dye to protein. Start with a low ratio (e.g., 1:1 to 3:1) and perform a titration to find the optimal balance between labeling efficiency and protein solubility.[2]

  • Select a Hydrophilic Dye : If possible, choose a dye with more hydrophilic properties. Some dye series (e.g., certain Alexa Fluor or DyLight dyes) are specifically designed for improved water solubility. Longer wavelength dyes tend to have larger, more hydrophobic ring systems that are more prone to causing aggregation.[2]

  • Optimize Reaction Temperature : Perform the labeling reaction at a lower temperature (e.g., 4°C). While this may slow down the reaction rate, it significantly reduces the kinetics of aggregation.[3][9][10]

  • Minimize Physical Stress : Handle the protein solution gently. Avoid vigorous vortexing or shaking, which can cause shear stress and denaturation.[1]

Q4: What buffer additives can help stabilize my protein and prevent aggregation during labeling?

Incorporating stabilizing additives into your labeling buffer can significantly improve outcomes. It is often necessary to screen a variety of additives to find the optimal conditions for your specific protein.[9]

Additive CategoryExamplesTypical ConcentrationMechanism of Action
Osmolytes/Polyols Glycerol, Sorbitol, Sucrose5-20% (v/v) for GlycerolStabilize the native protein structure by promoting protein hydration (preferential exclusion).[3][11][12]
Amino Acids L-Arginine, L-Glutamate50-500 mMSuppress aggregation by binding to exposed hydrophobic regions and increasing protein solubility.[3][5][12][]
Reducing Agents DTT, TCEP, β-mercaptoethanol1-5 mMPrevent the formation of incorrect disulfide bonds, which can lead to aggregation (for proteins with cysteines).[3][11][]
Non-denaturing Detergents Tween-20, CHAPS0.01-0.1% (w/v)Solubilize hydrophobic patches on the protein surface to prevent self-association.[3][5][12]
Ligands/Cofactors Specific binding partners> KdStabilize the protein in its native, folded conformation, protecting it from denaturation and aggregation.[3][5]

Q5: I have aggregates in my final labeled sample. What is the best way to remove them?

Post-labeling purification is crucial for removing both free dye and aggregates.

  • Size-Exclusion Chromatography (SEC) : This is the most effective and widely used method. SEC separates molecules based on their size, allowing for the isolation of the monomeric labeled protein from larger aggregates and smaller, unbound dye molecules.[10]

  • High-Speed Centrifugation : For large, insoluble aggregates, pelleting them via centrifugation (e.g., >14,000 x g for 10-15 minutes) can clarify the solution.

  • Filtration : Passing the solution through a low protein-binding 0.22 µm syringe filter can remove larger aggregates before downstream applications or further purification steps like SEC.

Visual Troubleshooting and Workflow Guides

The following diagrams illustrate the logical steps for troubleshooting aggregation and a typical experimental workflow, highlighting areas of risk.

G cluster_0 Problem cluster_1 Potential Causes cluster_2 Solutions Start Protein Aggregation Observed During/After Labeling Cause1 Suboptimal Buffer (pH, Ionic Strength) Start->Cause1 Cause2 Over-Labeling (High Dye:Protein Ratio) Start->Cause2 Cause3 High Protein Concentration Start->Cause3 Cause4 Environmental Stress (Temp, Agitation) Start->Cause4 Cause5 Hydrophobic Dye Properties Start->Cause5 Sol1 Optimize Buffer: - Adjust pH away from pI - Screen salt concentrations - Add stabilizers (Glycerol, Arginine) Cause1->Sol1 Sol2 Reduce Dye:Protein Ratio (e.g., target 1:1 - 3:1) Cause2->Sol2 Sol3 Lower Protein Concentration (if possible) Cause3->Sol3 Sol4 Control Environment: - Label at 4°C - Avoid vigorous mixing/vortexing Cause4->Sol4 Sol5 Switch to a more hydrophilic dye Cause5->Sol5

Caption: Troubleshooting logic for protein aggregation.

G P1 1. Protein Preparation & Buffer Exchange R1 Risk: Initial instability, buffer mismatch. P1->R1 P2 2. Labeling Reaction (Protein + Dye) R1->P2 R2 High Risk: Over-labeling, high concentration, temp, mechanical stress. P2->R2 P3 3. Quench Reaction R2->P3 P4 4. Purification (Remove free dye & aggregates) P3->P4 R3 Risk: Aggregates clog column, protein loss. P4->R3 P5 5. Analysis & Storage of Labeled Protein R3->P5 R4 Risk: Long-term instability, freeze-thaw cycles. P5->R4

Caption: Experimental workflow with key aggregation risk points.

Experimental Protocols

Protocol 1: General Protein Labeling (Amine-Reactive Dye)

This protocol provides a general workflow for labeling a protein with an amine-reactive dye (e.g., NHS-ester). Always optimize for your specific protein and dye.

  • Buffer Preparation :

    • Prepare a suitable buffer, such as 100 mM sodium bicarbonate or phosphate buffer, pH 8.0-8.5.

    • Crucially, ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the protein for the dye.

    • Consider adding a stabilizer from the table above (e.g., 5-10% glycerol) to the buffer.

  • Protein Preparation :

    • Dialyze or use a desalting column to exchange the protein into the prepared amine-free labeling buffer.

    • Determine the protein concentration accurately (e.g., by A280 measurement). Adjust the concentration to 1-2 mg/mL. Lower concentrations may reduce aggregation risk.[3]

  • Dye Preparation :

    • Immediately before use, dissolve the amine-reactive dye in a small amount of anhydrous DMSO or DMF.

    • Briefly centrifuge the tube to pellet any undissolved dye.

  • Labeling Reaction :

    • Add the calculated amount of dissolved dye to the protein solution while stirring gently. Do not vortex.

    • The molar ratio of dye to protein is critical. Start with a 3:1 to 5:1 molar excess of dye over protein.

    • Incubate the reaction for 1 hour at room temperature or overnight at 4°C. The colder temperature is often preferable to minimize aggregation.[3][9]

  • Quenching :

    • Stop the reaction by adding a quenching reagent with a primary amine, such as Tris-HCl or glycine, to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes.

  • Purification :

    • Proceed immediately to Protocol 2 to remove free dye and any aggregates that may have formed.

Protocol 2: Aggregate and Free Dye Removal by Size-Exclusion Chromatography (SEC)
  • Column and Buffer Selection :

    • Choose an SEC column with a fractionation range appropriate for your protein's molecular weight.

    • Equilibrate the column extensively with a suitable storage buffer (e.g., PBS, pH 7.4) that is optimal for the long-term stability of your protein.

  • Sample Preparation and Loading :

    • If significant precipitation is visible after quenching, centrifuge the sample at >14,000 x g for 10 minutes at 4°C and filter the supernatant through a 0.22 µm filter.

    • Load the clarified, quenched reaction mixture onto the equilibrated SEC column. Do not exceed the column's recommended loading volume (typically 1-2% of the total column volume for high-resolution separation).

  • Chromatography and Fraction Collection :

    • Run the chromatography at a flow rate recommended by the manufacturer, typically at 4°C.

    • Monitor the elution profile using absorbance at both 280 nm (for protein) and the dye's maximum absorbance wavelength.

    • Collect fractions. The first peak to elute should correspond to aggregates (if present), followed by the desired monomeric labeled protein, and finally the free, unbound dye.

  • Analysis :

    • Analyze the collected fractions by SDS-PAGE to confirm the presence of the labeled protein and assess purity.

    • Pool the fractions containing the pure, monomeric labeled protein. Determine the final concentration and degree of labeling via spectrophotometry.

    • For storage, add a cryoprotectant like glycerol to 20-50% and store at -80°C in small aliquots to avoid freeze-thaw cycles.[3][9]

References

Technical Support Center: Conjugating DBCO-PEG13-NHS Ester to Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DBCO-PEG13-NHS ester for peptide conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound conjugation to a peptide?

A1: The conjugation occurs in a two-step manner. First, the N-hydroxysuccinimide (NHS) ester of the DBCO-PEG13-NHS molecule reacts with primary amines on the peptide, such as the N-terminal alpha-amine or the epsilon-amine of lysine residues, to form a stable amide bond.[][2] This reaction is an acylation. The dibenzocyclooctyne (DBCO) group is then available for a subsequent copper-free click chemistry reaction with an azide-modified molecule.[3][4]

Q2: What are the critical parameters to control during the NHS ester-amine reaction?

A2: The most critical parameters are pH, buffer composition, concentration of reactants, and temperature. The reaction is highly pH-dependent, with an optimal range of pH 7-9.[2] It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS), HEPES, or borate buffer, to avoid competition with the peptide's primary amines.[3][5] Higher concentrations of both the peptide and the this compound favor the conjugation reaction over the competing hydrolysis of the NHS ester.[2]

Q3: Why is the stability of the this compound a concern?

A3: The NHS ester moiety is highly susceptible to hydrolysis in aqueous solutions, which renders it inactive for conjugation.[2][5] This hydrolysis is a major competing reaction and its rate increases with higher pH.[5][6] Therefore, it is essential to handle the reagent properly to minimize moisture exposure and to prepare solutions immediately before use.[2]

Q4: How can I confirm that the conjugation was successful?

A4: Successful conjugation can be confirmed using analytical techniques such as mass spectrometry (MS) and high-performance liquid chromatography (HPLC). MS will show an increase in the molecular weight of the peptide corresponding to the mass of the attached DBCO-PEG13 moiety.[7][8] HPLC can be used to separate the conjugated peptide from the unconjugated peptide and other reactants, and the appearance of a new, more hydrophobic peak is indicative of a successful reaction.[9][10]

Troubleshooting Guide

Problem 1: Low or No Conjugation Yield

Possible Cause Recommended Solution
Hydrolysis of this compound The NHS ester is moisture-sensitive.[2] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[2] Prepare stock solutions in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[3] Avoid repeated opening and closing of the reagent vial.
Incorrect pH of the reaction buffer The optimal pH for the NHS ester-amine reaction is between 7 and 9.[2] Below pH 7, the amine groups on the peptide are protonated and less reactive. Above pH 9, the hydrolysis of the NHS ester is significantly accelerated.[5] Verify the pH of your reaction buffer.
Presence of primary amines in the buffer Buffers containing primary amines, such as Tris or glycine, will compete with the peptide for reaction with the NHS ester, leading to low yields.[3] Use amine-free buffers like PBS, HEPES, or borate buffer.[5]
Insufficient molar excess of this compound A molar excess of the DBCO-PEG reagent is generally required to drive the reaction to completion, especially at lower peptide concentrations. For peptide concentrations ≤ 5 mg/mL, a 10-fold molar excess is recommended. For concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be necessary.[2]
Low concentration of reactants The conjugation reaction is favored at higher concentrations.[2] If possible, increase the concentration of your peptide in the reaction mixture.
Peptide structure and accessibility of amines The primary amines on the peptide may be sterically hindered or involved in secondary structures, making them less accessible for conjugation. Consider performing a denaturation/renaturation step if applicable to your peptide's stability. The sequence of the peptide itself can also influence reactivity.[11]

Problem 2: Multiple Conjugation Products or Heterogeneity

Possible Cause Recommended Solution
Multiple primary amines on the peptide If your peptide has multiple lysine residues in addition to the N-terminus, multiple conjugations can occur. This leads to a heterogeneous product mixture.[12]
High molar excess of this compound Using a very high molar excess of the labeling reagent can increase the likelihood of multiple conjugations. Optimize the molar ratio of the DBCO-PEG reagent to the peptide to favor mono-conjugation.[2]
Prolonged reaction time Longer reaction times can lead to more extensive labeling. Monitor the reaction progress over time using HPLC to determine the optimal reaction time for achieving the desired degree of labeling.

Quantitative Data

Table 1: Half-life of NHS Esters at Different pH Values

The rate of hydrolysis of the NHS ester is highly dependent on the pH of the aqueous solution. As the pH increases, the half-life of the NHS ester decreases significantly.

pHHalf-life
7.04-5 hours[5]
8.01 hour[5]
8.5~20-30 minutes[6]
8.610 minutes[5]
9.0< 10 minutes[6]

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Peptide

  • Reagent Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. This solution should be prepared fresh for each experiment.[3]

    • Dissolve the peptide in an amine-free reaction buffer (e.g., 0.1 M sodium phosphate buffer, 150 mM NaCl, pH 7.5). The peptide concentration should ideally be 1-10 mg/mL.[13]

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the peptide solution. For a peptide concentration of ≥ 5 mg/mL, a 10-fold molar excess is a good starting point.[2] For lower concentrations, a 20- to 50-fold molar excess may be required.[2]

    • Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 12 hours.[2] The optimal time may need to be determined empirically.

    • (Optional) Quench the reaction by adding a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl, to a final concentration of 50-100 mM to consume any unreacted NHS ester.[2] Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the DBCO-PEGylated peptide from excess reagent and byproducts using size-exclusion chromatography (e.g., a desalting column) or reverse-phase HPLC (RP-HPLC).[9][14]

  • Characterization:

    • Confirm the identity and purity of the conjugate using mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the mass increase and HPLC to assess purity.[7][15]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Reagent_Prep Prepare Peptide and This compound Solutions Conjugation Mix and Incubate (pH 7-9, RT or 4°C) Reagent_Prep->Conjugation Quenching Quench Reaction (Optional) Conjugation->Quenching Purification Purify Conjugate (HPLC / SEC) Quenching->Purification Characterization Analyze Product (MS / HPLC) Purification->Characterization

Caption: Experimental workflow for the conjugation of this compound to a peptide.

signaling_pathway Peptide Functionalized Peptide (e.g., Cell-Penetrating Peptide) Receptor Cell Surface Receptor Peptide->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Effector Effector Protein Signaling_Cascade->Effector Modulation Response Cellular Response Effector->Response

Caption: A generic signaling pathway initiated by a functionalized peptide.[16][17]

References

Validation & Comparative

A Head-to-Head Comparison of DBCO-PEG13-NHS Ester and SMCC for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision in the development of antibody-drug conjugates (ADCs). The linker not only connects the antibody to the payload but also significantly influences the stability, solubility, and overall efficacy of the final conjugate. This guide provides an objective comparison of two commonly used crosslinkers: Dibenzocyclooctyne-PEG13-N-hydroxysuccinimidyl ester (DBCO-PEG13-NHS ester) and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

This comparison delves into their chemical properties, conjugation mechanisms, and the performance of the resulting antibody conjugates, supported by experimental data and detailed protocols.

At a Glance: Key Differences

FeatureThis compoundSMCC (and its sulfo-SMCC variant)
Reaction Chemistry Copper-free "click" chemistry (SPAAC) with azides.[1][2][3]Amine-to-thiol conjugation.[][5][6]
Reactive Groups NHS ester (reacts with amines), DBCO (reacts with azides).[1][7]NHS ester (reacts with amines), Maleimide (reacts with thiols).[][5]
Specificity High, due to the bioorthogonal nature of the DBCO-azide reaction.[2][8]High, with specific reactivity towards amines and thiols.[][6]
Hydrophilicity High, due to the long PEG13 spacer.[1][9]Low (SMCC) to moderate (sulfo-SMCC).[][5]
Drug-to-Antibody Ratio (DAR) Can achieve higher DARs without significant aggregation.Prone to aggregation at higher DARs (>4) due to hydrophobicity.
Stability of Conjugate Forms a stable triazole linkage.Forms a stable thioether bond.[][5][6]
Antibody Modification Requires introduction of an azide group onto one of the molecules to be conjugated.Requires the presence of a free thiol group, often generated by reducing native disulfides or introducing a thiol-containing moiety.[][5]

Delving Deeper: A Performance-Based Comparison

The selection of a linker can have a profound impact on the therapeutic index of an ADC. The hydrophilicity of the linker is a key determinant of the biophysical properties of the resulting conjugate.

Impact on Drug-to-Antibody Ratio (DAR) and Aggregation:

A significant advantage of the this compound lies in its hydrophilic polyethylene glycol (PEG) spacer.[1][9] This feature allows for the conjugation of a higher number of drug molecules per antibody (a higher DAR) without inducing aggregation. In contrast, the hydrophobic nature of the SMCC linker can lead to aggregation of the ADC, particularly at DAR values greater than four. This aggregation can lead to increased immunogenicity and rapid clearance from circulation, thereby reducing the therapeutic efficacy. Studies have shown that hydrophilic linkers, such as those containing PEG, enable the conjugation of hydrophobic drugs at higher DARs without causing aggregation or loss of antibody affinity.

Stability and In Vivo Performance:

Both this compound and SMCC form stable covalent bonds. The DBCO-azide cycloaddition results in a stable triazole ring, while the maleimide-thiol reaction forms a stable thioether bond.[][5] However, the overall stability and in vivo performance of the ADC are also influenced by the linker's properties. The hydrophilic PEG chain in the DBCO-PEG13 linker can shield the hydrophobic drug from the aqueous environment, potentially reducing non-specific interactions and improving the pharmacokinetic profile of the ADC.

Experimental Methodologies

Antibody Conjugation with this compound

This protocol involves a two-step process: 1) modification of the antibody with the this compound and 2) the "click" reaction with an azide-containing payload.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Azide-modified payload

  • Quenching reagent (e.g., Tris or glycine)

  • Desalting columns

Protocol:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer.

  • This compound Activation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Antibody Modification: Add a 5-20 fold molar excess of the dissolved this compound to the antibody solution. Incubate for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Add a quenching reagent to a final concentration of 50-100 mM to stop the reaction. Incubate for 5-15 minutes.

  • Purification: Remove excess, unreacted this compound using a desalting column.

  • Click Reaction: Add the azide-modified payload to the purified DBCO-modified antibody. The molar ratio will depend on the desired DAR. Incubate for 4-12 hours at room temperature or overnight at 4°C.

  • Final Purification: Purify the final antibody-drug conjugate using a suitable chromatography method to remove any unreacted payload.

Antibody Conjugation with SMCC

This protocol is also a two-step process: 1) activation of the antibody with SMCC and 2) conjugation to a thiol-containing payload.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • SMCC

  • Anhydrous DMSO or DMF

  • Thiol-containing payload

  • Reducing agent (if necessary, e.g., TCEP)

  • Desalting columns

Protocol:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine- and thiol-free buffer.

  • SMCC Activation: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Antibody Activation: Add a 10-20 fold molar excess of the dissolved SMCC to the antibody solution. Incubate for 30-60 minutes at room temperature.

  • Purification: Remove excess, unreacted SMCC using a desalting column.

  • Payload Preparation: If the payload does not have a free thiol, it may need to be reduced using a reducing agent like TCEP.

  • Conjugation: Add the thiol-containing payload to the SMCC-activated antibody. Incubate for 1-2 hours at room temperature.

  • Final Purification: Purify the final antibody-drug conjugate using a suitable chromatography method to remove any unreacted payload and other byproducts.

Visualizing the Chemistry and Workflows

To better understand the processes involved, the following diagrams illustrate the chemical structures, reaction mechanisms, and experimental workflows.

G cluster_DBCO This compound cluster_SMCC SMCC DBCO DBCO PEG PEG13 DBCO->PEG NHS NHS Ester PEG->NHS NHS_SMCC NHS Ester Cyclohexane Cyclohexane NHS_SMCC->Cyclohexane Maleimide Maleimide Cyclohexane->Maleimide

Figure 1: Chemical Structures of this compound and SMCC crosslinkers.

G cluster_DBCO_reaction This compound Conjugation cluster_SMCC_reaction SMCC Conjugation Ab_NH2 Antibody-NH2 Ab_DBCO Antibody-DBCO Ab_NH2->Ab_DBCO NHS ester reaction DBCO_linker This compound DBCO_linker->Ab_DBCO ADC_DBCO Antibody-Drug Conjugate (Triazole linkage) Ab_DBCO->ADC_DBCO SPAAC 'Click' Reaction Azide_Payload Azide-Payload Azide_Payload->ADC_DBCO Ab_NH2_SMCC Antibody-NH2 Ab_Maleimide Antibody-Maleimide Ab_NH2_SMCC->Ab_Maleimide NHS ester reaction SMCC_linker SMCC SMCC_linker->Ab_Maleimide ADC_SMCC Antibody-Drug Conjugate (Thioether bond) Ab_Maleimide->ADC_SMCC Maleimide-thiol reaction Thiol_Payload Thiol-Payload Thiol_Payload->ADC_SMCC G start Start: Antibody Solution activate_ab Activate Antibody (with DBCO-PEG13-NHS or SMCC) start->activate_ab purify_activated_ab Purify Activated Antibody activate_ab->purify_activated_ab conjugate_payload Conjugate with Payload (Azide- or Thiol-modified) purify_activated_ab->conjugate_payload purify_adc Purify Final ADC conjugate_payload->purify_adc analyze_adc Analyze ADC (DAR, aggregation, etc.) purify_adc->analyze_adc end End: Purified ADC analyze_adc->end

References

Beyond DBCO: A Comparative Guide to Copper-Free Click Chemistry Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to forge stable molecular connections without the cytotoxicity of copper catalysts, this guide offers an in-depth comparison of alternatives to the widely used Dibenzocyclooctyne (DBCO).

The advent of copper-free click chemistry has revolutionized bioconjugation, enabling the precise labeling and tracking of biomolecules in living systems.[1] At the forefront of this innovation is the strain-promoted azide-alkyne cycloaddition (SPAAC), a reaction that leverages the high ring strain of cyclooctynes to react specifically with azides, forming a stable triazole linkage.[2] While DBCO has been a popular choice for this reaction due to its high reactivity and commercial availability, a growing landscape of alternative reagents offers distinct advantages in terms of reaction kinetics, stability, and hydrophilicity.[2] This guide provides a detailed comparison of these alternatives, supported by experimental data and protocols to aid in the selection of the optimal reagent for your research needs.

The Contenders: An Overview of DBCO Alternatives

The primary alternatives to DBCO fall into two main categories: other strained cyclooctynes and reagents for the inverse-electron-demand Diels-Alder (iEDDA) reaction.

  • Strained Cyclooctynes: These molecules, like DBCO, utilize ring strain to accelerate the reaction with azides. Notable alternatives include Bicyclo[6.1.0]nonyne (BCN) and Difluorinated Cyclooctyne (DIFO).[3] BCN is recognized for its smaller size, which can be advantageous in certain biological contexts.[4] DIFO, on the other hand, incorporates electron-withdrawing fluorine atoms to further enhance its reactivity with azides.[5]

  • Inverse-Electron-Demand Diels-Alder (iEDDA) Reagents: This alternative bioorthogonal reaction involves the rapid ligation between a tetrazine and a strained alkene, most commonly a trans-cyclooctene (TCO).[6] The iEDDA reaction is often significantly faster than SPAAC, making it ideal for applications requiring rapid labeling or when dealing with low concentrations of reactants.[7][8]

Performance Comparison: Kinetics and Stability

The choice of a copper-free click chemistry reagent often hinges on its reaction rate and stability in aqueous environments. The second-order rate constant (k₂) is a key metric for comparing the kinetics of these reactions, with a higher value indicating a faster reaction.

Reagent CombinationReaction TypeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Characteristics
DBCO + Azide SPAAC~0.3 - 2.3Widely used, good reactivity and stability.[7]
BCN + Azide SPAACSlower than DBCOSmaller size, may be less sterically hindering.[3]
DIFO + Azide SPAAC7.6 x 10⁻²Enhanced reactivity due to fluorine substitution.[5]
Tetrazine + TCO iEDDA~10³ - 3 x 10⁴Extremely fast kinetics, suitable for rapid labeling.[3][8]

Note: Reaction rates can be influenced by factors such as the specific derivatives of the reagents used, solvent, and temperature. The values presented here are for general comparison.

Reaction Mechanisms and Experimental Workflow

To visualize the chemical transformations and a general experimental approach for comparing these reagents, the following diagrams are provided.

cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide R1-N3 TransitionState_SPAAC [3+2] Cycloaddition Azide->TransitionState_SPAAC Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN, DIFO) Cyclooctyne->TransitionState_SPAAC Triazole Triazole Product TransitionState_SPAAC->Triazole

Caption: Reaction mechanism for SPAAC.

cluster_iEDDA Inverse-Electron-Demand Diels-Alder (iEDDA) Tetrazine Tetrazine TransitionState_iEDDA [4+2] Cycloaddition Tetrazine->TransitionState_iEDDA TCO trans-Cyclooctene (TCO) TCO->TransitionState_iEDDA Dihydropyrazine Dihydropyrazine Intermediate TransitionState_iEDDA->Dihydropyrazine FinalProduct Stable Conjugate (after N2 elimination) Dihydropyrazine->FinalProduct - N2

Caption: Reaction mechanism for iEDDA.

cluster_workflow Experimental Workflow for Reagent Comparison A Prepare Stock Solutions of Azide-labeled Biomolecule and Click Reagents B Incubate Biomolecule with each Click Reagent Separately (DBCO, BCN, DIFO, Tetrazine/TCO) A->B E Assess Stability of Reagents in Relevant Buffer Conditions A->E F Analyze Biocompatibility (e.g., Cell Viability Assays) A->F C Monitor Reaction Progress Over Time (e.g., via Fluorescence, LC-MS, or Gel Electrophoresis) B->C D Determine Second-Order Rate Constants from Kinetic Data C->D G Compare Performance Metrics and Select Optimal Reagent D->G E->G F->G

Caption: General workflow for comparing copper-free click chemistry reagents.

Experimental Protocols

While specific protocols will vary depending on the biomolecule and experimental system, the following provides a general framework for a key experiment: Determination of Second-Order Rate Constants.

Objective: To quantify the reaction kinetics of different copper-free click chemistry reagents with an azide-labeled biomolecule.

Materials:

  • Azide-labeled biomolecule of interest (e.g., protein, oligonucleotide)

  • DBCO, BCN, DIFO, and Tetrazine/TCO reagents (often functionalized with a fluorescent reporter for easy detection)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Instrumentation for monitoring the reaction (e.g., fluorescence plate reader, LC-MS)

Procedure:

  • Preparation of Reactants:

    • Prepare a stock solution of the azide-labeled biomolecule at a known concentration in the reaction buffer.

    • Prepare stock solutions of each click chemistry reagent at a known concentration in a compatible solvent (e.g., DMSO) and then dilute to the desired final concentration in the reaction buffer.

  • Kinetic Measurement:

    • In a multi-well plate or reaction vessel, mix the azide-labeled biomolecule with each click reagent. It is common to use a pseudo-first-order condition where the click reagent is in excess.

    • Immediately begin monitoring the reaction progress over time. If using a fluorescently labeled click reagent, measure the increase in fluorescence as the reagent is incorporated into the biomolecule.

    • Record data points at regular intervals until the reaction reaches completion.

  • Data Analysis:

    • Plot the concentration of the product (or a proxy like fluorescence intensity) versus time.

    • From the initial rates of the reaction at different concentrations of the limiting reactant, calculate the observed rate constant (k_obs).

    • The second-order rate constant (k₂) can then be determined from the slope of a plot of k_obs versus the concentration of the excess reactant.

Choosing the Right Alternative

The selection of a DBCO alternative depends on the specific requirements of the experiment:

  • For applications demanding the fastest possible reaction kinetics , such as in vivo imaging or labeling of low-abundance targets, the Tetrazine-TCO iEDDA reaction is the superior choice.[3][8]

  • When steric hindrance is a concern, the smaller size of BCN may be advantageous over the bulkier DBCO.[4]

  • For a balance of good reactivity and stability within the SPAAC framework, DIFO presents a viable alternative to DBCO, with its electron-withdrawing groups enhancing the reaction rate.[5]

Ultimately, empirical testing using a workflow similar to the one outlined above is crucial for identifying the optimal copper-free click chemistry reagent for your specific biological system and application.

References

Characterization of DBCO-PEG13-NHS Ester Conjugates: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods for the characterization of DBCO-PEG13-NHS ester, a heterobifunctional crosslinker crucial in bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We present detailed experimental protocols and comparative data to assist researchers in selecting the optimal analytical strategy for their specific application.

Introduction

Dibenzocyclooctyne-Polyethylene Glycol (PEG)13-N-hydroxysuccinimide (NHS) ester (this compound) is a key reagent in bioconjugation. Its DBCO group facilitates copper-free click chemistry with azide-modified molecules, while the NHS ester reacts efficiently with primary amines on proteins and other biomolecules. The PEG13 linker enhances solubility and provides spatial separation between the conjugated entities. Accurate characterization of this linker and its conjugates is paramount for ensuring the quality, efficacy, and reproducibility of the final bioconjugate. Mass spectrometry stands out as a primary tool for this purpose, offering high sensitivity and detailed structural information.

Core Concepts: Mass Spectrometry for this compound Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like this compound, with a molecular formula of C52H75N3O19 and an average molecular weight of approximately 1046.16 Da, mass spectrometry can confirm its identity, purity, and integrity. The two most common ionization techniques for analyzing large, non-volatile molecules like this are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).

Comparison of Mass Spectrometry Techniques

FeatureMALDI-TOF Mass SpectrometryElectrospray Ionization (ESI) Mass Spectrometry
Principle Analyte is co-crystallized with a matrix and ionized by a laser. Ions are separated based on their time-of-flight in a vacuum tube.Analyte solution is passed through a charged capillary, creating a fine spray of charged droplets. Solvent evaporation leads to the formation of gas-phase ions.
Sample Preparation Requires co-crystallization with a suitable matrix. Can be sensitive to sample purity and matrix selection.Simpler sample preparation, often involving direct infusion or coupling with liquid chromatography (LC).
Ionization Typically produces singly charged ions ([M+H]+, [M+Na]+, etc.).Produces multiply charged ions, which allows for the analysis of very large molecules on instruments with a limited m/z range.
Typical Application Excellent for determining molecular weight and heterogeneity of polymers like PEG.[1][2] Often used for quality control of synthetic compounds.Well-suited for coupling with liquid chromatography (LC-MS) for complex mixture analysis and for studying non-covalent interactions.
Data Interpretation Spectra are often simpler to interpret due to the prevalence of singly charged ions.Spectra can be more complex due to the presence of multiple charge states, requiring deconvolution algorithms.

Experimental Protocols

Mass Spectrometry Characterization of this compound

This section details the experimental procedures for characterizing this compound using MALDI-TOF and ESI mass spectrometry.

This protocol is designed for the accurate mass determination of the intact this compound.

Materials:

  • This compound

  • α-Cyano-4-hydroxycinnamic acid (CHCA) matrix

  • Sodium trifluoroacetate (NaTFA) (optional, as a cationizing agent)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Milli-Q water

  • MALDI target plate

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in ACN.

  • Matrix Solution Preparation:

    • Prepare a saturated solution of CHCA in 50:50 ACN:H2O with 0.1% TFA.

  • Optional Cationizing Agent Preparation:

    • Prepare a 1 mg/mL solution of NaTFA in Milli-Q water.

  • Sample Spotting:

    • On the MALDI target plate, spot 1 µL of the matrix solution.

    • To this spot, add 1 µL of the this compound solution.

    • If using a cationizing agent, add 0.1 µL of the NaTFA solution to the mixture on the target plate.

    • Allow the spot to air dry completely at room temperature.

  • Data Acquisition:

    • Analyze the sample using a MALDI-TOF mass spectrometer in positive ion reflector mode.

    • Calibrate the instrument using a standard peptide or polymer mixture.

    • Acquire spectra over a mass range appropriate for the expected molecular weight (e.g., m/z 500-2000).

Expected Results:

The primary peak should correspond to the protonated molecule [M+H]+ at m/z ~1047.17 or the sodium adduct [M+Na]+ at m/z ~1069.15. The spectrum may also show peaks corresponding to other adducts (e.g., [M+K]+). The presence of a distribution of peaks separated by 44 Da would indicate PEG heterogeneity.

This protocol is suitable for the analysis of this compound, particularly when coupled with liquid chromatography for purity assessment.

Materials:

  • This compound

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Milli-Q water

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in ACN.

    • Dilute the stock solution to a final concentration of 10-100 µg/mL in 50:50 ACN:H2O with 0.1% FA.

  • Direct Infusion Analysis:

    • Infuse the sample solution directly into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.

  • LC-MS Analysis (Optional):

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute with a gradient of water with 0.1% FA (Mobile Phase A) and acetonitrile with 0.1% FA (Mobile Phase B).

    • The eluent is directly introduced into the ESI source.

  • Data Acquisition:

    • Acquire spectra in positive ion mode over a suitable m/z range.

    • The instrument parameters (e.g., capillary voltage, cone voltage, desolvation temperature) should be optimized for the analyte.

Expected Results:

The ESI mass spectrum will likely show the protonated molecule [M+H]+ at m/z ~1047.17 and potentially doubly charged ions [M+2H]2+ at m/z ~524.09. LC-MS analysis will provide a chromatogram indicating the purity of the compound.

Data Presentation

AnalyteTechniqueExpected m/z [M+H]+Expected m/z [M+Na]+Key Observations
This compoundMALDI-TOF~1047.17~1069.15Single major peak or a narrow distribution for monodisperse PEG.
This compoundESI-MS~1047.17~1069.15Can also observe multiply charged ions. LC-MS provides purity data.

Visualizations

Experimental Workflow for Mass Spectrometry Characterization

experimental_workflow cluster_sample_prep Sample Preparation cluster_maldi MALDI-TOF Analysis cluster_esi ESI-MS Analysis cluster_data Data Analysis Sample This compound StockSolution Prepare Stock Solution (1 mg/mL in ACN) Sample->StockSolution Spotting Mix Sample, Matrix (& Optional Cationizing Agent) on Target StockSolution->Spotting Dilution Dilute Stock for Analysis StockSolution->Dilution Matrix Prepare CHCA Matrix Matrix->Spotting MALDI_MS MALDI-TOF MS Analysis Spotting->MALDI_MS DataAnalysis Mass Spectrum Interpretation (Molecular Weight, Purity) MALDI_MS->DataAnalysis Infusion Direct Infusion Dilution->Infusion LCMS LC-MS Analysis Dilution->LCMS ESI_MS ESI-MS Analysis Infusion->ESI_MS LCMS->ESI_MS ESI_MS->DataAnalysis

Caption: Workflow for MS characterization.

Logical Relationship of this compound Components

logical_relationship DBCO DBCO (Dibenzocyclooctyne) Copper-free Click Chemistry with Azides Linker This compound DBCO->Linker PEG PEG13 (Polyethylene Glycol) Enhances Solubility & Flexibility PEG->Linker NHS NHS Ester (N-hydroxysuccinimide) Amine-reactive Moiety NHS->Linker

Caption: Functional components of the linker.

Alternative Characterization Methods

While mass spectrometry is the gold standard, other techniques can provide complementary information:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the presence of the DBCO, PEG, and NHS ester moieties through characteristic chemical shifts.

  • High-Performance Liquid Chromatography (HPLC): Primarily used to assess the purity of the compound. A UV detector can monitor the DBCO chromophore.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of key functional groups, such as the ester carbonyl of the NHS group and the ether linkages of the PEG chain.

Conclusion

Mass spectrometry, particularly MALDI-TOF and ESI-MS, offers robust and sensitive methods for the characterization of this compound. MALDI-TOF is highly effective for rapid molecular weight determination, while ESI-MS, especially when coupled with LC, provides detailed information on purity and is amenable to automation. The choice between these techniques will depend on the specific analytical needs, available instrumentation, and the complexity of the sample. For comprehensive characterization, a combination of mass spectrometry with other techniques like NMR and HPLC is recommended.

References

A Researcher's Guide to Confirming Successful DBCO-PEG13-NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise conjugation of molecules is fundamental to innovation. DBCO-PEG13-NHS ester is a powerful bifunctional linker used to attach a clickable DBCO group to proteins and other biomolecules. This guide provides a comprehensive overview of methods to confirm successful labeling, offering objective comparisons with alternative approaches and detailed experimental protocols.

The Chemistry of this compound

This compound is comprised of three key components:

  • N-hydroxysuccinimide (NHS) ester : This moiety forms a stable amide bond by reacting with primary amines (-NH2), such as those on the side chains of lysine residues in proteins. This reaction is most efficient at a pH of 8.0-8.5.[1][2]

  • Dibenzocyclooctyne (DBCO) : A strained alkyne that enables highly specific and biocompatible copper-free click chemistry, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules.[3]

  • PEG13 : A 13-unit polyethylene glycol spacer that increases the hydrophilicity of the conjugate, helping to prevent aggregation and improve solubility.[4]

Protein Protein -NH2 Labeled_Protein Labeled Protein Protein—Amide—PEG—DBCO Protein:nh2->Labeled_Protein Amine Reaction (pH 8.0-8.5) Reagent This compound DBCO—PEG—NHS Reagent->Labeled_Protein

Caption: NHS ester reaction pathway for protein labeling.

Methods for Confirming Labeling Success

Confirming that the this compound has successfully attached to your target biomolecule is a critical quality control step. A multi-technique approach is recommended for robust validation.

SDS-PAGE for Visual Confirmation

A simple, qualitative method to check for successful conjugation is to look for a shift in the molecular weight of your protein using SDS-PAGE. The addition of the this compound (MW ≈ 950 Da) will cause the labeled protein to migrate more slowly than the unlabeled version.

Experimental Protocol: SDS-PAGE Analysis

  • Sample Preparation : Prepare samples of your unlabeled protein and your labeled protein after purification (e.g., via a desalting column to remove excess reagent).

  • Denaturation : Mix each sample with 4X Laemmli sample buffer containing a reducing agent (like DTT or β-mercaptoethanol) and heat at 95°C for 5-10 minutes.

  • Electrophoresis : Load the samples and a molecular weight marker onto a suitable polyacrylamide gel. Run the gel according to the manufacturer's instructions.

  • Staining : Stain the gel with a protein stain such as Coomassie Brilliant Blue or a more sensitive fluorescent stain.

  • Analysis : Compare the bands for the unlabeled and labeled protein. A distinct upward shift in the band for the labeled protein indicates a successful increase in mass and likely conjugation.[5][6]

cluster_workflow SDS-PAGE Workflow for Labeling Confirmation Unlabeled Unlabeled Protein Gel Run SDS-PAGE Unlabeled->Gel Labeled Labeled Protein (Post-Purification) Labeled->Gel Stain Stain Gel (e.g., Coomassie) Gel->Stain Analysis Analyze Band Shift Stain->Analysis

Caption: Experimental workflow for SDS-PAGE analysis.

Mass Spectrometry for Precise Mass Determination

Mass spectrometry (MS) is the definitive method for confirming conjugation and determining the degree of labeling (DOL)—the average number of DBCO linkers per protein. It provides an exact mass measurement, allowing you to see the distribution of species (e.g., unlabeled, +1 linker, +2 linkers).

Table 1: Comparison of Mass Spectrometry Techniques

TechniquePrincipleAdvantagesDisadvantages
MALDI-TOF Analyte is co-crystallized with a matrix and ionized by a laser pulse.High mass range, tolerant of some salts, relatively fast.Lower resolution, may not resolve species with small mass differences.
ESI-MS Analyte in solution is aerosolized and ionized by a high voltage.High resolution and accuracy, can resolve individual labeled species.Less tolerant of salts and detergents, requires LC coupling for complex samples.

Experimental Protocol: Intact Protein Mass Analysis (ESI-MS)

  • Sample Preparation : Purify the labeled protein thoroughly to remove all unreacted reagents. Buffer exchange into an MS-compatible buffer (e.g., 20 mM ammonium bicarbonate).

  • LC-MS Setup : Use a reverse-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition : Inject the unlabeled and labeled protein samples. Acquire spectra across the protein elution peak.

  • Data Analysis : Deconvolute the raw spectra to obtain the zero-charge mass for the protein species. The mass difference between the unlabeled protein and the peaks in the labeled sample will correspond to multiples of the mass of the attached DBCO-PEG13 moiety.[7][8]

Functional Confirmation with Click Chemistry

The ultimate test of successful labeling is to confirm that the attached DBCO group is functional and available for click chemistry. This is done by reacting the DBCO-labeled protein with a small, azide-containing reporter molecule.

Table 2: Comparison of Reporter Probes for Functional Assays

Reporter TypeDetection MethodAdvantagesDisadvantages
Azide-Fluorophore Fluorescence (spectroscopy, in-gel, microscopy)High sensitivity, enables imaging applications.[9]Photobleaching, potential for spectral overlap.
Azide-Biotin Streptavidin blot (e.g., Western blot) or ELISAHigh affinity, allows for signal amplification.Requires multiple steps (blotting, incubation, etc.).
Azide-PEG-small molecule LC-MSConfirms reactivity and allows for further specific conjugation.Requires MS for detection.

Experimental Protocol: Click Reaction with an Azide-Fluorophore

  • Click Reaction : To your purified DBCO-labeled protein in a suitable buffer (e.g., PBS), add a 3- to 5-fold molar excess of an azide-fluorophore (e.g., Azide-AF488).

  • Incubation : Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C, protected from light.[10]

  • Purification : Remove the unreacted azide-fluorophore using a desalting column or dialysis.

  • Analysis : Confirm the secondary labeling by measuring the fluorescence of the conjugate with a spectrophotometer or by running an SDS-PAGE gel and imaging it on a fluorescent gel scanner. A fluorescent band at the correct molecular weight confirms the presence of a reactive DBCO group.

Comparison with Alternative Labeling Chemistries

While this compound is versatile, other chemistries may be more suitable depending on the application.

Table 3: Comparison of Common Bioconjugation Chemistries

ChemistryTarget Residue(s)Key AdvantagesKey Disadvantages
NHS Ester (Amine) Lysine, N-terminusWell-established, efficient, targets common residues.[11]Can lead to a heterogeneous mixture; may impact function if lysines are in the active site.[12]
Maleimide (Thiol) CysteineHighly site-specific if a single free cysteine is available.Requires a free thiol which is less common; maleimide-thiol bond can undergo hydrolysis.[13]
CuAAC (Click Chemistry) Azide + Terminal AlkyneVery high reaction efficiency and specificity.[14]Requires a copper catalyst which can be toxic to cells and denature some proteins.
SPAAC (Click Chemistry) Azide + Strained Alkyne (DBCO)Copper-free and highly biocompatible; excellent for in vivo work.[3][14]Reaction kinetics are generally slower than CuAAC.

By employing these analytical techniques, researchers can ensure the quality and reliability of their DBCO-labeled conjugates, leading to more robust and reproducible results in downstream applications, from advanced diagnostics to targeted drug delivery.

References

The Strategic Advantage of DBCO-PEG13-NHS Ester in PROTAC Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimera (PROTAC) design, the choice of linker is a critical determinant of therapeutic success. This guide provides an in-depth comparison of DBCO-PEG13-NHS ester with alternative linkers, supported by experimental data and detailed protocols, to elucidate its advantages in the development of potent and effective protein degraders.

At the heart of a PROTAC molecule lies the linker, a chemical bridge connecting a ligand that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase. This ternary complex formation is the linchpin of PROTAC efficacy, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker is far from a passive spacer; its length, flexibility, and chemical composition profoundly influence the PROTAC's solubility, cell permeability, and the stability of the crucial ternary complex.

Unpacking the Components: The Advantages of DBCO, PEG, and NHS Ester

The this compound linker is a trifecta of functionalities, each contributing distinct advantages to PROTAC design:

  • Dibenzocyclooctyne (DBCO): Facilitating Efficient and Biocompatible Ligation. The DBCO group is a key player in copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction allows for the covalent linkage of the DBCO-containing linker to an azide-modified binding ligand with high efficiency and specificity under mild, aqueous conditions. The key advantage of SPAAC is the elimination of cytotoxic copper catalysts, which are often required in other click chemistry reactions, thereby simplifying purification and improving the overall biocompatibility of the final PROTAC molecule.

  • Polyethylene Glycol (PEG)13: Enhancing Solubility and Optimizing Spatial Orientation. The PEG component, consisting of 13 ethylene glycol units, imparts significant hydrophilicity to the PROTAC molecule. This is a crucial feature, as many potent protein- and E3 ligase-binding ligands are hydrophobic, leading to poor aqueous solubility and bioavailability. The PEG chain improves the overall solubility of the PROTAC, facilitating its handling and administration. Furthermore, the length and flexibility of the PEG13 linker are critical for enabling the optimal spatial arrangement of the target protein and the E3 ligase, which is essential for efficient ternary complex formation and subsequent ubiquitination.

  • N-hydroxysuccinimide (NHS) Ester: Enabling Versatile and Amine-Reactive Conjugation. The NHS ester is a highly reactive functional group that readily and specifically forms stable amide bonds with primary amines, such as those found on the side chains of lysine residues or at the N-terminus of proteins and peptides. This allows for the straightforward attachment of the linker to an E3 ligase ligand or a POI ligand that possesses a suitable amine handle. The reaction is efficient and proceeds under mild conditions, making it a versatile tool in the PROTAC synthesis toolkit.

Performance Comparison: this compound vs. Alternative Linkers

Table 1: Comparative Physicochemical and Biological Properties of Linker Classes

PropertyPEG Linkers (e.g., this compound)Alkyl Linkers
Solubility HighLow to Moderate
Cell Permeability Moderate (can be optimized by length)Moderate to High
Metabolic Stability ModerateHigh
Synthetic Accessibility Moderate to HighHigh
Flexibility HighModerate
"Click" Chemistry Compatibility High (with appropriate functionalization like DBCO)Low (requires functionalization)

Table 2: Expected Impact on PROTAC Performance

Performance MetricPROTAC with PEG LinkerPROTAC with Alkyl Linker
Degradation Efficacy (DC50) Potentially lower DC50 due to enhanced solubility and optimized ternary complex formation.May exhibit higher DC50 due to aggregation or suboptimal ternary complex geometry.
Maximum Degradation (Dmax) Potentially higher Dmax due to improved bioavailability and sustained ternary complex formation.May have lower Dmax due to poor solubility or steric hindrance.
In vivo Bioavailability Generally improved due to enhanced solubility.Can be limited by poor solubility.
Off-target Effects May be reduced due to improved pharmacokinetic properties.Potential for off-target effects due to aggregation.

Visualizing the Strategy: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the key signaling pathway, the experimental workflow for PROTAC evaluation, and the logical advantages of the this compound linker.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (DBCO-PEG13-NHS based) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation

PROTAC mechanism of action.

Experimental_Workflow cluster_1 PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (this compound) Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., NanoBRET/HiBiT) Synthesis->Ternary_Complex_Assay Degradation_Assay Protein Degradation Assay (e.g., Western Blot, In-Cell Western) Synthesis->Degradation_Assay Permeability_Assay Cell Permeability Assay (e.g., Caco-2) Synthesis->Permeability_Assay Data_Analysis Data Analysis (DC50, Dmax, Papp) Ternary_Complex_Assay->Data_Analysis Degradation_Assay->Data_Analysis Permeability_Assay->Data_Analysis

Experimental workflow for PROTAC evaluation.

Linker_Advantages center DBCO-PEG13-NHS Ester Adv1 Enhanced Solubility center->Adv1 Adv2 Optimized Ternary Complex center->Adv2 Adv3 Copper-Free 'Click' Chemistry center->Adv3 Adv4 Biocompatible Synthesis center->Adv4 Adv5 Versatile Amine Conjugation center->Adv5 Adv6 Tunable Length & Flexibility center->Adv6

Advantages of this compound.

Experimental Protocols

To facilitate the practical application of these concepts, detailed protocols for key experiments are provided below.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a general two-step synthesis of a PROTAC, starting with the conjugation of the this compound to an amine-containing POI ligand, followed by a copper-free click reaction with an azide-functionalized E3 ligase ligand.

Materials:

  • This compound

  • Amine-containing POI ligand

  • Azide-functionalized E3 ligase ligand

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system for purification

  • Mass spectrometer for characterization

Procedure:

  • Step 1: Amide Bond Formation a. Dissolve the amine-containing POI ligand (1 equivalent) in anhydrous DMF. b. Add DIPEA (2-3 equivalents) to the solution. c. In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF. d. Add the this compound solution dropwise to the POI ligand solution while stirring. e. Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by LC-MS. f. Upon completion, purify the DBCO-PEG13-POI ligand conjugate by preparative HPLC. g. Lyophilize the pure fractions to obtain the product as a solid.

  • Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) a. Dissolve the DBCO-PEG13-POI ligand conjugate (1 equivalent) in a mixture of PBS and DMF (e.g., 4:1 v/v). b. Dissolve the azide-functionalized E3 ligase ligand (1.2 equivalents) in the same solvent system. c. Add the E3 ligase ligand solution to the POI ligand conjugate solution. d. Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS. e. Upon completion, purify the final PROTAC molecule by preparative HPLC. f. Lyophilize the pure fractions to obtain the final PROTAC as a solid. g. Characterize the final product by high-resolution mass spectrometry and NMR.

Protocol 2: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol describes how to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for the desired time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS. b. Lyse the cells with lysis buffer and collect the lysate. c. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein concentration of all samples and prepare them for loading with Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. f. Wash the membrane with TBST. g. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane with TBST. i. Apply the ECL substrate and visualize the protein bands using an imaging system. j. Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Data Analysis: a. Quantify the band intensities using image analysis software. b. Normalize the target protein band intensity to the loading control band intensity. c. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

Conclusion

The this compound linker offers a powerful and versatile tool for the design and synthesis of next-generation PROTACs. Its unique combination of a bioorthogonal "click" handle, a solubilizing and flexible PEG chain, and a reactive NHS ester for straightforward conjugation provides a clear advantage over simpler linker chemistries. By enhancing solubility, enabling efficient and biocompatible synthesis, and providing the necessary flexibility for optimal ternary complex formation, this linker can significantly contribute to the development of highly potent and selective protein degraders with improved therapeutic potential. The provided protocols offer a starting point for researchers to incorporate this advanced linker technology into their PROTAC discovery workflows.

Quantifying Protein-DBCO Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common methods for quantifying the degree of protein labeling with dibenzocyclooctyne (DBCO). Understanding the extent of labeling is critical for ensuring the quality, consistency, and efficacy of bioconjugates in research, diagnostics, and therapeutic applications. We present a side-by-side analysis of key techniques, detailed experimental protocols, and visual workflows to aid in selecting the most appropriate method for your specific needs.

Comparison of Quantification Methods

The choice of quantification method depends on various factors, including the required accuracy and sensitivity, available equipment, sample purity, and throughput needs. Below is a summary of the most common techniques used to determine the Degree of Labeling (DOL) for DBCO-protein conjugates.

Method Principle Advantages Disadvantages Typical Sensitivity Equipment Required
UV-Vis Spectroscopy Measures the absorbance of the protein (at 280 nm) and the DBCO group (at ~309 nm) to calculate the molar ratio.Rapid, simple, non-destructive, and requires readily available equipment.[1]Lower sensitivity, prone to interference from other UV-absorbing contaminants. Requires accurate protein extinction coefficient.[1]Micromolar (µM)UV-Vis Spectrophotometer
Mass Spectrometry (MS) Directly measures the mass of the intact protein-DBCO conjugate or its digested peptides to determine the number of attached DBCO molecules.High accuracy, provides detailed information on labeling distribution and site specificity.[2][3][4]Requires specialized and expensive equipment, more complex sample preparation, and data analysis.[2][5]Femtomole (fmol) to picomole (pmol)Mass Spectrometer (e.g., QTOF, Orbitrap)
Fluorescence-Based Assay Reacts the DBCO-labeled protein with an azide-containing fluorescent dye and measures the resulting fluorescence intensity against a standard curve.Very high sensitivity, suitable for low-concentration samples.Indirect method, requires an additional reaction step, potential for background fluorescence.Nanomolar (nM) to picomolar (pM)Fluorescence Plate Reader or Spectrofluorometer

Experimental Protocols

Here, we provide detailed protocols for the key methods of quantifying DBCO-protein labeling.

UV-Vis Spectroscopy Method

This is the most straightforward method for estimating the Degree of Labeling (DOL).[6]

Materials:

  • DBCO-labeled protein sample

  • Phosphate-buffered saline (PBS) or another suitable buffer

  • UV-transparent cuvettes or a NanoDrop spectrophotometer

  • UV-Vis Spectrophotometer

Protocol:

  • Sample Preparation:

    • Ensure the DBCO-labeled protein is purified from any unreacted DBCO reagent. This can be achieved using size exclusion chromatography or a desalting column.[6]

    • If necessary, dilute the protein sample in PBS to a concentration that falls within the linear range of the spectrophotometer.

  • Absorbance Measurement:

    • Measure the absorbance of the protein solution at 280 nm (A280) and 309 nm (A309).[6][7] The peak absorbance for DBCO is around 309 nm.[8]

  • Calculations:

    • Calculate the concentration of the protein:

      • First, correct the A280 reading for the absorbance contribution of the DBCO group. A correction factor (CF) is used for this, which is the ratio of the DBCO absorbance at 280 nm to its absorbance at 309 nm. For many DBCO reagents, this is approximately 0.90.[6][7]

      • Corrected A280 = A280 - (A309 x CF)

      • Protein Concentration (M) = Corrected A280 / (εprotein x path length in cm)

      • Where εprotein is the molar extinction coefficient of the protein at 280 nm (e.g., for a typical IgG, this is ~203,000 M-1cm-1).[6][7]

    • Calculate the concentration of DBCO:

      • DBCO Concentration (M) = A309 / (εDBCO x path length in cm)

      • The molar extinction coefficient of DBCO (εDBCO) is approximately 12,000 M-1cm-1 at 309 nm.[7]

    • Calculate the Degree of Labeling (DOL):

      • DOL = Molar concentration of DBCO / Molar concentration of protein

Mass Spectrometry Method (Intact Protein Analysis)

This method provides a highly accurate determination of the DOL by measuring the mass of the entire protein-DBCO conjugate.

Materials:

  • Purified DBCO-labeled protein sample

  • Appropriate buffers (e.g., ammonium bicarbonate) that are compatible with mass spectrometry (volatile and free of non-volatile salts and detergents).[2]

  • Mass Spectrometer (e.g., ESI-QTOF or Orbitrap)

Protocol:

  • Sample Preparation:

    • Desalt the purified DBCO-labeled protein sample using a method compatible with mass spectrometry, such as buffer exchange with a molecular weight cutoff filter or solid-phase extraction.[4] The sample should be in a volatile buffer like ammonium bicarbonate.[4]

    • Dilute the sample to an appropriate concentration for the mass spectrometer, typically in the low micromolar to nanomolar range.

  • Mass Spectrometry Analysis:

    • Infuse the sample into the electrospray ionization (ESI) source of the mass spectrometer.

    • Acquire the mass spectrum of the intact protein. The instrument will produce a spectrum with a series of multiply charged ions.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the neutral mass of the protein.

    • The mass of the unlabeled protein should be known or measured as a control.

    • The mass of a single DBCO moiety is also known.

    • The number of DBCO molecules per protein (DOL) can be determined by the mass shift between the unlabeled protein and the DBCO-labeled protein.

      • DOL = (Masslabeled protein - Massunlabeled protein) / MassDBCO moiety

Fluorescence-Based Assay

This highly sensitive method involves a secondary reaction with a fluorescent azide to quantify the amount of DBCO on the protein.

Materials:

  • Purified DBCO-labeled protein sample

  • Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)

  • Reaction buffer (e.g., PBS)

  • 96-well black microplate

  • Fluorescence plate reader

Protocol:

  • Standard Curve Preparation:

    • Prepare a series of known concentrations of the free fluorescent azide dye in the reaction buffer.

  • Labeling Reaction:

    • In the wells of the microplate, add a known concentration of the DBCO-labeled protein.

    • To each of these wells, add a molar excess of the azide-functionalized fluorescent dye.

    • Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the click reaction to go to completion.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of the standards and the protein samples using a fluorescence plate reader with the appropriate excitation and emission wavelengths for the chosen fluorescent dye.

  • Calculations:

    • Generate a standard curve by plotting the fluorescence intensity of the standards against their known concentrations.

    • Determine the concentration of the fluorescent dye incorporated into the protein samples by interpolating their fluorescence intensity on the standard curve.

    • DOL = Molar concentration of incorporated fluorescent dye / Molar concentration of protein

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for each quantification method.

UV_Vis_Workflow UV-Vis Spectroscopy Workflow A Purified DBCO-Protein B Measure A280 & A309 A->B Spectrophotometer C Calculate Protein Concentration B->C D Calculate DBCO Concentration B->D E Calculate DOL C->E D->E

Caption: Workflow for DOL determination using UV-Vis spectroscopy.

Mass_Spec_Workflow Mass Spectrometry Workflow A Purified DBCO-Protein B Desalt & Buffer Exchange A->B C Intact Mass Analysis (ESI-MS) B->C Mass Spectrometer D Deconvolute Spectrum C->D E Determine Mass Shift D->E F Calculate DOL E->F

Caption: Workflow for DOL determination using intact mass spectrometry.

Fluorescence_Workflow Fluorescence Assay Workflow cluster_std Standard Curve cluster_sample Sample Analysis A Fluorescent Azide Standards B Measure Fluorescence A->B Plate Reader F Calculate DOL B->F C DBCO-Protein + Fluorescent Azide D Incubate (Click Reaction) C->D E Measure Fluorescence D->E Plate Reader E->F

Caption: Workflow for DOL determination using a fluorescence-based assay.

References

A Researcher's Guide to Heterobifunctional Linkers: DBCO-PEG13-NHS Ester vs. Traditional Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of bioconjugation, the choice of a linker molecule is paramount to the success of creating stable and functional conjugates for applications ranging from antibody-drug conjugates (ADCs) to advanced diagnostic assays.[1] Heterobifunctional linkers, possessing two distinct reactive moieties, are engineered to covalently bridge two different biomolecules with high specificity.[2] This guide provides an objective comparison of the modern DBCO-PEG13-NHS ester linker against traditional alternatives like SMCC, supported by performance data and detailed experimental protocols.

Introduction to the Linkers

This compound is a state-of-the-art heterobifunctional crosslinker. It features an N-hydroxysuccinimide (NHS) ester for coupling with primary amines (e.g., lysine residues on proteins) and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry with azide-functionalized molecules.[3][4] The linker incorporates a 13-unit polyethylene glycol (PEG) spacer, which enhances solubility, reduces aggregation, and minimizes steric hindrance.[4][5]

Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a classic and widely used heterobifunctional crosslinker. It contains an NHS ester to react with amines and a maleimide group that specifically reacts with sulfhydryl groups (e.g., cysteine residues).[2][6] It is a valuable tool for protein-protein conjugations but possesses a more hydrophobic spacer compared to its PEGylated counterparts.[7][8]

Mechanism of Action and Reaction Chemistry

The key difference between these linkers lies in their second reactive group and the chemistry they employ.

  • This compound utilizes a two-step sequential process. First, the NHS ester reacts with a primary amine on the first biomolecule. Following this, the DBCO group on the linker reacts with an azide group on the second biomolecule via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it does not interfere with native biological functional groups, and proceeds efficiently without the need for a cytotoxic copper catalyst.[9][10][11]

  • SMCC also follows a two-step process. The NHS ester first reacts with an amine-containing biomolecule. The maleimide group is then available to form a stable thioether bond with a sulfhydryl-containing biomolecule through a Michael addition reaction.[2][6]

G cluster_0 This compound Workflow cluster_1 SMCC (Amine-to-Thiol) Workflow A1 Biomolecule A (with Primary Amine, e.g., Protein) R1 Step 1: Amine Coupling (pH 7.2-8.5) A1->R1 L1 This compound L1->R1 I1 Intermediate: DBCO-PEG13-Biomolecule A R1->I1 P1 Purification (Remove excess linker) I1->P1 R2 Step 2: SPAAC Click Chemistry (Copper-Free) P1->R2 B1 Biomolecule B (with Azide group) B1->R2 F1 Final Conjugate: A-Linker-B R2->F1 A2 Biomolecule A (with Primary Amine, e.g., Protein) R3 Step 1: Amine Coupling (pH 7.2-8.5) A2->R3 L2 SMCC Linker L2->R3 I2 Intermediate: Maleimide-Activated Biomolecule A R3->I2 P2 Purification (Remove excess linker) I2->P2 R4 Step 2: Thiol Coupling (pH 6.5-7.5) P2->R4 B2 Biomolecule B (with Sulfhydryl group, e.g., Cysteine) B2->R4 F2 Final Conjugate: A-Linker-B R4->F2 G start Start: Need to Conjugate Biomolecule A to B q1 Does Biomolecule B have a native or engineered -SH group? start->q1 q2 Is bioorthogonality critical? (e.g., in vivo or in-cell labeling) q1->q2 No smcc Consider SMCC: - Well-established chemistry - Amine-to-thiol linkage q1->smcc Yes q3 Is enhanced solubility or reduced aggregation a primary concern? q2->q3 No azide Introduce an Azide onto Biomolecule B q2->azide Yes q3->smcc No (or use PEGylated SMCC) dbco Choose DBCO-PEG13-NHS: - Bioorthogonal - High stability - Enhanced solubility q3->dbco Yes azide->dbco

References

A Comparative Guide to Validating Conjugate Activity after Labeling with DBCO-PEG13-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful conjugation of biomolecules is a critical step in the development of targeted therapeutics, diagnostics, and research tools. The choice of linker and the method of conjugation can significantly impact the activity and performance of the final conjugate. This guide provides a comprehensive comparison of DBCO-PEG13-NHS ester with alternative labeling strategies and details the essential validation protocols to ensure the preservation of conjugate activity.

Comparison of Amine-Reactive Labeling Reagents

The selection of a labeling reagent is a crucial decision in the bioconjugation workflow. This compound is a heterobifunctional linker that combines three key features: an N-hydroxysuccinimide (NHS) ester for reaction with primary amines, a polyethylene glycol (PEG) spacer, and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry. The performance of this linker can be compared with other common amine-reactive and thiol-reactive strategies.

Amine-reactive chemistry, primarily targeting lysine residues, is a widely used method for antibody labeling. While effective, the random nature of this conjugation can sometimes lead to a loss of antibody function if lysine residues within the antigen-binding site are modified. Thiol-based conjugation, targeting cysteine residues, can offer more site-specific labeling, especially with engineered antibodies containing free cysteines.

FeatureThis compoundStandard NHS Ester (e.g., Biotin-NHS)Maleimide-PEG-NHS Ester
Reactive Group N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester & Maleimide
Target Residue Primary amines (e.g., lysine)Primary amines (e.g., lysine)Primary amines (for NHS) & Thiols (for maleimide)
Specificity Randomly targets accessible primary aminesRandomly targets accessible primary aminesSite-specific with engineered free thiols
Bioorthogonal Handle Yes (DBCO for click chemistry)NoNo
PEG Spacer Yes (PEG13)NoYes (variable length)
Key Advantages Enables subsequent, highly specific click chemistry reactions; PEG spacer enhances solubility and reduces steric hindrance.[1]Simple, well-established chemistry for amine labeling.Allows for more controlled, site-specific conjugation to thiols, potentially preserving antigen-binding sites.
Potential Drawbacks Random lysine modification can still impact protein function.Random modification can lead to loss of activity and batch-to-batch variability.[2]Requires the presence of free thiols, which may necessitate prior reduction of disulfide bonds in native proteins, potentially affecting stability.[2]
Impact on Stability PEGylation can enhance stability and solubility.[3][4] However, amine conjugation can lead to a decrease in thermal stability.[5]Can lead to decreased thermal stability.[5]Thiol conjugation can result in a more significant decrease in thermal stability compared to amine conjugation.[5]
Impact on Binding Generally, well-designed PEG linkers minimize impact on affinity.[5] However, this must be empirically validated.High potential for impacting antigen binding if lysines in the binding site are modified.Can better preserve antigen-binding affinity due to site-specificity away from the binding region.[2]

Validation of Conjugate Activity

Following conjugation, it is imperative to validate that the biological activity of the biomolecule, such as an antibody's ability to bind its target, is retained. A multi-step validation process employing a suite of assays is recommended to comprehensively assess the quality of the conjugate.

Experimental Workflow for Labeling and Validation

The overall process begins with the labeling of the biomolecule, followed by purification and a series of functional assays to confirm that the conjugation has not compromised its activity.

G cluster_0 Labeling cluster_1 Purification cluster_2 Validation A Antibody Solution (amine-free buffer) B This compound (dissolved in DMSO) C Incubation (e.g., 1 hr at RT) B->C Add reagent to antibody D Quench Reaction (e.g., with Tris) C->D E Purification (e.g., size exclusion chromatography) D->E F Characterization (e.g., UV-Vis for DOL) E->F G Binding Assays F->G H ELISA G->H I Flow Cytometry G->I J Surface Plasmon Resonance (SPR) G->J

Caption: Workflow for antibody labeling and subsequent validation of conjugate activity.

Experimental Protocols

Detailed protocols for the key validation assays are provided below. These should be optimized for the specific antibody-antigen system being studied.

Protocol 1: Antibody Labeling with this compound
  • Preparation of Antibody: Dialyze the antibody into an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.4. Adjust the antibody concentration to 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution.

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quenching: Add a final concentration of 50 mM Tris to quench the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted labeling reagent using a desalting column (size exclusion chromatography) equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and 309 nm (for the DBCO group).

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay used to quantify the binding of the conjugated antibody to its target antigen.

  • Antigen Coating: Coat a 96-well microplate with the target antigen at a concentration of 1-10 µg/mL in a suitable coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 3% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Antibody Incubation: Add serial dilutions of the DBCO-labeled antibody and the unlabeled control antibody to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a TMB substrate solution and incubate in the dark until a color develops.

  • Stopping the Reaction: Add a stop solution (e.g., 2N H2SO4).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity should be comparable between the labeled and unlabeled antibody, indicating preserved binding activity.

Protocol 3: Flow Cytometry

Flow cytometry is used to assess the binding of the conjugated antibody to cells expressing the target antigen on their surface.

  • Cell Preparation: Harvest cells expressing the target antigen and adjust the cell density to 1 x 10^7 cells/mL in a suitable buffer (e.g., PBS with 1% BSA).

  • Aliquotting: Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.

  • Antibody Incubation: Add the DBCO-labeled antibody and the unlabeled control antibody at a predetermined optimal concentration to the cells. Incubate for 30 minutes on ice, protected from light if a fluorescent secondary is to be used.

  • Washing: Wash the cells twice by adding 2 mL of buffer and centrifuging at 300 x g for 5 minutes.

  • Secondary Staining (if necessary): If the primary antibody is not fluorescently labeled, resuspend the cells in a buffer containing a fluorescently labeled secondary antibody. Incubate for 30 minutes on ice in the dark.

  • Washing: Repeat the washing step.

  • Data Acquisition: Resuspend the cells in 500 µL of buffer and analyze using a flow cytometer. The mean fluorescence intensity of cells stained with the labeled antibody should be similar to that of cells stained with the unlabeled antibody.

Protocol 4: Surface Plasmon Resonance (SPR)

SPR provides quantitative data on the binding kinetics (association and dissociation rates) of the antibody-antigen interaction.

  • Chip Preparation: Immobilize the target antigen onto a sensor chip according to the manufacturer's instructions.

  • Binding Analysis: Inject a series of concentrations of the DBCO-labeled antibody over the sensor chip surface and monitor the binding in real-time.

  • Regeneration: After each injection, regenerate the sensor chip surface to remove the bound antibody.

  • Control Analysis: Repeat the binding analysis with the unlabeled control antibody.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). The KD values for the labeled and unlabeled antibodies should be comparable.[6]

Case Study: Targeting the HER2 Signaling Pathway with an Antibody-Drug Conjugate

A prime example of the application of antibody conjugates is in the development of antibody-drug conjugates (ADCs) for cancer therapy. Trastuzumab emtansine (T-DM1) is an ADC that targets the HER2 receptor, which is overexpressed in some breast cancers. The mechanism involves the antibody (Trastuzumab) binding to HER2, leading to the internalization of the ADC and the release of a potent cytotoxic agent (DM1) inside the cancer cell.[7][8][9] This targeted delivery of the cytotoxic payload minimizes systemic toxicity. The binding of the antibody component also inhibits downstream signaling pathways crucial for cell growth and survival, such as the PI3K-AKT and MAPK pathways.[6][10]

G cluster_0 Cell Membrane cluster_1 Intracellular HER2 HER2 Receptor Endosome Endosome HER2->Endosome Internalization PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT Inhibition MAPK MAPK Pathway HER2->MAPK Inhibition ADC Antibody-Drug Conjugate (ADC) ADC->HER2 Binding Lysosome Lysosome Endosome->Lysosome Payload Cytotoxic Payload (e.g., DM1) Lysosome->Payload Payload Release Microtubules Microtubule Disruption Payload->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation

Caption: Mechanism of action of a HER2-targeted antibody-drug conjugate.

Conclusion

The validation of conjugate activity is a non-negotiable step in the development of bioconjugates. While this compound offers the distinct advantages of a PEG spacer and a bioorthogonal handle for click chemistry, its impact on the functional integrity of the biomolecule must be rigorously assessed. By employing a combination of qualitative and quantitative assays such as ELISA, flow cytometry, and SPR, researchers can confidently ensure that their conjugated molecules retain the desired activity for their intended applications in research, diagnostics, and therapeutics.

References

A Head-to-Head Battle for Bioconjugation: Sulfo-NHS vs. NHS Esters in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of biomolecule labeling, the choice between Sulfo-NHS and NHS esters is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of their performance in aqueous solutions, supported by experimental data and detailed protocols, to empower informed reagent selection.

At the heart of many bioconjugation techniques lies the need to covalently link a molecule of interest—be it a fluorescent dye, a biotin tag, or a therapeutic agent—to a protein or other biomolecule. N-hydroxysuccinimide (NHS) esters have long been the go-to reagents for targeting primary amines, such as the side chain of lysine residues and the N-terminus of proteins. The development of their sulfonated counterparts, Sulfo-NHS esters, introduced a key improvement for reactions in aqueous environments. This guide will dissect the differences in their chemical properties, reaction efficiencies, and impact on protein function to provide a clear framework for choosing the optimal reagent for your specific application.

Key Differences at a Glance: The Decisive Role of a Sulfonate Group

The fundamental distinction between Sulfo-NHS and NHS esters lies in the presence of a sulfonate (-SO₃⁻) group on the N-hydroxysuccinimide ring of Sulfo-NHS. This seemingly minor addition has profound consequences for the reagent's properties, primarily its solubility.

FeatureSulfo-NHS EsterNHS Ester
Solubility in Aqueous Buffers HighLow to Insoluble
Requirement for Organic Co-solvents NoYes (e.g., DMSO, DMF)
Cell Membrane Permeability ImpermeablePermeable
Primary Application Labeling of cell surface proteins and water-soluble biomoleculesIntracellular labeling and reactions in organic solvents

This difference in solubility is the cornerstone of their differential applications. Sulfo-NHS esters are the clear choice for labeling proteins in their native aqueous environment without the need for organic co-solvents, which can denature or alter the conformation of sensitive proteins.[] Conversely, the hydrophobicity of NHS esters allows them to permeate cell membranes, making them suitable for labeling intracellular proteins.[2]

Reaction Mechanism and Kinetics: A Shared Pathway with a Practical Divergence

Both Sulfo-NHS and NHS esters react with primary amines via the same nucleophilic acyl substitution mechanism to form a stable amide bond.[3] The reaction is highly pH-dependent, with an optimal range of pH 7.2 to 8.5.[4] At lower pH, the primary amine is protonated, reducing its nucleophilicity and slowing the reaction rate. At higher pH, the rate of hydrolysis of the ester significantly increases, leading to a lower labeling yield.[4]

G cluster_0 Reaction cluster_1 Competing Reaction Protein_NH2 Protein-NH₂ (Primary Amine) Ester R-CO-O-NHS (NHS or Sulfo-NHS Ester) Intermediate Tetrahedral Intermediate Labeled_Protein Protein-NH-CO-R (Stable Amide Bond) Leaving_Group NHS or Sulfo-NHS Ester_hydrolysis R-CO-O-NHS (NHS or Sulfo-NHS Ester) H2O H₂O Hydrolyzed_Ester R-COOH (Carboxylic Acid) Leaving_Group_hydrolysis NHS or Sulfo-NHS

Reaction of NHS/Sulfo-NHS esters with primary amines.

The primary practical difference in their reactivity in aqueous solutions stems from the solubility issue. For NHS esters, the need to first dissolve the reagent in an organic solvent like DMSO or DMF and then add it to the aqueous protein solution can introduce complexities, including the potential for protein precipitation and the denaturing effects of the solvent.[][2]

Performance Comparison: Stability, Efficiency, and Impact on Protein Function

Stability in Aqueous Solutions

A critical factor influencing the efficiency of labeling is the stability of the ester in the reaction buffer. Both NHS and Sulfo-NHS esters are susceptible to hydrolysis, a competing reaction that inactivates the reagent. The rate of hydrolysis is highly dependent on the pH of the solution.

pHHalf-life of NHS Ester
7.04-5 hours
8.01 hour
8.610 minutes

Table adapted from Thermo Fisher Scientific technical information.[5]

Labeling Efficiency

The superior solubility of Sulfo-NHS esters in aqueous buffers is expected to lead to higher labeling efficiency for water-soluble proteins, as the reagent is more readily available to react with the target primary amines.

A study comparing the biotinylation of bovine aortic endothelial cells in vitro provides some insight into the relative performance of the two ester types. The results showed that at the same concentration, the membrane-permeable NHS-LC-biotin resulted in slightly more biotinylation of cellular proteins compared to the membrane-impermeable sulfo-NHS-LC-biotin.[4] However, for the specific application of labeling cell surface proteins, Sulfo-NHS esters are the superior choice due to their inability to cross the cell membrane, thus ensuring specificity.

Interestingly, another study that focused on crosslinking antibodies to an amine-functionalized surface found that the use of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) alone was more efficient than when it was combined with either NHS or Sulfo-NHS.[7] This suggests that for certain applications, particularly those involving surface immobilization, the reaction dynamics may be more complex, and the addition of NHS/Sulfo-NHS may not always enhance the desired outcome.

Impact on Protein Function

A significant concern during any chemical modification of a protein is the potential to alter its structure and, consequently, its function. The use of organic co-solvents required for NHS esters can be detrimental to protein stability and may lead to a loss of activity.[2] The ability to perform labeling with Sulfo-NHS esters in a completely aqueous environment mitigates this risk.[]

However, it is important to note that the modification of lysine residues, regardless of the reagent used, can potentially disrupt protein function, especially if these residues are located in the active site or are crucial for protein-protein interactions.[8][9] Therefore, it is always advisable to perform functional assays on the labeled protein to ensure that its biological activity is retained.

Experimental Protocols

General Protocol for Protein Labeling with Sulfo-NHS Esters

This protocol is a general guideline and may require optimization for specific proteins and labels.

Materials:

  • Protein to be labeled in a suitable buffer (e.g., PBS, pH 7.2-8.0). Avoid buffers containing primary amines, such as Tris.

  • Sulfo-NHS ester of the desired label.

  • Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0.

  • Quenching buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine.

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare the Sulfo-NHS Ester Solution: Immediately before use, dissolve the Sulfo-NHS ester in the reaction buffer. The required amount will depend on the desired molar excess of the labeling reagent over the protein. A 10- to 20-fold molar excess is a common starting point.

  • Reaction: Add the Sulfo-NHS ester solution to the protein solution. Mix gently and incubate at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted label and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.

G start Start prep_protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer) start->prep_protein react Combine and React (RT for 30-60 min or 4°C for 2h) prep_protein->react prep_sulfo_nhs Prepare Sulfo-NHS Ester Solution (Immediately before use) prep_sulfo_nhs->react quench Quench Reaction (Add Tris or Glycine) react->quench purify Purify Labeled Protein (Desalting column or dialysis) quench->purify end End purify->end

General workflow for protein labeling with Sulfo-NHS esters.

General Protocol for Protein Labeling with NHS Esters

This protocol requires the use of an organic solvent and should be performed with caution to avoid protein precipitation.

Materials:

  • Protein to be labeled in a suitable buffer (e.g., PBS, pH 7.2-8.0).

  • NHS ester of the desired label.

  • Anhydrous DMSO or DMF.

  • Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0.

  • Quenching buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine.

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare the NHS Ester Stock Solution: Dissolve the NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).

  • Reaction: Add a calculated volume of the NHS ester stock solution to the protein solution to achieve the desired molar excess. The final concentration of the organic solvent should be kept as low as possible (typically <10%) to minimize its effect on the protein. Mix gently and incubate at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted label and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.

Conclusion: Making the Right Choice

The choice between Sulfo-NHS and NHS esters for labeling in aqueous solutions is primarily dictated by the specific requirements of the experiment.

Choose Sulfo-NHS esters when:

  • You are labeling a water-soluble protein or biomolecule.

  • You need to avoid organic solvents to maintain the protein's structure and function.

  • You are specifically targeting proteins on the cell surface.

Choose NHS esters when:

  • You need to label intracellular proteins.

  • Your reaction is being performed in an organic solvent.

  • Your protein is known to be stable in the presence of low concentrations of organic solvents.

By understanding the fundamental chemical differences and performance characteristics of these two classes of reagents, researchers can design more effective and reliable bioconjugation strategies, leading to more accurate and reproducible experimental results.

References

Navigating In Vivo Bioconjugation: A Comparative Guide to DBCO-PEG13-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of a chemical linker is critical for the success of in vivo applications such as targeted drug delivery, in vivo imaging, and the creation of antibody-drug conjugates (ADCs) or PROteolysis TArgeting Chimeras (PROTACs). This guide provides an objective comparison of the widely used DBCO-PEG13-NHS ester with alternative bioconjugation technologies, supported by experimental data and detailed protocols to inform your selection process.

The this compound is a heterobifunctional linker that leverages the principles of bioorthogonal chemistry. It features a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) and an N-hydroxysuccinimide (NHS) ester for covalent bonding with primary amines on biomolecules. The inclusion of a 13-unit polyethylene glycol (PEG) spacer is designed to enhance solubility, reduce steric hindrance, and improve in vivo pharmacokinetics.

Performance Comparison of In Vivo Bioconjugation Linkers

The selection of a linker can significantly impact the stability, efficacy, and biodistribution of a bioconjugate. Below is a summary of quantitative data comparing key performance indicators of different linker technologies.

Linker TechnologyTarget MoietyReaction Rate (in vitro)In Vivo StabilityKey AdvantagesPotential Disadvantages
DBCO-PEG-NHS Ester Primary Amines (via NHS ester), Azides (via DBCO)Fast (SPAAC)High (Stable triazole bond)Bioorthogonal, high specificity, improved solubility and circulation time due to PEG.[1][2]Potential for non-specific binding of the DBCO group.
Maleimide-PEG-NHS Ester Primary Amines (via NHS ester), Thiols (via Maleimide)Fast (Thiol-maleimide reaction)Moderate (Thioether bond susceptible to retro-Michael addition)Well-established chemistry, good reactivity.Potential for off-target reactions with other biological thiols, instability leading to drug deconjugation.
TCO/Tetrazine Ligation Trans-cyclooctene (TCO) or TetrazineVery Fast (Inverse electron-demand Diels-Alder)High (Stable covalent bond)Extremely fast kinetics, bioorthogonal.Requires introduction of non-native functional groups (TCO and tetrazine).
Phenyloxadiazolyl methylsulfone (PODS)-Linker ThiolsModerateHigh (Stable linkage)More stable in vivo compared to maleimide-thiol adducts.Less commonly used, may require more complex synthesis.

Experimental Data Highlights

Recent studies provide valuable insights into the in vivo performance of these linkers:

  • Stability of Maleimide vs. Alternative Linkers: A head-to-head comparison of a maleimide-based linker and a phenyloxadiazolyl methylsulfone (PODS)-based linker for creating 89Zr-radioimmunoconjugates revealed the inherent instability of the maleimide-thiol linkage in vivo. The PODS-based conjugate demonstrated significantly lower uptake in the kidneys, suggesting greater stability and less off-target accumulation of the radiolabel following potential deconjugation from the antibody.[3][4] This highlights a key advantage of click chemistry-based linkers like DBCO-PEG-NHS ester, which form more stable bonds.

  • Influence of PEG Linker Length: The length of the PEG spacer plays a crucial role in the in vivo behavior of bioconjugates. A study on antibody-based nanocarriers showed that longer PEG chains (5 kDa) resulted in better specific accumulation in primary dendritic cells compared to shorter chains (0.65 kDa).[1] Another study on folate-linked liposomes demonstrated that a longer PEG linker enhanced tumor accumulation in vivo.[5] These findings suggest that the 13-unit PEG chain in this compound is likely to provide favorable properties for in vivo targeting by extending the functional group away from the biomolecule surface and improving pharmacokinetics.

  • Pretargeting Applications: DBCO-PEG-NHS esters are effectively used in pretargeting strategies for in vivo imaging and therapy. In this approach, a DBCO-modified antibody is administered first, allowed to accumulate at the target site, and then followed by a smaller, azide-labeled imaging or therapeutic agent. This method has been shown to improve target-to-background ratios in PET imaging.[6][7]

Experimental Protocols

Below are detailed methodologies for key experiments involving DBCO-PEG-NHS ester and its alternatives.

Protocol 1: Antibody Conjugation with DBCO-PEG4-NHS Ester for In Vivo Targeting

This protocol is adapted from a study on extracellular matrix anchoring for tissue targeting.[8]

Materials:

  • Anti-human PD1 antibody

  • DBCO-PEG4-NHS ester (e.g., from Sigma, dissolved in DMSO)

  • Cyanine 7 (Cy7)-sNHS ester (for imaging)

  • Phosphate-buffered saline (PBS)

  • 10K Amicon filter units

Procedure:

  • Prepare the anti-human PD1 antibody in PBS.

  • Add 8 equivalents of DBCO-PEG4-NHS ester and Cy7-sNHS ester to 0.4 mg of the antibody.

  • Incubate the reaction mixture at room temperature for 1 hour.

  • To remove unreacted NHS esters, filter the mixture using a 10K Amicon filter.

  • Spin the filter unit at 12,000 x g for 10 minutes and repeat this step three times, reconstituting the antibody in fresh PBS each time.

  • Verify the concentration of the conjugated antibody and the incorporation of the fluorophore and DBCO using UV/Vis spectroscopy.

Protocol 2: In Vivo Pretargeting and Imaging

This protocol outlines a general workflow for a pretargeting experiment in a tumor-bearing mouse model.[6][8]

Animal Model:

  • U87 MG tumor-bearing mouse

Materials:

  • DBCO-conjugated antibody (prepared as in Protocol 1)

  • Azide-labeled imaging agent (e.g., 18F-labeled azide for PET imaging)

  • Sterile PBS for injection

Procedure:

  • Pretargeting Step: Intravenously inject the DBCO-conjugated antibody into the tumor-bearing mouse. Allow 24 hours for the antibody to accumulate at the tumor site and for unbound antibody to clear from circulation.

  • Imaging Agent Administration: After the 24-hour pretargeting period, intravenously inject the azide-labeled imaging agent.

  • In Vivo Imaging: Perform imaging at various time points (e.g., 15, 30, 60, and 120 minutes) post-injection of the imaging agent using the appropriate modality (e.g., PET-CT scanner).

  • Data Analysis: Quantify the uptake of the imaging agent in the tumor and other organs to determine targeting efficiency and biodistribution.

Signaling Pathways and Workflows

The following diagrams illustrate the chemical reactions and experimental workflows described.

DBCO-PEG-NHS Ester Conjugation Chemistry Antibody Antibody with Primary Amine (-NH2) Conjugated_Ab DBCO-PEG13-Antibody Antibody->Conjugated_Ab NHS Ester Reaction (pH 7-9) DBCO_Linker This compound DBCO_Linker->Conjugated_Ab Final_Product Antibody-Linker-Drug Conjugate Conjugated_Ab->Final_Product SPAAC (Copper-Free Click Chemistry) Azide_Drug Azide-Modified Drug/Probe Azide_Drug->Final_Product In Vivo Pretargeting Experimental Workflow Start Tumor-Bearing Animal Model Inject_Ab Inject DBCO-Antibody Start->Inject_Ab Accumulation 24h Accumulation & Clearance Inject_Ab->Accumulation Inject_Probe Inject Azide-Probe Accumulation->Inject_Probe Imaging In Vivo Imaging (e.g., PET/CT) Inject_Probe->Imaging Analysis Biodistribution Analysis Imaging->Analysis

References

A Researcher's Guide to DBCO-Based Bioconjugation: A Comparative Review

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation, the development of bioorthogonal chemistries—reactions that can occur in living systems without interfering with native biochemical processes—has been a transformative leap forward. Among these, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of "click chemistry," has gained significant traction. This guide provides a comprehensive review of Dibenzocyclooctyne (DBCO)-based reagents, a key player in SPAAC, offering a comparative analysis against other common bioconjugation techniques, supported by quantitative data and detailed experimental protocols. This guide is tailored for researchers, scientists, and drug development professionals seeking to leverage these powerful tools for applications ranging from antibody-drug conjugates (ADCs) to cellular imaging.

The Power of Strain: The DBCO-Azide Reaction

At the heart of DBCO's utility is its unique structure. As a strained cyclic alkyne, DBCO possesses significant ring strain, making it highly reactive towards azide-containing molecules.[1] This reaction, a type of [3+2] cycloaddition, proceeds efficiently without the need for the cytotoxic copper(I) catalysts required in the classical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3] This copper-free nature makes DBCO-based SPAAC exceptionally well-suited for applications in living cells and organisms.[1][4] The reaction is highly specific, forming a stable triazole linkage with minimal off-target reactions.[5][6]

The general workflow for a DBCO-based bioconjugation can be visualized as a straightforward, two-step process. First, the biomolecule of interest is functionalized with either a DBCO or an azide moiety. Subsequently, the two components are simply mixed to initiate the conjugation reaction.

G cluster_0 Step 1: Functionalization cluster_1 Step 2: Conjugation Biomolecule A Biomolecule A DBCO-Biomolecule A DBCO-Biomolecule A Biomolecule A->DBCO-Biomolecule A DBCO Activation DBCO Reagent DBCO Reagent Azide Reagent Azide Reagent Biomolecule B Biomolecule B Azide-Biomolecule B Azide-Biomolecule B Biomolecule B->Azide-Biomolecule B Azide Activation Conjugate Conjugate DBCO-Biomolecule A->Conjugate Azide-Biomolecule B->Conjugate

A simplified workflow for DBCO-based bioconjugation.

Performance Comparison: DBCO vs. The Alternatives

The choice of a bioconjugation reagent is often dictated by its reaction kinetics. A faster reaction rate can be crucial for applications involving dynamic biological processes or when working with low concentrations of reactants. The performance of various bioorthogonal reactions is typically compared using their second-order rate constants (k₂), with higher values indicating a faster reaction.

Here, we present a comparative table of second-order rate constants for DBCO and other commonly used bioorthogonal reagents.

Reagent/Reaction TypePartnerSecond-Order Rate Constant (M⁻¹s⁻¹)Notes
DBCO (SPAAC) Azide~0.1 - 1.0 Copper-free, excellent bioorthogonality.[2][7]
BCN (SPAAC)Azide~0.01 - 0.1Smaller and less hydrophobic than DBCO, but generally slower.
DIFO (SPAAC)Azide~0.1One of the earlier developed strained cyclooctynes.
BARAC (SPAAC)Azide>1.0Among the most reactive cyclooctynes, but synthesis can be complex.[6]
CuAACTerminal Alkyne~10 - 100Requires a copper catalyst, which can be toxic to cells.[7]
Tetrazine Ligationtrans-Cyclooctene (TCO)>10³Exceptionally fast kinetics, but reagents can be larger.[2][7]

As the data indicates, DBCO exhibits favorable reaction kinetics for a copper-free system, striking a balance between reactivity and stability. While CuAAC and Tetrazine Ligation offer faster rates, the biocompatibility of DBCO makes it a superior choice for many in vivo and in vitro applications.

Experimental Protocol: Antibody Labeling with DBCO-NHS Ester

A common and powerful application of DBCO chemistry is the site-specific labeling of antibodies for use in diagnostics, therapeutics, and imaging. The following protocol outlines a general procedure for labeling an antibody with a DBCO moiety using a DBCO-NHS ester, which targets primary amines (e.g., lysine residues).

Materials:

  • Antibody solution (1-10 mg/mL in a suitable buffer like PBS, pH ~7.4)

  • DBCO-NHS ester

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 100 mM Tris or glycine in water)

  • Purification column (e.g., spin desalting column)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO. This solution should be prepared fresh.[8]

  • Antibody Preparation:

    • Ensure the antibody solution is free of any amine-containing buffers (like Tris) and stabilizers like sodium azide, as these will compete with the labeling reaction.[9] If necessary, perform a buffer exchange using a spin desalting column.

    • Adjust the antibody concentration to 1-10 mg/mL.[9]

  • Labeling Reaction:

    • Add a 20-30 fold molar excess of the 10 mM DBCO-NHS ester solution to the antibody solution.[9]

    • Ensure the final DMSO concentration in the reaction mixture is below 20%.[9]

    • Incubate the reaction mixture for 60 minutes at room temperature.[10]

  • Quenching:

    • To stop the reaction, add a small volume of the quenching solution (e.g., 10 µL of 100 mM Tris) to react with any unreacted DBCO-NHS ester.[10]

    • Incubate for an additional 15 minutes at room temperature.[10]

  • Purification:

    • Remove the excess, unreacted DBCO-NHS ester and quenching reagent using a spin desalting column according to the manufacturer's instructions.[11]

  • Characterization (Optional but Recommended):

    • The degree of labeling (DOL), which is the average number of DBCO molecules per antibody, can be determined. This often involves a subsequent reaction with an azide-functionalized fluorescent dye, followed by spectrophotometric analysis to compare the concentrations of the dye and the antibody.[4]

Application in Signaling Pathway Analysis: Targeting EGFR

Bioconjugation techniques are invaluable for studying complex cellular processes like signaling pathways. For instance, an antibody targeting a specific cell surface receptor, such as the Epidermal Growth Factor Receptor (EGFR), can be labeled with a fluorescent probe using DBCO chemistry. This allows for the visualization and tracking of the receptor, providing insights into its trafficking and downstream signaling.

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers. The pathway is initiated by the binding of a ligand, such as EGF, which leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This, in turn, activates downstream signaling cascades, primarily the RAS-RAF-MEK-MAPK and the PI3K-Akt pathways.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK/ERK MEK->MAPK Proliferation Proliferation MAPK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival

The EGFR signaling pathway.

Conclusion

DBCO-based bioconjugation reagents offer a robust and versatile platform for the precise and efficient modification of biomolecules. Their copper-free, bioorthogonal nature makes them particularly advantageous for applications in living systems. While alternative chemistries may offer faster kinetics, the balance of reactivity, stability, and biocompatibility of DBCO reagents ensures their continued prominence in the fields of chemical biology, drug development, and diagnostics. By understanding the comparative performance and mastering the experimental protocols, researchers can effectively harness the power of DBCO for their specific research needs.

References

Comparative analysis of click chemistry reactions for protein labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has revolutionized the field of bioconjugation, providing a powerful toolkit for the precise and efficient labeling of proteins.[1] These reactions are characterized by their high yields, selectivity, and compatibility with biological systems.[1][2] This guide offers a comparative analysis of the most prominent click chemistry reactions used for protein labeling: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Inverse Electron-Demand Diels-Alder (IEDDA) reaction, and Photo-triggered Click Chemistry. We provide a detailed comparison of their performance, experimental protocols, and key characteristics to aid researchers in selecting the optimal method for their specific application.

Performance Comparison of Key Click Chemistry Reactions

The choice of a click chemistry reaction for protein labeling depends on a variety of factors, including the desired reaction rate, the sensitivity of the biological system to catalysts, and the specific experimental requirements. The following table summarizes the key quantitative parameters for the most common click chemistry reactions.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Inverse Electron-Demand Diels-Alder (IEDDA)Photo-triggered Click Chemistry
Second-Order Rate Constant (k₂) ~10² - 10³ M⁻¹s⁻¹~10⁻³ - 1 M⁻¹s⁻¹[3]~10³ - 10⁶ M⁻¹s⁻¹Up to ~1974 M⁻¹s⁻¹ (PQ-ERA)[4]
Catalyst Required Cu(I)NoneNoneNone (light-activated)
Biocompatibility Potentially cytotoxic due to copper catalyst[5][6]High[3]HighHigh (potential for photodamage with high-energy light)
Reaction Conditions Aqueous buffers, room temperaturePhysiological conditions[3]Physiological conditionsRequires specific wavelength of light
Key Reactants Azide and terminal alkyneAzide and strained alkyne (e.g., cyclooctyne)[3]Tetrazine and strained alkene (e.g., trans-cyclooctene)Photo-activatable groups (e.g., tetrazole and alkene)[1]

Reaction Mechanisms and Workflows

The following diagrams illustrate the fundamental mechanisms and experimental workflows for each of the discussed click chemistry reactions.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Azide Protein-Azide Triazole Labeled Protein (Triazole Linkage) Azide->Triazole Alkyne Label-Alkyne Alkyne->Triazole Cu Cu(I) Catalyst Cu->Triazole Catalyzes

Figure 1: Mechanism of CuAAC reaction.

SPAAC_Workflow Start Start: Azide-modified protein and strained alkyne label Mix Mix components under physiological conditions Start->Mix Incubate Incubate at room temperature or 37°C Mix->Incubate Purify Purification (optional, depending on application) Incubate->Purify End End: Labeled protein Purify->End

Figure 2: Experimental workflow for SPAAC.

IEDDA_Mechanism cluster_reactants Reactants cluster_product Product Tetrazine Protein-Tetrazine Dihydropyridazine Labeled Protein (Dihydropyridazine Linkage) Tetrazine->Dihydropyridazine Alkene Label-trans-Cyclooctene Alkene->Dihydropyridazine PhotoClick_Workflow Start Start: Protein with photo-activatable group and labeling reagent Mix Mix components in the dark Start->Mix Irradiate Irradiate with specific wavelength of light (e.g., 365 nm) Mix->Irradiate Incubate Incubate for a defined period Irradiate->Incubate End End: Spatiotemporally labeled protein Incubate->End

References

Safety Operating Guide

Proper Disposal of DBCO-PEG13-NHS Ester: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety information and a detailed, step-by-step protocol for the proper disposal of DBCO-PEG13-NHS ester.

This compound is a valuable tool in bioconjugation, but its reactive nature necessitates careful handling and disposal. While the addition of a polyethylene glycol (PEG) chain in this compound significantly reduces the hazards compared to its non-PEGylated counterpart, adherence to proper disposal procedures remains essential to ensure laboratory safety and environmental compliance. A Safety Data Sheet (SDS) for the closely related DBCO-PEG6-NHS ester classifies it as not a hazardous substance or mixture. However, the non-PEGylated DBCO-NHS ester is categorized as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation[1]. Therefore, a cautious approach to the disposal of any DBCO-NHS ester compound is warranted.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE):

  • Safety goggles with side shields to protect against splashes.

  • Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • A laboratory coat to protect clothing and skin.

Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any potential dust or aerosols[1][2]. An accessible safety shower and eye wash station should be available[1].

Quantitative Data Summary

For clarity and easy comparison, the following table summarizes key hazard information for related compounds.

CompoundGHS ClassificationHazard Statements
DBCO-NHS ester Acute toxicity, oral (Category 4)Skin corrosion/irritation (Category 2)Serious eye damage/eye irritation (Category 2A)Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
DBCO-PEG6-NHS ester Not a hazardous substance or mixtureNone

Step-by-Step Disposal Protocol

The primary method for the safe disposal of this compound involves the deactivation of the reactive NHS ester group through hydrolysis, followed by disposal as chemical waste in accordance with local regulations.

Step 1: Quenching (Deactivation) of the NHS Ester

The moisture-sensitive NHS ester group can be readily hydrolyzed to a less reactive carboxylic acid. This "quenching" step is a critical safety measure before disposal.

  • For Unused or Excess Solid Reagent:

    • In a designated chemical waste container, dissolve the solid this compound in an excess of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Slowly add an aqueous solution with a pH greater than 8.5 to the dissolved reagent to facilitate hydrolysis. A simple method is to add a solution of sodium bicarbonate or raise the pH with a base[3]. The NHS ester has a half-life of about 10 minutes at pH 8.6[3].

    • Allow the mixture to stand for at least one hour to ensure complete hydrolysis.

  • For Reaction Mixtures Containing this compound:

    • At the end of your experiment, quench the reaction by adding a primary amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM[3][4].

    • Alternatively, raise the pH of the solution to above 8.5 to promote hydrolysis[3][4].

    • Let the quenched reaction mixture stand for at least 30 minutes.

Step 2: Collection and Labeling of Chemical Waste

  • Transfer the deactivated (hydrolyzed) this compound solution into a designated, leak-proof hazardous waste container.

  • Ensure the container is properly labeled with its contents, including the chemical name ("Hydrolyzed this compound waste") and any solvents used.

  • Do not mix this waste with incompatible chemicals. Strong acids, bases, oxidizing agents, or reducing agents should be stored separately[2].

Step 3: Storage and Final Disposal

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure chemical waste storage area.

  • Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor, in accordance with all local, state, and federal regulations[1].

Disposal of Empty Containers

Empty containers that previously held this compound should be thoroughly rinsed with a suitable solvent (e.g., acetone or ethanol) three times. The rinsate should be collected and disposed of as chemical waste. Once cleaned, the container can typically be disposed of as regular laboratory glass or plastic waste, but be sure to deface or remove the original label.

Logical Workflow for Disposal

G This compound Disposal Workflow start Start: Unused or Excess This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe deactivate Deactivate NHS Ester (Hydrolysis, pH > 8.5 or add Tris/Glycine) ppe->deactivate collect Collect Deactivated Waste in Labeled Container deactivate->collect store Store in Designated Chemical Waste Area collect->store dispose Dispose via EHS or Licensed Contractor store->dispose end End: Compliant Disposal dispose->end

Caption: A flowchart illustrating the key steps for the safe and compliant disposal of this compound.

References

Personal protective equipment for handling DBCO-PEG13-NHS ester

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling DBCO-PEG13-NHS ester. Following these procedures is essential for ensuring personal safety and maintaining the integrity of the product.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following PPE is recommended:

  • Gloves: Chemical-resistant gloves are mandatory. Given that the compound is often dissolved in solvents like DMSO or DMF, select gloves rated for these specific solvents. Double gloving is recommended to provide an extra layer of protection, especially when handling stock solutions.[1]

  • Eye Protection: Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing, such as transferring solutions, chemical splash goggles or a full-face shield should be worn.[1][2]

  • Lab Coat: A standard laboratory coat should be worn at all times to protect against incidental contact. For procedures with a higher risk of spills, a chemical-resistant apron or gown is advisable.[3]

  • Respiratory Protection: While this compound is shipped as a non-hazardous chemical, the use of a fume hood is recommended when handling the solid compound to avoid inhalation of any fine particulates.[4] If a fume hood is not available, a NIOSH-approved respirator may be necessary based on a risk assessment.[2]

II. Operational Plan: From Receipt to Use

A systematic approach to handling this compound will ensure both safety and experimental success.

1. Receiving and Inspection:

  • Upon receipt, inspect the packaging for any signs of damage.

  • Verify that the product name and CAS number on the vial match the order details.

  • The product is typically shipped at ambient temperature and is stable for several weeks during ordinary shipping.[4]

2. Storage:

  • For short-term storage (days to weeks), keep the vial in a dry, dark place at 0 - 4°C.[4]

  • For long-term storage (months to years), store the vial at -20°C.[4][5][6]

  • Always store the container tightly sealed and protected from light.[5]

3. Preparation for Use:

  • To prevent moisture condensation, which can hydrolyze the NHS ester, allow the vial to equilibrate to room temperature before opening.[7]

  • Handle the compound under an inert atmosphere (e.g., argon or nitrogen) whenever possible to minimize exposure to moisture.[7]

  • Use anhydrous solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for reconstitution.[5][6][7]

4. Handling and Use:

  • Prepare stock solutions immediately before use, as the NHS-ester moiety is susceptible to hydrolysis.[7]

  • If not used immediately, stock solutions in anhydrous solvents can be stored for a few days at -20°C.[7]

  • When performing conjugation reactions, use non-amine-containing buffers (e.g., PBS, HEPES, borate buffer) at a pH between 7 and 9.[7] Avoid buffers containing primary amines like Tris or glycine, as they will react with the NHS ester.[7]

  • Also, avoid buffers containing azides, which can react with the DBCO group.[7]

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

  • Unused Product: Dispose of any unused or expired this compound as chemical waste in accordance with local, state, and federal regulations. Do not discard it down the drain or in the regular trash.

  • Contaminated Materials: All disposable materials that have come into contact with the chemical, such as pipette tips, tubes, and gloves, should be collected in a designated, sealed waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed container for hazardous liquid waste. If the solvent is halogenated, it should be disposed of in a separate halogenated waste stream.

  • Decontamination: Decontaminate any work surfaces that may have come into contact with the chemical using an appropriate laboratory cleaning agent.

IV. Quantitative Data Summary

The following table summarizes key quantitative information for this compound.

ParameterValueSource
Molecular Weight ~1046.17 g/mol [4][6][8]
Purity >95%[4][5][6]
Short-Term Storage 0 - 4°C (dry and dark)[4]
Long-Term Storage -20°C (dry and dark)[4][5][6]
Solubility DMSO, DMF, DCM[6]
Shipping Condition Ambient temperature[4][6]

V. Experimental Workflow and Safety Diagrams

The following diagrams illustrate the handling workflow and PPE selection process.

G cluster_receiving Receiving & Storage cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Packaging Receive->Inspect Store Store at -20°C Inspect->Store Equilibrate Equilibrate to Room Temp Store->Equilibrate Reconstitute Reconstitute in Anhydrous Solvent Equilibrate->Reconstitute Conjugate Perform Conjugation Reconstitute->Conjugate Quench Quench Reaction Conjugate->Quench Collect_Liquid Collect Liquid Waste Quench->Collect_Liquid Collect_Solid Collect Solid Waste Dispose Dispose via EHS Collect_Solid->Dispose Collect_Liquid->Dispose

Caption: Workflow for handling this compound from receipt to disposal.

PPE_Selection Handling_Solid Handling Solid? Splash_Risk Risk of Splash? Handling_Solid->Splash_Risk No Fume_Hood Use Fume Hood Handling_Solid->Fume_Hood Yes Safety_Glasses Safety Glasses Splash_Risk->Safety_Glasses No Goggles_Shield Goggles or Face Shield Splash_Risk->Goggles_Shield Yes Fume_Hood->Splash_Risk Lab_Coat Lab Coat Safety_Glasses->Lab_Coat Chem_Gown Chemical-Resistant Gown Goggles_Shield->Chem_Gown Gloves Single Gloves Lab_Coat->Gloves Double_Gloves Double Gloves Chem_Gown->Double_Gloves

Caption: Decision tree for selecting appropriate PPE.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。